5-Bromo-1,3-dihydroisobenzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-1,3-dihydro-2-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-2-1-6-4-10-5-7(6)3-8/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZWXNMQOCNDKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681028 | |
| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220513-49-5 | |
| Record name | 5-Bromo-1,3-dihydroisobenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220513-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,3-dihydro-2-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1,3-dihydro-2-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Bromo-1,3-dihydroisobenzofuran
<
This guide provides a comprehensive overview of 5-Bromo-1,3-dihydroisobenzofuran, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's properties and applications. This document will delve into its fundamental chemical characteristics, synthesis, and relevance in the broader field of medicinal chemistry.
Core Compound Identification and Properties
This compound, also known as 5-bromophthalane, is a brominated heterocyclic compound. Its structure consists of a dihydroisobenzofuran core with a bromine atom substituted at the 5-position of the benzene ring. This bromine atom is strategically placed, making it a valuable precursor for further chemical modifications through various cross-coupling reactions.
The fundamental properties of this compound are summarized below:
| Property | Value | Source(s) |
| Molecular Formula | C8H7BrO | [1][2][3][4] |
| Molecular Weight | 199.04 g/mol | [2][4] |
| CAS Number | 220513-49-5 | [1][2][3][4] |
| Appearance | White to Pale Yellow Crystalline Solid | [5] |
| Melting Point | 162-166 °C (for the related compound 5-Bromophthalide) | [5][6] |
| SMILES | BrC1=CC2=C(COC2)C=C1 | [2][3] |
Synthesis and Mechanistic Insights
The synthesis of 1,3-dihydroisobenzofuran derivatives can be achieved through several routes. A common and efficient method involves the iodine-mediated cyclization of 2-vinylbenzyl alcohols. This approach is advantageous due to the ready availability of the starting materials, which can be prepared from the reactions of 2-vinylphenyllithiums with carbonyl compounds.[7]
The general workflow for such a synthesis is outlined below:
Caption: A generalized workflow for the synthesis of this compound.
The key to this synthesis is the electrophilic addition of iodine to the double bond of the vinyl group, which initiates an intramolecular cyclization with the hydroxyl group, forming the dihydroisobenzofuran ring. The resulting iodomethyl derivative can then be further modified. While this specific example leads to an iodinated intermediate, similar strategies can be adapted for the synthesis of the brominated target compound.
Role in Drug Discovery and Development
Brominated heterocyclic compounds like this compound are of significant interest in medicinal chemistry. The bromine atom serves as a versatile handle for introducing a wide range of functional groups via metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse chemical libraries for biological screening.
The isobenzofuranone core, a related structure, is found in numerous biologically active compounds.[8] These compounds have demonstrated a wide array of activities, including antifungal, anti-platelet, and cytotoxic effects.[8] The functionalization at various positions of the isobenzofuran ring system is a key strategy in the development of novel therapeutic agents. The strategic placement of the bromine atom in this compound makes it a valuable building block for synthesizing analogs of these bioactive molecules.
Current research often focuses on the synthesis of derivatives of brominated phthalides and related isobenzofuranones as intermediates for new pharmaceutical agents.[9] The reactivity of the bromine atom allows for the systematic exploration of the chemical space around the core scaffold, which is a critical step in optimizing drug-like properties and biological activity.
Experimental Protocol: A Representative Synthesis
While a direct, detailed synthesis protocol for this compound from readily available starting materials is not extensively documented in the provided search results, a general procedure for the synthesis of a related precursor, 5-bromophthalide, from 5-aminophthalide via a Sandmeyer reaction is described.[5] This highlights a common strategy for introducing a bromine atom onto an aromatic ring.
Synthesis of 5-Bromophthalide from 5-Aminophthalide
-
Step 1: Diazotization. 5-Aminophthalide is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0 °C. A solution of sodium nitrite (NaNO2) in water is added dropwise while maintaining the temperature at 0 °C. This step generates the corresponding diazonium salt. The rationale for the low temperature is to prevent the premature decomposition of the unstable diazonium salt.
-
Step 2: Sandmeyer Reaction. A solution of copper(I) bromide (CuBr) in HBr is prepared. The cold diazonium salt solution is then slowly added to the CuBr solution. This facilitates the replacement of the diazonium group with a bromine atom, yielding 5-bromophthalide. The copper catalyst is crucial for the efficiency of this transformation.
-
Step 3: Work-up and Purification. The reaction mixture is typically warmed to room temperature and then extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated under reduced pressure. The crude product can then be purified by techniques such as recrystallization or column chromatography to yield pure 5-bromophthalide.
This synthetic intermediate, 5-bromophthalide, can then potentially be reduced to form this compound.
Safety and Handling
As with all chemical reagents, this compound and its precursors should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [Link]
- Arctom. This compound. [Link]
- R&D Scientific Inc. This compound. [Link]
- PubChem. 5-Bromophthalide. [Link]
- Pharmaffiliates. Dimethyl (5-bromo-3-oxo-1,3-dihydroisobenzofuran-1-yl)
- Kobayashi, K., & Shik, K. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Heterocycles, 74(1), 289.
- Chemsrc. 5-Bromophthalide. [Link]
- Manipal Research Portal. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]
- Organic Chemistry Portal. Synthesis of 1,3-Dihydro-2-benzofurans. [Link]
- ACS Publications. One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. [Link]
- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. Revista Virtual de Química, 9(3), 1083-1098.
- ResearchGate. Synthesis, characterization, pharmaceutical evaluation, molecular docking and DFT calculations of a novel drug (E)-5-bromo-3-(phenylimino) indolin-2-one. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. arctomsci.com [arctomsci.com]
- 3. 220513-49-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound | Canada | Manufacturer | R&D Scientific Inc. [m.chemicalbook.com]
- 5. 5-Bromophthalide | 64169-34-2 [chemicalbook.com]
- 6. 5-Bromophthalide | CAS#:64169-34-2 | Chemsrc [chemsrc.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Spectroscopic Characterization of 5-Bromo-1,3-dihydroisobenzofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydroisobenzofuran, a halogenated derivative of the phthalan core, represents a key structural motif in medicinal chemistry and materials science. Its utility as a synthetic intermediate and a building block in the development of novel compounds necessitates a thorough understanding of its physicochemical properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing unambiguous evidence of chemical structure and purity. This in-depth technical guide offers a comprehensive overview of the spectroscopic data for this compound, detailing the principles, experimental protocols, and interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.
Molecular Structure and Spectroscopic Overview
The molecular structure of this compound forms the basis for interpreting its spectroscopic data. The key structural features include a benzene ring substituted with a bromine atom and a fused dihydrofuran ring.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of approximately 12-15 ppm, centered around 5-6 ppm.
-
-
Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4, H-6, H-7 | 7.1 - 7.4 | Multiplet | 3H |
| H-1, H-3 | ~5.1 | Singlet | 4H |
-
Aromatic Protons (H-4, H-6, H-7): The protons on the benzene ring will appear in the aromatic region of the spectrum, typically between 7.1 and 7.4 ppm. Due to the bromo-substitution, these protons will be chemically non-equivalent and will likely give rise to a complex multiplet.
-
Methylene Protons (H-1, H-3): The four protons of the two methylene groups (CH₂) in the dihydrofuran ring are chemically equivalent due to the symmetry of the molecule. They are expected to appear as a single, sharp singlet at approximately 5.1 ppm. The downfield shift is due to the deshielding effect of the adjacent oxygen atom and the benzene ring.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 512 to 2048 scans, or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of approximately 200-220 ppm.
-
-
Processing: Process the FID with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Data Interpretation and Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 (C-Br) | ~115-120 |
| Aromatic CH | ~120-130 |
| Quaternary Aromatic C | ~135-140 |
| C-1, C-3 (CH₂) | ~70-75 |
-
Aromatic Carbons: The six carbons of the benzene ring will appear in the range of approximately 115-140 ppm. The carbon atom directly attached to the bromine (C-5) is expected to be the most upfield of the aromatic carbons due to the heavy atom effect of bromine. The other aromatic CH carbons will resonate between 120-130 ppm, while the quaternary carbons (C-3a and C-7a) will be further downfield, around 135-140 ppm.
-
Methylene Carbons (C-1, C-3): The two equivalent methylene carbons are expected to resonate in the region of 70-75 ppm due to the direct attachment to the electronegative oxygen atom.
Infrared (IR) Spectroscopy
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The IR spectrum can be obtained from a neat sample (if liquid) using a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: The spectrum is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
Data Interpretation and Analysis
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch | 3000 - 2850 | Medium |
| Aromatic C=C stretch | 1600 - 1450 | Medium to Weak |
| C-O-C stretch (ether) | 1150 - 1050 | Strong |
| C-Br stretch | 600 - 500 | Medium to Strong |
-
C-H Stretching: The spectrum will show absorptions for both aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).[1]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O-C Stretching: A strong, characteristic absorption band for the C-O-C ether linkage is expected in the 1150-1050 cm⁻¹ region. This is a key diagnostic peak for the dihydrofuran moiety.
-
C-Br Stretching: The C-Br stretching vibration will be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule. Electrospray Ionization (ESI) can also be used, particularly with LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is typically used.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-500.
Data Interpretation and Analysis
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Ion | Expected m/z | Notes |
| [M]⁺ | 198/200 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| [M-Br]⁺ | 119 | Loss of the bromine atom. |
| [M-CH₂O]⁺ | 168/170 | Loss of a formaldehyde unit. |
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a doublet with a mass-to-charge ratio (m/z) of 198 and 200, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these two peaks will be approximately 1:1.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of the bromine atom to give a fragment at m/z 119, and the loss of a formaldehyde (CH₂O) unit from the dihydrofuran ring.
Logical Workflow for Spectroscopic Analysis
Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.
Conclusion
The spectroscopic techniques of NMR, IR, and mass spectrometry provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By following the experimental protocols and interpretive guidelines outlined in this technical guide, researchers can confidently verify the structure and purity of this important synthetic intermediate. The combination of the characteristic isotopic signature of bromine in the mass spectrum, the specific C-O-C stretching in the IR spectrum, and the unique proton and carbon environments observed in the NMR spectra creates a distinctive spectroscopic fingerprint for this molecule.
References
- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
Sources
1H NMR and 13C NMR spectrum of 5-Bromo-1,3-dihydroisobenzofuran
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 5-Bromo-1,3-dihydroisobenzofuran
Authored by Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of this compound (CAS 220513-49-5).[1][2] Designed for researchers and professionals in chemical synthesis and drug development, this document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR spectral data of this important heterocyclic building block. We will explore the structural basis for the observed chemical shifts and multiplicities, provide predicted spectral data based on established principles, and outline a robust protocol for experimental data acquisition. The causality behind spectral features is explained, grounding the interpretation in fundamental principles of magnetic anisotropy, electronegativity, and substituent effects.
Introduction and Molecular Structure
This compound, also known as 5-bromophthalan, belongs to a class of bicyclic ethers that serve as valuable intermediates in organic synthesis. For instance, related phthalan structures are precursors in the synthesis of antidepressant drugs like Citalopram.[3] The structural characterization of such molecules is paramount for ensuring purity, verifying identity, and understanding their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.
The core structure consists of a benzene ring fused to a five-membered dihydrofuran ring. The bromine atom at the C5 position and the oxygen atom in the furan ring are the key features that dictate the electronic environment and, consequently, the NMR spectrum.
To facilitate discussion, the following numbering scheme will be used:
Caption: IUPAC numbering for this compound.
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration).
Predicted ¹H NMR Data
Based on the molecular structure, we anticipate five distinct signals: two from the aliphatic methylene protons and three from the aromatic protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Multiplicity |
| H1 / H3 | ~5.1 | Singlet (s) | 4H | These two CH₂ groups are chemically equivalent due to the molecule's C₂ᵥ symmetry plane. They are adjacent to an oxygen atom, which is strongly deshielding, shifting them downfield. They appear as a single sharp singlet as there are no vicinal protons to couple with. |
| H7 | ~7.2 | Doublet (d) | 1H | This proton is ortho to the C7a carbon of the fused ring. It is expected to be the most upfield of the aromatic signals. It is split into a doublet by the adjacent H6 proton. |
| H6 | ~7.3 | Doublet of Doublets (dd) | 1H | This proton is coupled to both H7 and H4 (via a four-bond coupling, which may not be resolved). Its chemical shift is influenced by the ortho ether oxygen and the para bromine atom. |
| H4 | ~7.4 | Singlet (or narrow d) | 1H | This proton is adjacent to the bromine-bearing carbon (C5). Its signal is shifted downfield due to the deshielding effect of the bromine. It appears as a singlet or a very narrow doublet due to a small meta-coupling to H6. |
Note: Predicted values are based on standard substituent effects and analysis of similar structures. The actual spectrum should be acquired for confirmation.[4]
Causality of Spectral Features
-
Equivalence of Methylene Protons: The free rotation of the C-O bonds and the overall symmetry of the molecule make the four protons on C1 and C3 magnetically and chemically equivalent, resulting in a single, sharp 4H singlet.
-
Aromatic Region Splitting: The substitution pattern on the benzene ring breaks its symmetry, giving rise to three distinct signals. The splitting pattern follows standard ortho and meta coupling rules.[5] The ortho coupling constant (³JHH) is typically in the range of 7-9 Hz, while the meta coupling constant (⁴JHH) is smaller, around 2-3 Hz.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the plane of symmetry bisecting the O2 atom and the C5-Br bond, we expect to see six distinct signals for the eight carbon atoms.
Predicted ¹³C NMR Data
The chemical shifts are predicted based on the effects of the oxygen and bromine substituents on the parent 1,3-dihydroisobenzofuran scaffold.[6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C1 / C3 | ~73 | These equivalent methylene carbons are directly attached to the electronegative oxygen, causing a significant downfield shift into the typical range for ethers. |
| C5 | ~118 | This is the carbon directly attached to the bromine. The "heavy atom effect" of bromine and its electronegativity cause a moderate downfield shift. |
| C6 | ~124 | This carbon is ortho to the bromine and meta to the ether linkage. |
| C4 | ~129 | This carbon is meta to the bromine and ortho to the ether linkage. |
| C7 | ~133 | This carbon is para to the bromine atom. |
| C3a / C7a | ~140 | These quaternary carbons are part of the fused ring system and are deshielded by their attachment to the aromatic ring and the adjacent ether carbons. |
Influence of Substituents
-
Oxygen Atom: The highly electronegative oxygen atom strongly deshields the adjacent C1 and C3 carbons, moving their signal significantly downfield (~73 ppm) compared to a standard alkane carbon.
-
Bromine Atom: The bromine atom influences the aromatic carbon shifts through a combination of inductive and resonance effects. It deshields the carbon it is directly attached to (C5) and has a more complex effect on the other aromatic carbons.
Experimental Protocol: Acquiring High-Fidelity NMR Data
To ensure the acquisition of accurate and reliable NMR data, a standardized protocol is essential. This protocol is designed to be a self-validating system, minimizing ambiguity and maximizing reproducibility.
Sample Preparation
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. It is an excellent solvent for this compound and its residual proton signal (δ ~7.26 ppm) and carbon signals (δ ~77.16 ppm) provide a convenient internal reference.
-
Concentration: Prepare a solution of 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer and serves as the 0 ppm reference. Verify its presence.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Instrument Configuration & Acquisition
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for good signal dispersion, especially in the aromatic region of the ¹H spectrum.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse (zg30) sequence.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.
-
Number of Scans (NS): 8-16 scans.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for all carbons.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512-1024 scans, or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): 0-220 ppm.
-
-
Data Processing:
-
Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by phase and baseline correction.
-
Calibrate the spectrum by setting the residual CDCl₃ signal to 7.26 ppm (¹H) or the CDCl₃ triplet to 77.16 ppm (¹³C).
-
Caption: Standard workflow for NMR-based structural elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are highly informative and consistent with its molecular structure. The ¹H spectrum is characterized by a prominent 4H singlet for the equivalent methylene groups and a distinct set of three signals in the aromatic region. The ¹³C spectrum is expected to show six signals, reflecting the molecule's symmetry. The chemical shifts and coupling patterns are governed by the predictable electronic effects of the fused dihydrofuran ring and the bromine substituent. This guide provides a solid framework for the interpretation of these spectra and a reliable protocol for their experimental acquisition, serving as an essential resource for scientists working with this compound.
References
- Supporting Information for a scientific publication. (n.d.).
- Gan, B. K., Rullah, K., Yong, C. Y., & Tan, W. S. (2020). ¹H-NMR and ¹³C-NMR spectra of 5-FA. ResearchGate.
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal.
- PubChem. (n.d.). 1,3-Dihydroisobenzofuran. National Center for Biotechnology Information.
- Pharmaffiliates. (n.d.). CAS No: 220513-49-5 | 5-Bromo-1,3-dihydro-2-benzofuran.
- Kobayashi, K., Shik, K., & Nishino, H. (2008). A Facile Synthesis of 1,3-Dihydroisobenzofurans using Iodocyclization of 2-Vinylbenzyl Alcohols. HETEROCYCLES, 75(3), 549.
- A Research Article. (n.d.). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- MUNI. (n.d.). Chemical shift for a given molecule.
- Reich, H. (n.d.). NMR Spectroscopy. University of Wisconsin.
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1535.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- | 220513-49-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO-(220513-49-5) 1H NMR spectrum [chemicalbook.com]
- 5. ekwan.github.io [ekwan.github.io]
- 6. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physical Properties of 5-Bromo-1,3-dihydroisobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydroisobenzofuran, also known as 5-bromophthalane, is a halogenated derivative of 1,3-dihydroisobenzofuran. This compound and its structural analogs are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The isobenzofuran core is a key structural motif in a number of natural products and synthetic compounds with therapeutic potential. A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis, process development, and formulation.
This in-depth technical guide provides a focused examination of the melting and boiling points of this compound, complete with detailed experimental protocols for their determination. Furthermore, it offers insights into the synthesis of the parent scaffold and essential safety precautions for handling brominated aromatic compounds in a laboratory setting.
Physicochemical Properties of this compound
The physical state and thermal properties of a compound are critical parameters that influence its handling, purification, and reaction conditions. Below is a summary of the key physical properties of this compound.
| Property | Value | Data Type | Source |
| Molecular Formula | C₈H₇BrO | --- | [1][2] |
| Molecular Weight | 199.04 g/mol | --- | [1][2] |
| Appearance | White to off-white solid | Experimental | |
| Melting Point | 41-42 °C | Experimental | [3] |
| Boiling Point | 257.2 ± 40.0 °C | Predicted | |
| Density | 1.582 ± 0.06 g/cm³ | Predicted | |
| CAS Number | 220513-49-5 | --- | [1][2] |
Note: It is crucial to distinguish between experimental and predicted data. The melting point has been experimentally determined, while the boiling point and density are currently based on computational predictions and should be used as an estimate until experimentally verified.
Experimental Determination of Physical Properties
Accurate determination of melting and boiling points is essential for compound identification and purity assessment. The following sections provide detailed, self-validating protocols for these measurements.
Melting Point Determination
The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow range. The capillary method is a widely used and reliable technique for this determination.
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. A small amount of the compound is placed on a clean, dry watch glass.
-
-
Capillary Tube Loading:
-
A capillary tube, sealed at one end, is pressed into the powdered sample. The open end is tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of the compound is obtained.
-
-
Apparatus Setup:
-
The loaded capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
-
This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with heating oil or an automated digital instrument).
-
-
Heating and Observation:
-
The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the last solid crystal melts is recorded as the end of the melting range.
-
-
Validation:
-
For a pure compound, the melting range should be narrow (typically 0.5-2 °C). A broad melting range may indicate the presence of impurities. The experiment should be repeated to ensure reproducibility.
-
Caption: Workflow for Melting Point Determination via the Capillary Method.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. As the boiling point for this compound is predicted to be high, distillation or micro-boiling point methods are appropriate.
-
Sample Preparation:
-
A small amount (a few drops) of molten this compound is placed in a small test tube (fusion tube).
-
-
Capillary Inversion:
-
A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube.
-
-
Apparatus Setup:
-
The test tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
This assembly is then secured in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).
-
-
Heating and Observation:
-
The Thiele tube is heated gently at the side arm to ensure even heat distribution.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a steady stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
-
-
Validation:
-
The measurement should be repeated with a fresh sample to confirm the result. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.
-
Caption: Workflow for Micro-Boiling Point Determination using the Thiele Tube.
Synthesis of the 1,3-Dihydroisobenzofuran Scaffold
The synthesis generally proceeds by reacting a 2-vinylphenyllithium derivative with a carbonyl compound to form a 2-vinylbenzyl alcohol.[4] This intermediate then undergoes an iodine-mediated cyclization to yield the 1-(iodomethyl)-1,3-dihydroisobenzofuran.[4] Subsequent chemical modifications can be performed to arrive at the desired substituted product. Researchers aiming to synthesize this compound could adapt such methods, starting with appropriately brominated precursors.
Safety and Handling of Brominated Aromatic Compounds
Brominated aromatic compounds require careful handling due to their potential toxicity and reactivity. The following are general safety guidelines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors or dust.[5]
-
Handling: Avoid direct contact with skin and eyes.[5] In case of contact, wash the affected area immediately with copious amounts of water.[6]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]
-
Disposal: Dispose of waste according to institutional and local regulations for halogenated organic compounds.[6]
For this compound specifically, the GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Conclusion
This technical guide provides essential data on the physical properties of this compound, with a clear distinction between experimental and predicted values. The detailed protocols for melting and boiling point determination offer a practical framework for researchers to verify these properties and assess compound purity. By understanding these fundamental characteristics and adhering to the outlined safety procedures, scientists and drug development professionals can effectively and safely utilize this compound in their research endeavors.
References
- UIV CHEM. Benzofuran-2-boronic acid Industrial Grade. [Link]
- Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [Link]
- PubChem. 5-Bromophthalide.
- Arctom Scientific. This compound. [Link]
- PrepChem.com. Synthesis of Step (b), Production of 5-Bromophthalide. [Link]
- Manipal Research Portal. 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]
- Kobayashi, K., Shik, K., et al. "A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS." HETEROCYCLES, Vol. 75, No. 3, 2008. [Link]
- Providence College. Bromine in orgo lab SOP. Environmental Health and Safety. [Link]
- National Research Council. LCSS: BROMINE. [Link]
Sources
The Crystal Structure of 5-Bromo-1,3-dihydroisobenzofuran Derivatives: A Technical Guide for Drug Discovery and Development
Abstract
This technical guide provides an in-depth exploration of the crystal structure of 5-bromo-1,3-dihydroisobenzofuran derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but the causal logic behind experimental design, targeting researchers, scientists, and drug development professionals. We will dissect the synthesis, crystallization, and single-crystal X-ray diffraction analysis, using the pivotal antidepressant intermediate, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, as a central case study. The guide emphasizes the critical role of the bromine substituent in directing supramolecular assembly through halogen bonding and other non-covalent interactions. By integrating detailed protocols, data analysis, and visualizations, this document aims to serve as an authoritative resource for leveraging crystal structure insights in the rational design and optimization of novel therapeutics.
Introduction: The Strategic Value of the this compound Scaffold
The 1,3-dihydroisobenzofuran, or phthalan, core is a privileged scaffold in modern pharmacology. Its rigid, yet three-dimensional, structure provides an excellent framework for positioning functional groups in precise orientations to interact with biological targets. The true value of this scaffold is unlocked through strategic substitution, where each appended group is chosen to modulate physicochemical properties, metabolic stability, and target affinity.
The Phthalan Core in Medicinal Chemistry
The phthalan ring system is a key structural motif in a variety of biologically active compounds. Its most notable application is in the field of neuroscience, forming the core of the selective serotonin reuptake inhibitor (SSRI) citalopram. The specific geometry of the phthalan ring system is crucial for its inhibitory activity at the serotonin transporter (SERT).
The Role of Bromine Substitution in Drug Design
The introduction of a bromine atom onto a molecular scaffold is a deliberate and strategic choice in drug design. Bromine, as a halogen, can significantly influence a molecule's properties in several ways:
-
Increased Lipophilicity: The bromine atom can enhance the molecule's ability to cross cellular membranes, including the blood-brain barrier.
-
Metabolic Blocking: Placed at a metabolically labile position, the bulky bromine atom can prevent enzymatic degradation, thereby increasing the drug's half-life.
-
Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer surface, known as a σ-hole, allowing it to act as a potent halogen bond donor. This highly directional, non-covalent interaction can be exploited to enhance binding affinity and selectivity to a protein target.[1]
This guide focuses specifically on derivatives of this compound, leveraging the well-documented crystal structure of a key citalopram intermediate to illustrate the core principles of their solid-state chemistry.[2][3]
Synthesis and Crystallization Strategies
The journey from a chemical concept to a high-resolution crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. This section details the methodologies for achieving both.
A Representative Synthetic Route
The synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran serves as an excellent exemplar of the preparation of this class of compounds. The process begins from the commercially available 5-bromophthalide (also known as 5-bromo-3H-isobenzofuran-1-one).[2][4]
Experimental Protocol: Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran [2][4]
-
Grignard Reaction: 5-Bromo-3H-isobenzofuran-1-one (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C (273 K) under an inert atmosphere (e.g., nitrogen or argon). A solution of 4-fluorophenylmagnesium bromide (12 mmol) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). This step opens the lactone ring to form a ketone intermediate.
-
Reduction: The reaction mixture is again cooled to 0°C, and sodium borohydride (10 mmol) in methanol is added portion-wise. This reduces the ketone to a secondary alcohol, resulting in a diol.
-
Cyclization: After quenching the reduction, the crude diol is extracted and dissolved in toluene. A catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) is added, and the mixture is heated to reflux (e.g., 110°C or 353 K) with a Dean-Stark trap to remove water. The acid catalyzes the intramolecular etherification (cyclization) to form the desired 1,3-dihydroisobenzofuran ring.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.
Causality: The choice of a Grignard reagent allows for the direct introduction of the aryl substituent at the 1-position. The subsequent reduction and acid-catalyzed cyclization is an efficient method for forming the phthalan ring from the phthalide precursor.
The Art and Science of Single-Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging bottleneck in structural chemistry. The process relies on creating a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.
Protocol 1: Slow Evaporation
This is the most straightforward crystallization technique.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. High solubility often leads to rapid precipitation and small, poorly formed crystals. For 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, n-hexane has been shown to be effective.[2][4]
-
Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature.
-
Evaporation: Transfer the solution to a clean vial, cover it loosely (e.g., with parafilm punctured with a few small holes), and place it in a vibration-free location.
-
Growth: Allow the solvent to evaporate slowly over several days to weeks. As the solvent volume decreases, the solution becomes supersaturated, inducing crystal nucleation and growth.
Protocol 2: Vapor Diffusion
This technique provides finer control over the rate of crystallization and is excellent for small quantities of material.
-
System Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar contains a more volatile "anti-solvent" in which the compound is insoluble.
-
Diffusion: The anti-solvent vapor slowly diffuses into the inner vial containing the compound's solution.
-
Crystallization: This diffusion gradually decreases the solubility of the compound in the mixed solvent system, leading to slow and controlled crystal growth.
The Single-Crystal X-ray Diffraction Workflow
Once a suitable crystal is obtained, its atomic structure can be determined. Single-crystal X-ray diffraction is the definitive method for this purpose, providing precise bond lengths, bond angles, and information about the three-dimensional packing of molecules.
The overall workflow can be summarized as follows:
Caption: A schematic overview of the major steps in determining a molecular structure via single-crystal X-ray diffraction.
A Step-by-Step Guide to the Workflow:
-
Crystal Mounting: A high-quality crystal (typically 0.1-0.3 mm in size) is carefully mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (e.g., 120 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-rays, generating a series of diffraction images.
-
Data Integration: Specialized software is used to identify the diffraction spots on the images, determine the unit cell dimensions of the crystal, and integrate the intensities of all the unique reflections. This process results in a reflection file (e.g., an HKL file).
-
Structure Solution: The central challenge of crystallography is the "phase problem"—the phases of the diffracted waves are lost during measurement. Computational methods (e.g., direct methods or Patterson synthesis) are used to generate an initial estimate of the electron density map, which reveals the positions of the atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process adjusts the atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is rigorously validated to ensure its chemical and crystallographic sensibility. This model is then analyzed to determine key geometric parameters and intermolecular interactions.
Structural Analysis of a this compound Derivative
Here, we use the published structure of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran (CSD Refcode: WODJIB) as a detailed case study.[2][3]
Molecular Conformation and Geometry
The analysis of the crystal structure reveals precise details about the molecule's three-dimensional shape. The isobenzofuran ring system is nearly planar. The 4-fluorophenyl ring at the 1-position is significantly twisted relative to the phthalan core, with a dihedral angle of 71.50(9)°.[2][4] This twisted conformation is a critical feature that will influence how the molecule can interact with a protein binding pocket.
| Parameter | Value (Å) | Parameter | Value (°) |
| Br1—C11 | 1.905 (3) | C10—C11—C12 | 121.2 (3) |
| O1—C7 | 1.469 (3) | C7—O1—C14 | 109.1 (2) |
| O1—C14 | 1.378 (3) | C1—C7—O1 | 106.8 (2) |
| F1—C4 | 1.362 (3) | C14—C9—C8 | 107.9 (2) |
| Table 1: Selected bond lengths and angles for 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Data sourced from Harrison et al. (2006).[2][4] |
Supramolecular Assembly: The Power of the Bromine Atom
In the solid state, molecules do not exist in isolation. They pack together to form a stable, repeating lattice, guided by a network of intermolecular forces. In this derivative, the bromine atom plays a commanding role in dictating the crystal packing.
The Br···Br Halogen Bond:
A key feature of the crystal packing is an unusually short intermolecular contact between the bromine atoms of two adjacent molecules.[2][4] The Br1···Br1 distance is 3.4311 (5) Å, which is significantly shorter than the sum of the van der Waals radii of two bromine atoms (approximately 3.70 Å).[2][4] This is a classic example of a Type II halogen bond.
This interaction arises because the electron density around the bromine atom is not uniform. The region along the extension of the C—Br bond has a positive electrostatic potential (the σ-hole), while the region perpendicular to the bond is negative. The positive σ-hole of one bromine atom is attracted to the negative equatorial region of another, resulting in a strong, directional interaction that acts as a "supramolecular staple" holding the crystal lattice together.
Caption: Schematic of the Type II Br···Br halogen bond, showing the interaction between the positive σ-hole (δ+) and the negative equatorial belt (δ-).
Other weak interactions, such as C—H···F hydrogen bonds, also contribute to the overall stability of the crystal lattice, but the Br···Br halogen bond is the most prominent directional force.[2]
Implications for Drug Design and Development
The detailed structural knowledge gained from crystallography is not merely an academic exercise; it is actionable intelligence for drug development.
-
Structure-Based Drug Design: Understanding the precise 3D conformation of the phthalan core and its substituents allows for the computational docking of these molecules into homology models or crystal structures of their protein targets, such as SERT. This can rationalize observed structure-activity relationships (SAR) and guide the design of new analogues with improved affinity or selectivity.
-
Lead Optimization: The bromine atom's role in forming strong halogen bonds can be exploited. If a target protein has an electron-rich region (like the backbone carbonyl of an amino acid) near the binding site, positioning the bromine atom to form a halogen bond can significantly increase ligand affinity. The specific Br···Br interaction observed here provides a blueprint for designing crystal lattices with predictable properties, a field known as crystal engineering.
-
Polymorph Screening: The way a drug molecule packs in its solid form (polymorphism) can dramatically affect its solubility, dissolution rate, and bioavailability. Crystal structure analysis is the definitive tool for identifying and characterizing different polymorphs, which is a critical step in pharmaceutical development and regulatory approval.
Conclusion
The crystal structure of this compound derivatives provides a compelling case study in the power of solid-state analysis for drug discovery. Through the lens of X-ray crystallography, we can visualize the precise molecular geometry and understand the subtle yet powerful non-covalent forces that govern supramolecular assembly. The bromine atom, often incorporated to modulate pharmacokinetic properties, reveals its dual role as a critical director of crystal packing through strong and directional halogen bonds. This guide has outlined the key experimental and analytical workflows required to unlock this structural information, providing researchers with a framework for applying these insights to the rational design of next-generation therapeutics.
References
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534–o1535. [Link]
- Manipal Academy of Higher Education, Manipal, India. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal. [Link]
- ResearchGate. (2016). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. [Link]
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). Acta Crystallographica Section E: Structure Reports Online, E62, o1534-o1535. [Link]
- Harrison, W. T. A., et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E, 62(4), o1534-o1535. [Link]
- ResearchGate. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. [Link]
- PubChem. (n.d.). 5-Bromophthalide. National Center for Biotechnology Information.
- Politzer, P., Murray, J. S., & Clark, T. (2010). Halogen bonding: an electrostatically-driven interaction. Physical Chemistry Chemical Physics, 12(29), 7748–7757. [Link]
Sources
The Isobenzofuran Ring System: A Guide to its Fundamental Reactivity and Synthetic Utility
Abstract
The isobenzofuran ring system, a seemingly simple bicyclic heterocycle, stands as a cornerstone of reactive intermediate chemistry. Its transient nature and profound reactivity have long captivated and challenged synthetic chemists. This in-depth technical guide provides a comprehensive exploration of the fundamental principles governing the reactivity of isobenzofuran. We will delve into its electronic structure, the methods for its generation, its hallmark participation in cycloaddition reactions, and its strategic application in the synthesis of complex molecular architectures, including polycyclic aromatic hydrocarbons and natural products. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this powerful, yet ephemeral, chemical entity.
The Enigmatic Nature of Isobenzofuran: Structure and Aromaticity
Isobenzofuran is a bicyclic heterocyclic compound composed of a furan ring fused to a benzene ring.[1] Unlike its stable isomer, benzofuran, isobenzofuran is highly reactive and readily polymerizes.[1] This inherent instability is a direct consequence of its electronic structure. While the benzene ring is aromatic, the fusion of the furan ring disrupts the benzenoid system, resulting in a molecule with significant o-quinoidal character. This disruption of aromaticity in the six-membered ring makes the molecule eager to react in ways that restore a more stable, fully aromatic benzenoid system in the product.
The parent isobenzofuran is a fleeting intermediate, but its derivatives, particularly those with bulky substituents at the 1- and 3-positions like 1,3-diphenylisobenzofuran, can be stable, isolable compounds.[1][2] These stable analogs have been instrumental in studying the fundamental reactivity of the isobenzofuran core.
Generation of Isobenzofuran: Taming a Transient Intermediate
Due to its high reactivity, isobenzofuran is almost always generated in situ for subsequent reactions.[2] The choice of precursor and generation method is critical and depends on the desired application and the compatibility of the reaction conditions with other present functional groups.
Common Precursors and Generation Methods
A variety of precursors have been developed for the generation of isobenzofuran. Some of the most reliable methods are summarized in the table below.
| Precursor | Generation Method | Key Advantages |
| 1,4-Epoxy-1,4-dihydronaphthalene | Retro-Diels-Alder reaction (thermolysis or photolysis) | Clean generation of isobenzofuran and a volatile byproduct (ethylene). |
| o-Phthalaldehyde derivatives | Reduction or reaction with nucleophiles | Readily available starting materials. |
| 1,3-Dihydroisobenzofuran derivatives | Oxidation | Allows for the generation of substituted isobenzofurans. |
| o-Alkynylbenzaldehydes or ketones | Cyclization reactions | Provides access to a diverse range of substituted isobenzofurans. |
A reliable and convenient synthesis providing high yields of isobenzofuran that is stable for extended periods under specific conditions has been developed, allowing for its isolation as a colorless solid.[2]
Workflow for In-Situ Generation and Trapping
The following diagram illustrates a typical workflow for the in situ generation of isobenzofuran via a retro-Diels-Alder reaction and its subsequent trapping with a dienophile.
Caption: Workflow for the in-situ generation and trapping of isobenzofuran.
The Cornerstone of Reactivity: The Diels-Alder Reaction
The quintessential reaction of the isobenzofuran ring system is the [4+2] cycloaddition, or Diels-Alder reaction. Isobenzofurans are among the most reactive dienes known, a property directly linked to the thermodynamic driving force of forming a more stable aromatic system in the product.[2][3]
Mechanism and Stereoselectivity
The Diels-Alder reaction of isobenzofuran with a dienophile proceeds through a concerted, pericyclic mechanism. The reaction is typically highly stereoselective, with the stereochemistry of the dienophile being retained in the product. The endo product is often favored due to secondary orbital interactions, although the product distribution can be influenced by steric factors and reaction conditions.
Caption: The Diels-Alder reaction of isobenzofuran with a dienophile.
Scope of the Reaction
Isobenzofurans react with a vast array of dienophiles, including:
-
Electron-deficient alkenes and alkynes: These are classic dienophiles that react rapidly with isobenzofurans.
-
Strained alkenes and alkynes: Highly strained systems are readily trapped by isobenzofurans.[2]
-
Hetero-dienophiles: Isobenzofurans can also participate in hetero-Diels-Alder reactions with dienophiles containing heteroatoms, providing access to a variety of heterocyclic scaffolds.[4][5]
-
Arynes: The reaction with arynes is a powerful method for the synthesis of annulated polycyclic aromatic hydrocarbons.[2]
-
Singlet Oxygen: 1,3-Diphenylisobenzofuran is a well-known trapping agent for singlet oxygen.[2][6]
The reactivity of isobenzofuran with singlet oxygen is intermediate between that of furan and 1,3-diphenylisobenzofuran.[6]
Applications in Chemical Synthesis and Drug Development
The unique reactivity of the isobenzofuran ring system has been leveraged in the synthesis of a wide range of complex molecules.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
A key application of isobenzofurans is the synthesis of PAHs.[7] Through a sequence of in-situ generation and Diels-Alder reactions, complex, fused aromatic systems can be constructed in a controlled manner. This strategy allows for the selective introduction of functionalities and the formation of specific regioisomers.[7][8]
Natural Product Synthesis
The Diels-Alder reaction of isobenzofurans has been a key step in the total synthesis of several natural products.[9] The ability to rapidly construct complex polycyclic frameworks makes this a highly convergent and efficient strategy. For instance, an intramolecular Diels-Alder reaction of a substituted isobenzofuran was a pivotal step in the convergent synthesis of the antibiotic resistomycin.[10]
Medicinal Chemistry and Drug Development
The isobenzofuranone (or phthalide) core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[11][12][13] Derivatives of isobenzofuran-1(3H)-one have been investigated for a range of biological activities, including antifungal, antidepressant, and anticancer properties.[14][15][16][17] The development of efficient synthetic methods, such as domino one-pot processes catalyzed by copper or palladium, has facilitated the synthesis of diverse libraries of these compounds for drug discovery programs.[11][14]
Experimental Protocols
Protocol: In-Situ Generation of Isobenzofuran and Trapping with N-Methylmaleimide
Disclaimer: This protocol is for informational purposes only and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
1,4-Epoxy-1,4-dihydronaphthalene
-
N-Methylmaleimide
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 1,4-epoxy-1,4-dihydronaphthalene (1.0 eq) and N-methylmaleimide (1.1 eq).
-
Add anhydrous toluene to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solvent can be removed under reduced pressure to yield the crude Diels-Alder adduct.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Expected Outcome: The formation of the exo and endo Diels-Alder adducts of isobenzofuran and N-methylmaleimide. The exo adduct is often the major product in this particular reaction.
Conclusion
The isobenzofuran ring system, despite its transient existence, represents a powerful tool in the arsenal of synthetic organic chemists. Its high reactivity in Diels-Alder cycloadditions, driven by the re-aromatization of the benzenoid ring, provides a reliable and efficient means to construct complex molecular architectures. A thorough understanding of its generation, reactivity, and the scope of its transformations is essential for leveraging its full synthetic potential. As the demand for novel and complex molecules in materials science and drug discovery continues to grow, the fundamental reactivity of the isobenzofuran ring system will undoubtedly continue to inspire innovative synthetic strategies.
References
Sources
- 1. Isobenzofuran - Wikipedia [en.wikipedia.org]
- 2. BJOC - Preparation and isolation of isobenzofuran [beilstein-journals.org]
- 3. Preparation and isolation of isobenzofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00050E [pubs.rsc.org]
- 5. Hetero-Diels–Alder reactions of (isobenzo)furans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The reactivity of isobenzofuran - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Ring Selective Generation of Isobenzofuran for Divergent Access to Polycyclic Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.lucp.net [books.lucp.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Characterization of novel isobenzofuranones by DFT calculations and 2D NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isobenzofurans as conformationally constrained miconazole analogues with improved antifungal potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel isobenzofuran-1(3H)-one derivatives as antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Storage of 5-Bromo-1,3-dihydroisobenzofuran
Introduction
5-Bromo-1,3-dihydroisobenzofuran, a halogenated bicyclic ether, serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds and advanced materials.[1][2] Its structural integrity is paramount for the reliability and reproducibility of synthetic outcomes. This guide provides an in-depth analysis of the chemical stability of this compound, outlines its potential degradation pathways, and establishes field-proven protocols for its optimal storage and handling. This document is intended for researchers, scientists, and professionals in the drug development and chemical synthesis fields who require a comprehensive understanding of this reagent's characteristics to ensure its effective and safe utilization.
Chemical Profile and Intrinsic Stability
This compound is a white to off-white solid with a melting point of approximately 41-42°C. Its core structure consists of a benzene ring fused to a dihydrofuran ring, with a bromine substituent on the aromatic portion. This unique combination of a brominated aromatic system and a cyclic ether dictates its reactivity and stability profile. While the dihydroisobenzofuran scaffold is found in numerous biologically active molecules, the inherent reactivity of the ether linkage and the carbon-bromine bond necessitates careful handling and storage.[2][3]
| Property | Value | Source(s) |
| CAS Number | 220513-49-5 | N/A |
| Molecular Formula | C₈H₇BrO | N/A |
| Molecular Weight | 199.04 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 41-42 °C | N/A |
| Recommended Storage | 2-8°C, Sealed, Dry | N/A |
Potential Degradation Pathways
The stability of this compound is influenced by its susceptibility to several degradation mechanisms, primarily driven by the ether functionality and the presence of the bromine atom. Understanding these pathways is critical for developing effective storage and handling strategies.
Peroxide Formation
The dihydrofuran ring contains an ether linkage, making this compound susceptible to autoxidation in the presence of atmospheric oxygen to form explosive peroxide crystals. This is a well-documented hazard for many cyclic and acyclic ethers. The reaction is a free-radical process initiated by light, heat, or the presence of contaminants.
The likely mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to the ether oxygen, followed by reaction with molecular oxygen to form a hydroperoxide. These peroxides can be highly unstable and may detonate upon shock, friction, or heating.
Figure 1: Simplified free-radical mechanism for peroxide formation.
Hydrolysis
The ether linkage in the dihydrofuran ring is susceptible to acid-catalyzed hydrolysis, which would lead to ring-opening. While generally stable under neutral and basic conditions, the presence of strong acids can protonate the ether oxygen, making the adjacent carbon atoms susceptible to nucleophilic attack by water. This would result in the formation of a brominated hydroxymethyl-substituted benzyl alcohol. Although this process is less rapid than peroxide formation under typical storage conditions, exposure to acidic environments should be avoided.
Photodegradation and Debromination
Brominated aromatic compounds can be sensitive to light, particularly in the UV spectrum. Photodegradation can lead to the cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is weaker than a C-H or C-C bond, making it a potential point of cleavage upon absorption of sufficient light energy. This can initiate radical reactions, leading to debromination and the formation of various byproducts. The reactivity of the C-Br bond is generally higher than that of a C-Cl bond due to its lower bond dissociation energy.[4]
Figure 2: Potential photodegradation pathway via C-Br bond cleavage.
Recommended Storage and Handling Protocols
To mitigate the aforementioned degradation pathways and ensure the long-term stability and purity of this compound, the following protocols are recommended. These protocols are designed as a self-validating system to maintain the integrity of the compound.
Core Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions, including peroxide formation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen, thereby inhibiting peroxide formation.[5] |
| Light | Amber glass vial or opaque container | Protects the compound from light-induced degradation, particularly cleavage of the C-Br bond. |
| Moisture | Tightly sealed container with a desiccant | Prevents hydrolysis of the ether linkage and minimizes water-promoted side reactions. |
Experimental Protocol: Long-Term Storage
-
Procurement and Initial Handling : Upon receipt, immediately inspect the container for any signs of damage.
-
Aliquoting : If the entire quantity will not be used at once, it is advisable to aliquot the compound into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air and moisture.
-
Container Preparation : Use clean, dry amber glass vials with PTFE-lined screw caps.
-
Inerting : Before sealing, flush the vial with a gentle stream of argon or nitrogen for at least 30 seconds to displace any air.
-
Sealing : Tightly seal the vial to ensure an air- and moisture-tight closure. For added protection, wrap the cap with Parafilm®.
-
Labeling : Clearly label each vial with the compound name, date of receipt, date opened/aliquoted, and a "peroxide-former" warning.
-
Secondary Containment : Place the sealed vials in a labeled, sealed secondary container, such as a desiccator cabinet, stored in a refrigerator at 2-8°C.
Quality Control and Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period or has been opened multiple times.
Peroxide Testing
Due to the risk of peroxide formation, it is imperative to test for the presence of peroxides before use, especially if the container has been opened previously and stored for more than three months.
Experimental Protocol: Peroxide Test Strip Method
-
Sample Preparation : In a well-ventilated fume hood, dissolve a small amount (10-20 mg) of this compound in 1-2 mL of a peroxide-free solvent (e.g., isopropanol or acetic acid).
-
Testing : Dip a peroxide test strip into the solution for 1-2 seconds.
-
Observation : Remove the strip and wait for the time specified in the manufacturer's instructions. Compare the color of the test pad to the color chart provided with the strips.
-
Action : If peroxides are detected at a concentration >10 ppm, the material should be treated to remove peroxides or disposed of according to institutional safety guidelines. Do not distill or concentrate material containing peroxides.
Purity Assessment by Analytical Chromatography
A combination of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) is recommended for a comprehensive purity assessment.
a) GC-MS for Volatile Impurities and Degradation Products
GC-MS is well-suited for identifying volatile impurities, residual solvents, and potential degradation products such as the debrominated analog (1,3-dihydroisobenzofuran).[6][7]
Experimental Protocol: GC-MS Analysis
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL of a ~1 mg/mL solution in a suitable solvent (e.g., ethyl acetate), splitless injection.
-
Temperature Program :
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detection : Electron Ionization (EI) at 70 eV, scanning from m/z 40-400.
-
Expected Outcome : A major peak corresponding to this compound. Potential impurities would include a peak for 1,3-dihydroisobenzofuran (M+ at m/z 120) and other brominated or ring-opened species.
b) HPLC for Non-Volatile Impurities and Quantification
Reverse-phase HPLC with UV detection is an excellent method for quantifying the purity of the main compound and detecting non-volatile impurities.[8][9]
Experimental Protocol: HPLC-UV Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : A gradient of acetonitrile and water is typically effective.
-
Solvent A: Water (with 0.1% formic acid for better peak shape).
-
Solvent B: Acetonitrile (with 0.1% formic acid).
-
-
Gradient : Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 220 nm and 254 nm.
-
Sample : ~0.5 mg/mL solution in the mobile phase.
-
Expected Outcome : A single major peak for this compound. Purity can be calculated based on the area percentage of the main peak.
Figure 3: Integrated workflow for storage and quality control.
Conclusion
This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity and stability. The primary risks to its integrity are peroxide formation, hydrolysis, and photodegradation. Adherence to stringent storage and handling protocols, including storage at 2-8°C under an inert atmosphere and protected from light and moisture, is essential for preserving its quality. Regular quality control checks, particularly for peroxide formation and overall purity via chromatographic methods, are a critical component of a robust experimental design. By implementing the guidelines outlined in this document, researchers can ensure the reliability of their starting material, leading to more consistent and successful scientific outcomes.
References
- MDPI: Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O 2
- SIELC Technologies: Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column
- Beilstein Archives: Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually
- PubMed: Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans
- BenchChem: Application Note: Analysis of Benzofuran Deriv
- Hindawi: Some representative 1,3‐dihydroisobenzofuran deriv
- Ring-expanding and ring-opening transformations of benzofurans and indoles with introducing hetero
- ACS Publications: Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cycliz
- MDPI: One-Step Regioselective Synthesis of Benzofurans
- ResearchGate: The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples
- Organic Chemistry Portal: Synthesis of 1,3-Dihydro-2-benzofurans
- PubMed: Preparative Isolation and Purification of Isobenzofuranone Derivatives and Saponins From Seeds of Nigella Glandulifera Freyn by High-Speed Counter-Current Chromatography Combined With Gel Filtr
- ScienceDirect: Efficient synthesis of functionalized 1,3-dihydroisobenzofurans
- HETEROCYCLES: A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS Kazuhiro Kobayashi,* Kazuaki Shik
- PubMed: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
- ResearchGate: The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond | Request PDF
- MDPI: Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one)
- BenchChem: The Diverse Biological Activities of Isobenzofuranone Derivatives: A Technical Guide for Researchers
- PubChem: 1,3-Dihydroisobenzofuran
- IMJST: Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H)
- ResearchGate: Mechanistic Insights into Electrocatalytic Carbon−Bromine Bond Cleavage in Polybromin
- BenchChem: A Comparative Analysis of C-Br and C-Cl Bond Reactivity in 2-Bromo-8-chloro-1-octene
- PubMed: The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatiz
- PubMed: Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Arom
- R Discovery: The C—Br bond dissociation energy in halogen
- Reddit: How does the Carbon bromine bond cleave spontaneously? : r/chemhelp
- PubMed: The ins and outs of ring-cleaving dioxygenases
- Organic & Biomolecular Chemistry (RSC Publishing): Synthesis of 1,3-diselenyl-dihydroisobenzofurans via electrochemical radical selenylation with substituted o-divinylbenzenes and diselenides
- PubMed: Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C
- National Academic Digital Library of Ethiopia: hplc methods for recently approved pharmaceuticals
- MDPI: Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chrom
Sources
- 1. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photophysical Properties of 1,3-Diphenylisobenzofuran as a Sensitizer and Its Reaction with O2 | MDPI [mdpi.com]
- 6. Gas chromatographic/mass spectrometric analysis of specific isomers of polychlorodibenzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separation of 1(3H)-Isobenzofuranone, 3,3-bis(4-hydroxy-3-methylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Indispensable Role of Brominated Heterocycles in Modern Synthetic Chemistry: An In-depth Technical Guide
Abstract
Brominated heterocycles have emerged as pivotal building blocks in the landscape of modern synthetic chemistry.[1] Their unique electronic properties and versatile reactivity make them indispensable intermediates in the synthesis of a vast array of functional molecules, from life-saving pharmaceuticals to cutting-edge organic materials.[1][2] The presence of a bromine atom on a heterocyclic core provides a reactive handle for a multitude of chemical transformations, most notably cross-coupling reactions, which have revolutionized the way complex molecular architectures are assembled.[1][2] This guide provides a comprehensive technical overview of the core characteristics of brominated heterocyclic compounds, intended for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore the nuances of their reactivity, and discuss their profound impact on medicinal chemistry and materials science, grounded in field-proven insights and established protocols.
Introduction: The Strategic Importance of the Carbon-Bromine Bond in Heterocyclic Systems
Heterocyclic compounds, cyclic structures containing at least one heteroatom, are fundamental to life and technology.[3] A significant portion of FDA-approved drugs, for instance, feature a heterocyclic scaffold.[1][4][5][6] The strategic introduction of a bromine atom onto these scaffolds dramatically enhances their synthetic utility. The carbon-bromine (C-Br) bond, while stable, is sufficiently reactive to participate in a wide range of powerful bond-forming reactions. This "tunable reactivity" is the cornerstone of their utility.
The bromine atom imparts several key characteristics to a heterocyclic molecule:
-
A Reactive Handle for Cross-Coupling: The C-Br bond is an excellent electrophilic partner in numerous transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, C-O, and C-S bonds with high precision.[1][2]
-
Modulation of Physicochemical Properties: Bromine's size and electronegativity influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making it a valuable tool in drug design.[7]
-
Direction of Supramolecular Assembly: As a potent halogen bond donor, bromine can direct the formation of complex, ordered supramolecular structures, a key aspect in materials science and crystal engineering.[8][9][10][11]
This guide will systematically explore these characteristics, providing both the theoretical underpinnings and practical, actionable protocols.
Synthesis of Brominated Heterocycles: A Tale of Two Pathways
The introduction of a bromine atom onto a heterocyclic ring is a critical first step. The choice of methodology is dictated by the electronic nature of the heterocycle itself.[2][12]
Electrophilic Bromination: The Direct Approach
For electron-rich heterocycles such as pyrroles, furans, and thiophenes, direct electrophilic bromination is the most common and efficient method.[1][2] The high electron density of the ring system is sufficient to polarize the brominating agent, leading to substitution.
Key Brominating Agents:
-
Molecular Bromine (Br₂): A powerful, though less selective, brominating agent.[2]
-
N-Bromosuccinimide (NBS): A milder and more selective source of electrophilic bromine, often preferred for its ease of handling and for minimizing over-bromination.[1][2]
The causality behind this choice is rooted in reactivity. An overly reactive agent like Br₂ with a highly activated ring (e.g., pyrrole) can lead to a mixture of poly-brominated products and even decomposition. NBS provides a lower, sustained concentration of electrophilic bromine, allowing for more controlled, mono-bromination.
This protocol describes the preparation of 2,5-dibromothiophene, a common building block in organic electronics.[1]
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophene (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and improve selectivity.
-
Addition of NBS: Add NBS (2.2 eq) portion-wise over 30 minutes. The portion-wise addition maintains a low concentration of the brominating agent, preventing runaway reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a non-polar eluent like hexanes) to afford pure 2,5-dibromothiophene.
Self-Validation: The purity of the final product should be confirmed by ¹H and ¹³C NMR spectroscopy and mass spectrometry. The disappearance of the starting material signal and the appearance of a new, symmetrical set of signals in the aromatic region of the NMR spectrum validates the reaction's success.
Bromination of Electron-Deficient Heterocycles
Heterocycles like pyridine are electron-deficient and thus resistant to electrophilic substitution, requiring harsh conditions that are often impractical.[2] A more sophisticated strategy involves the N-oxide of the heterocycle.
The Causality of the N-Oxide Strategy:
The N-oxide functionality serves a dual purpose. First, it activates the ring towards electrophilic attack by donating electron density. Second, it directs the incoming electrophile to specific positions (typically the 2- and 4-positions). Subsequent removal of the N-oxide group re-establishes the original aromatic system. A mild method for the regioselective C2-bromination of fused azine N-oxides uses tosic anhydride as an activator and tetra-n-butylammonium bromide as the bromide source.[13]
The Reactive Heart: The C-Br Bond in Cross-Coupling Reactions
The true power of brominated heterocycles is unleashed in transition metal-catalyzed cross-coupling reactions.[1][2] The C(sp²)-Br bond acts as a versatile electrophilic handle, enabling the formation of new bonds with a wide variety of nucleophilic partners. Palladium-catalyzed reactions are the most prominent in this domain.[1][14][15]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction, forming C(sp²)-C(sp²) bonds by reacting a brominated heterocycle with an organoboron reagent.[1][2]
Causality of Component Choice:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Sources like Pd(PPh₃)₄ or in situ generated catalysts from a Pd(II) precursor (e.g., Pd(OAc)₂) and phosphine ligands are common. The choice of ligand (e.g., SPhos, XPhos, dppf) is critical and depends on the specific substrates, influencing the efficiency of oxidative addition and reductive elimination steps.[1]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the organoboron species.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is often used to dissolve both the organic and inorganic reagents.[1]
This protocol describes the synthesis of 3-phenylpyridine.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Ethyl acetate, brine, anhydrous magnesium sulfate
Procedure:
-
Setup: To a reaction vessel, add 3-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Degassing: Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Self-Validation: The success of the coupling is confirmed by NMR, where the signals for the 3-bromopyridine starting material are replaced by a new set of signals corresponding to the coupled product, and by mass spectrometry confirming the expected molecular weight.
Other Key Cross-Coupling Reactions
While the Suzuki coupling is prevalent, other reactions expand the synthetic toolkit for functionalizing brominated heterocycles.
| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Key Application |
| Heck Coupling | Alkene | C(sp²)-C(sp²) | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Synthesis of substituted alkenes[1][2] |
| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base | Synthesis of aryl/heteroaryl alkynes[2] |
| Buchwald-Hartwig Amination | Amine | C(sp²)-N | Pd catalyst, Bulky phosphine ligand, Strong base | Synthesis of N-aryl/heteroaryl amines |
| Negishi Coupling | Organozinc reagent | C(sp²)-C(sp²) | Pd or Ni catalyst | Mild conditions, high functional group tolerance[1] |
Physicochemical and Spectroscopic Characteristics
The bromine atom significantly influences the physical and spectroscopic properties of a heterocycle.
Physical Properties
Compared to their non-brominated analogs, brominated heterocycles generally exhibit:
-
Higher Molecular Weight: Leading to increased boiling points and melting points.
-
Increased Lipophilicity: The large, polarizable bromine atom increases the molecule's affinity for non-polar environments, a key parameter in drug design (LogP).[7]
-
Distinct Crystal Packing: Bromine's ability to participate in halogen bonding can lead to highly ordered and predictable crystal structures.[8][9]
Spectroscopic Signatures
-
Mass Spectrometry (MS): Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, which is a definitive indicator of the presence of a single bromine atom in a molecule or fragment.
-
NMR Spectroscopy:
-
¹³C NMR: The carbon atom directly attached to bromine experiences a shielding effect, causing its signal to appear at a lower chemical shift (further upfield) than might be expected based on electronegativity alone. For example, in 3,5-diaryl-4-bromoisoxazoles, the C4 chemical shift is a key indicator.[16]
-
⁷⁹Br/⁸¹Br NMR: Both bromine isotopes are NMR active, but they are quadrupolar nuclei, which results in very broad signals.[17] Consequently, bromine NMR is not used for routine structural elucidation but can be a powerful tool for kinetic analysis (by monitoring the formation of bromide ions) and for studying ion binding.[17][18][19] ⁸¹Br is generally the nucleus of choice for liquid-state NMR as it provides narrower signals than ⁷⁹Br.[17]
-
Applications in Drug Discovery and Materials Science
The synthetic versatility of brominated heterocycles makes them invaluable in both pharmaceutical and materials science research.[1][20]
Medicinal Chemistry and Drug Discovery
Bromine is a key element in modern pharmaceuticals.[20] Brominated compounds are used as sedatives, antiseptics, and are integral to the synthesis of anticancer and antiviral drugs.[20][21][22] The bromine atom serves multiple roles:
-
As a Synthetic Intermediate: A brominated heterocycle is often a key intermediate, allowing for late-stage diversification of a drug candidate through cross-coupling to explore the structure-activity relationship (SAR).[1][2]
-
As a Bioactive Component: The bromine atom itself can be crucial for biological activity. It can act as a "heavy atom" to increase the potency of photodynamic therapies or serve as a halogen bond donor to enhance binding affinity to a biological target like a protein.[7] This interaction is due to the presence of an electropositive region on the halogen atom, known as a "sigma-hole".[7]
Materials Science: Building with Halogen Bonds
In materials science, brominated heterocycles are essential precursors for organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The bromine atoms facilitate polymerization via cross-coupling reactions. Furthermore, the ability of bromine to form strong, directional halogen bonds (Br···N, Br···O, Br···Br) is exploited to control the self-assembly of molecules into well-defined supramolecular structures.[8][9] This "bottom-up" approach allows for the rational design of molecular materials with specific electronic or optical properties.
Environmental and Toxicological Considerations
While indispensable in synthesis, the environmental fate of brominated compounds requires careful consideration. Many natural organobromine compounds exist, but some synthetic brominated compounds, particularly brominated flame retardants, are persistent organic pollutants that can bioaccumulate.[23][24][25] It is the responsibility of the research scientist to handle these compounds appropriately, minimize their release into the environment, and consider green chemistry principles in their synthesis and use.[26] Toxicological profiles vary widely depending on the specific structure, and a thorough safety assessment is crucial for any new compound intended for therapeutic use.[23]
Conclusion
Brominated heterocyclic compounds represent a class of molecules where a single atomic substitution dramatically amplifies synthetic potential. The C-Br bond is not merely a placeholder but a strategic tool for molecular construction, enabling chemists to build complex architectures with remarkable precision through a host of reliable and well-understood cross-coupling reactions. Their influence is felt profoundly in drug discovery, where they facilitate the rapid exploration of chemical space, and in materials science, where they enable the rational design of functional supramolecular systems. A deep understanding of their synthesis, reactivity, and physicochemical properties, as presented in this guide, is essential for any scientist aiming to leverage these powerful building blocks to address contemporary challenges in science and technology.
References
- The Role of Bromine in Modern Pharmaceuticals - Tethys Chemical. (2024).
- Pharmaceuticals - BSEF. (n.d.).
- What Is Bromine Used For? - AZoM. (2025).
- Bromine - Wikipedia. (n.d.).
- Coverage Modulated Transformation of the Supramolecular Assembly Structure of Brominated N-Heterocyclic Molecules on Au(111) Surfaces. The Journal of Physical Chemistry C. (2023).
- - Benchchem. (n.d.).
- Introducing bromine in the molecular structure as a good strategy to the drug design - Semantic Scholar. (2024).
- Coverage Modulated Transformation of the Supramolecular Assembly Structure of Brominated N-Heterocyclic Molecules on Au(111) Surfaces. The Journal of Physical Chemistry C. (2023).
- The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis - Benchchem. (2025).
- Review articles in HETEROCYCLIC CHEMISTRY - ResearchGate. (n.d.).
- The Halogen Bond. Chemical Reviews. (n.d.).
- Halogenated Heterocycles - Sigma-Aldrich. (n.d.).
- Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond. MDPI. (2020).
- (Br) Bromine NMR. (n.d.).
- Health toxicity effects of brominated flame retardants: From environmental to human exposure. PubMed. (2021).
- 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles - ResearchGate. (2025).
- The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds - ResearchGate. (n.d.).
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate. (n.d.).
- Prescribed drugs containing nitrogen heterocycles: an overview - RSC Publishing. (2020).
- ENVIRONMENTAL IMPACT AND TOXICOLOGICAL ASSESSMENT OF HETEROCYCLIC COMPOUNDS. (n.d.).
- Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed. (n.d.).
- Prescribed drugs containing nitrogen heterocycles: an overview - PMC - PubMed Central. (n.d.).
- A Short Review on Structures and Synthesis of some Heterocyclic Compounds - Asian Journal of Research in Chemistry. (n.d.).
- (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed. (2009).
- 79 Br NMR spectroscopy as a practical tool for kinetic analysis - ResearchGate. (2025).
- Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC. (n.d.).
- Heterocyclic compound - Wikipedia. (n.d.).
- Regioselective bromination of fused heterocyclic N-oxides - PubMed - NIH. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ajrconline.org [ajrconline.org]
- 4. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 5. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocyclic compound - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Halogen Bonding in the Complexes of Brominated Electrophiles with Chloride Anions: From a Weak Supramolecular Interaction to a Covalent Br–Cl Bond [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective bromination of fused heterocyclic N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Palladium-catalyzed cross-coupling reactions of heterocyclic silanolates with substituted aryl iodides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. (Br) Bromine NMR [chem.ch.huji.ac.il]
- 18. (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 21. azom.com [azom.com]
- 22. Bromine - Wikipedia [en.wikipedia.org]
- 23. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijiemr.org [ijiemr.org]
IUPAC name for 5-Bromo-1,3-dihydroisobenzofuran
An In-depth Technical Guide to 5-Bromo-1,3-dihydroisobenzofuran: Synthesis, Properties, and Applications
Introduction
The isobenzofuran scaffold and its derivatives are heterocyclic motifs of considerable interest in medicinal chemistry and materials science. Unlike its stable isomer benzofuran, isobenzofuran itself is highly reactive and typically generated in situ for subsequent reactions, such as Diels-Alder cycloadditions.[1][2] However, its saturated analogue, 1,3-dihydroisobenzofuran, also known as phthalane, provides a stable and versatile core structure found in numerous biologically active molecules.[3][4]
This guide focuses on a key functionalized derivative, This compound . This compound serves as a pivotal building block in synthetic organic chemistry, most notably as a precursor in the synthesis of selective serotonin reuptake inhibitors (SSRIs), including the widely recognized antidepressant, citalopram.[5][6] Its strategic placement of a bromine atom allows for a wide range of subsequent chemical modifications, such as cross-coupling reactions or the formation of Grignard reagents, making it an invaluable intermediate for drug development professionals.
This document provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a validated synthetic pathway, spectroscopic characterization, and primary applications, with a focus on its role in pharmaceutical research.
Compound Identification and Nomenclature
The systematic naming and identification of a chemical entity are crucial for unambiguous scientific communication. The compound is registered under several synonyms, reflecting different nomenclature systems.
The parent heterocycle, 1,3-dihydroisobenzofuran, is assigned the CAS Number 496-14-0 and is also commonly referred to as phthalane.[7][8][9] The IUPAC preferred name for this parent structure is 1,3-dihydro-2-benzofuran.[8][10] Consequently, the title compound is systematically named based on this parent structure.
| Identifier | Value |
| IUPAC Name | 5-Bromo-1,3-dihydro-2-benzofuran[10][11] |
| Common Name | This compound[12][13] |
| Synonym | 5-Bromophthalane |
| CAS Number | 220513-49-5[10][11][12][13] |
| Molecular Formula | C₈H₇BrO[11][12] |
| Molecular Weight | 199.04 g/mol [11][12] |
| SMILES | BrC1=CC2=C(COC2)C=C1[12] |
| InChIKey | SFLGSKRGOWRGBR-UHFFFAOYSA-N (Parent) |
Chemical Structure:
Physicochemical Properties
Understanding the physical properties of a compound is essential for its handling, storage, and application in experimental setups. The data presented below are derived from chemical supplier databases and predictive modeling.
| Property | Value | Source |
| Appearance | White to off-white solid | [11][14] |
| Melting Point | 41-42 °C | [11][14] |
| Boiling Point | 257.2 ± 40.0 °C (Predicted) | [11][14] |
| Density | 1.582 ± 0.06 g/cm³ (Predicted) | [11][14] |
| Storage Temperature | 2-8°C (Refrigerator) | [10][11] |
Synthesis and Mechanism
The synthesis of this compound is not commonly detailed in primary literature but can be reliably achieved from its corresponding lactone, 5-bromophthalide (5-bromo-3H-isobenzofuran-1-one).[15][16] The conversion of a lactone to a cyclic ether is a standard organic transformation accomplished via reduction.
Retrosynthetic Analysis
The most direct synthetic approach involves the reduction of the carbonyl group in 5-bromophthalide. This precursor is commercially available or can be synthesized from 4-bromo-2-methylbenzoic acid. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃·THF), are effective for this type of transformation. The mechanism involves the nucleophilic attack of a hydride on the electrophilic carbonyl carbon, followed by a second hydride transfer after the initial hemiacetal intermediate is formed and coordinates to the Lewis acidic metal center.
Proposed Synthetic Protocol: Reduction of 5-Bromophthalide
This protocol describes a robust method for the synthesis of the title compound. As a self-validating system, it includes steps for purification and characterization to ensure the identity and purity of the final product.
Materials:
-
5-Bromophthalide (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Addition of Reducing Agent: Carefully add lithium aluminum hydride (2.0 eq) portion-wise to the cooled THF. Rationale: LiAlH₄ is a highly reactive and pyrophoric reagent; slow addition to a cooled solvent mitigates exothermic risks.
-
Substrate Addition: Dissolve 5-bromophthalide (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C via an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) indicates complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. Follow this with the sequential dropwise addition of 15% NaOH solution and then more water (Fieser workup). Rationale: This specific quenching procedure is critical for safety and results in the formation of a granular precipitate of aluminum salts that is easy to filter.
-
Workup: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Combine the filtrate and washes in a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. Rationale: The acid wash removes basic impurities, the bicarbonate wash removes acidic impurities, and the brine wash aids in breaking emulsions and removing bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Structural confirmation of the synthesized product is achieved through standard spectroscopic methods.[17] While specific spectra for this compound are proprietary to suppliers, the expected data can be reliably predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methylene Protons (δ ~5.0 ppm): Two singlets, each integrating to 2H, corresponding to the two non-equivalent -CH₂- groups (Ar-CH₂ and O-CH₂). The chemical shifts are influenced by the adjacent aromatic ring and oxygen atom. |
| ¹³C NMR | Aromatic Region (δ 120-145 ppm): Six distinct signals for the aromatic carbons, including one carbon directly attached to bromine (C-Br) at a characteristic shift. Aliphatic Region (δ ~70 ppm): Two signals corresponding to the two methylene carbons (Ar-CH₂ and O-CH₂). |
| IR Spectroscopy | Presence of characteristic C-O-C ether stretches (~1050-1150 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and C-H stretches (aromatic ~3000-3100 cm⁻¹, aliphatic ~2850-2950 cm⁻¹). Absence of the strong C=O stretch (~1760 cm⁻¹) from the starting phthalide is a key indicator of successful reduction. |
| Mass Spec. | Molecular ion peak (M⁺) showing a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units). |
Applications in Research and Drug Development
The primary value of this compound lies in its utility as a versatile synthetic intermediate.
Core Building Block for Citalopram Analogues
The most significant application of this scaffold is in the synthesis of the antidepressant citalopram and its analogues.[18] The 1,3-dihydroisobenzofuran core is central to the drug's structure. The synthesis often involves the introduction of a 4-fluorophenyl group at the 1-position of the ring system.[6][19] Starting with this compound, this can be achieved via a Grignard reaction with 4-fluorophenylmagnesium bromide on an oxidized intermediate (a phthalide), or through other modern coupling strategies. The bromine atom at the 5-position is then converted to the required cyano group in a later step, typically through a palladium-catalyzed cyanation reaction.
Application Pathway Diagram
The following diagram illustrates the conceptual transformation of this compound into a key precursor for citalopram synthesis.
Caption: Pathway from this compound to citalopram intermediates.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is imperative. The following GHS hazard classifications have been reported.[11]
| Pictogram | Hazard Code | Hazard Statement |
| 🔥 | H225 | Highly flammable liquid and vapour |
| ❗ | H315 | Causes skin irritation |
| ❗ | H319 | Causes serious eye irritation |
| ❗ | H335 | May cause respiratory irritation |
Handling Recommendations:
-
Work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[10][11]
Conclusion
This compound is a well-defined chemical entity whose value is primarily realized in its role as a synthetic intermediate. Its stable phthalane core, combined with the synthetically versatile bromine handle, makes it a strategic precursor for complex molecules. Its documented connection to the synthesis of citalopram underscores its importance to the pharmaceutical industry. The synthetic and analytical protocols outlined in this guide provide a reliable framework for researchers and drug development professionals to produce, verify, and utilize this compound in their research endeavors.
References
- Pharmaffiliates. 5-Bromo-1,3-dihydro-2-benzofuran. [Link]
- SIELC Technologies. 1,3-Dihydroisobenzofuran. [Link]
- Wikipedia. Phthalane. [Link]
- PubChem. 5-Bromophthalide. [Link]
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1378-o1379. [Link]
- PubChem. 1,3-Dihydroisobenzofuran. [Link]
- Kobayashi, K., Shikida, K., & Nishino, H. (2007). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. Heterocycles, 74(1), 285. [Link]
- Wikipedia. 1,3-Diphenylisobenzofuran. [Link]
- Yoshida, M., & Saito, T. (2021). Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine. Chemical Science, 12(3), 1139-1144. [Link]
- Yathirajan, H. S., Nagaraj, B., & Gaonkar, S. L. (2005). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide). Acta Crystallographica Section E: Structure Reports Online, 61(1), o188-o190. [Link]
- Bayer, E., Hayat, S., Atta-ur-Rahman, et al. (2005). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations. Arzneimittel-Forschung, 55(10), 588-597. [Link]
- Kaur, N., & Kishore, D. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 13(30), 20905-20942. [Link]
- Harrison, W. T. A., Gaonkar, S. L., Anilkumar, H. G., & Yathirajan, H. S. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran.
- Yathirajan, H. S., et al. (2014). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. International Journal of Medicinal Chemistry. [Link]
Sources
- 1. 1,3-Diphenylisobenzofuran - Wikipedia [en.wikipedia.org]
- 2. Oxidative generation of isobenzofurans from phthalans: application to the formal synthesis of (±)-morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalane - Wikipedia [en.wikipedia.org]
- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1) | 479065-02-6 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,3-Dihydroisobenzofuran | SIELC Technologies [sielc.com]
- 8. 1,3-Dihydroisobenzofuran | C8H8O | CID 10327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. parchem.com [parchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- | 220513-49-5 [chemicalbook.com]
- 12. 220513-49-5|this compound|BLD Pharm [bldpharm.com]
- 13. arctomsci.com [arctomsci.com]
- 14. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- CAS#: 220513-49-5 [amp.chemicalbook.com]
- 15. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researcher.manipal.edu [researcher.manipal.edu]
- 17. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO-(220513-49-5) 1H NMR spectrum [chemicalbook.com]
- 18. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researcher.manipal.edu [researcher.manipal.edu]
5-Bromo-1,3-dihydroisobenzofuran: A Guide to Commercial Sourcing, Quality Verification, and Safe Handling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Bromo-1,3-dihydroisobenzofuran (CAS No. 220513-49-5) is a substituted phthalan derivative that serves as a valuable building block in medicinal chemistry and organic synthesis. Its utility lies in the strategic placement of a bromine atom on the aromatic ring, which provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce molecular complexity. The dihydroisobenzofuran core itself is a structural motif found in a range of biologically active molecules. As such, securing a reliable source of high-purity this compound is a critical first step for any research or development program that utilizes this intermediate. This guide provides an overview of known commercial suppliers, a robust protocol for incoming quality control, and best practices for safe laboratory handling.
Commercial Availability and Supplier Overview
The procurement of specialized chemical reagents requires careful consideration of supplier reliability, product quality, and available documentation. This compound is available through several chemical suppliers that specialize in providing intermediates for research and development. While catalog listings confirm availability, researchers should always perform due diligence by requesting lot-specific documentation, such as a Certificate of Analysis (CoA), before purchase.
Below is a summary of entities identified as suppliers for this compound.
| Supplier Name | CAS Number | Noted Services & Information | Source |
| BLD Pharmatech Ltd. | 220513-49-5 | Offers online ordering and a mechanism for CoA inquiry. Provides basic chemical properties. | [1][2] |
| ChemicalBook | 220513-49-5 | Aggregates information and lists multiple underlying suppliers, including R&D Scientific Inc. | [3] |
| Arctom Scientific | 220513-49-5 | Lists the product by catalog number (BD-A431485) and indicates availability in various sizes. | [4] |
| Pharmaffiliates | 220513-49-5 | Identifies the compound as a useful research chemical and provides synonyms. | [5] |
Note: Pricing, purity, and stock levels are subject to change and should be verified directly with the supplier at the time of inquiry.
Essential Workflow: Incoming Material Qualification
Upon receiving a shipment of this compound, it is imperative to conduct a thorough quality control (QC) assessment to validate its identity and purity. Relying solely on the supplier's CoA is insufficient for rigorous scientific and drug development applications. The following protocol outlines a self-validating system for material verification.
Diagram: Incoming Material Qualification Workflow
Caption: Workflow for the qualification of incoming this compound.
Experimental Protocol for Quality Control
1. Documentation Review:
-
Action: Cross-reference the received material's lot number with the supplier-provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS).
-
Causality: This initial step ensures that the documentation corresponds to the physical sample and provides the expected specifications (e.g., purity >95%) and safety information for proper handling. The SDS for related compounds indicates potential for skin and eye irritation, making this review critical.[6][7]
2. Identity Confirmation: ¹H NMR Spectroscopy
-
Objective: To confirm the molecular structure of this compound.
-
Methodology:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
-
Expected Result & Justification: The spectrum should exhibit characteristic peaks corresponding to the protons on the phthalan ring system. Specifically, one would expect to see two singlets (or an AB quartet) for the two non-equivalent benzylic protons of the -CH₂-O-CH₂- group and distinct signals for the three aromatic protons in the deshielded region (typically 7.0-7.8 ppm). The integration of these peaks should match the number of protons in the structure. This technique provides an unambiguous fingerprint of the molecule's core structure.
3. Purity Assessment: High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of the compound and identify any potential impurities.
-
Methodology:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to ~0.1 mg/mL for analysis.
-
Inject the sample onto a reverse-phase C18 column.
-
Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Monitor the elution profile using a UV detector at a wavelength where the chromophore absorbs (e.g., 220 nm or 254 nm).
-
-
Expected Result & Justification: A high-purity sample will show a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks detected. This method is highly sensitive for detecting non-volatile impurities that may not be visible by other techniques. The use of gas chromatography (GC) is also a viable alternative, as demonstrated in process control for related phthalides.[8]
Safe Handling and Storage
Proper handling and storage are crucial to ensure the stability of this compound and the safety of laboratory personnel. The safety data sheets for structurally related brominated aromatic compounds provide a strong basis for a conservative safety protocol.[6]
Personal Protective Equipment (PPE):
-
Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[6]
-
Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place. Some suppliers recommend storage under an inert atmosphere.[9]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Conclusion
This compound is an accessible and valuable reagent for advancing research and drug discovery programs. By partnering with reputable suppliers and implementing a rigorous, in-house QC protocol, scientists can ensure the quality and integrity of their starting materials. The analytical and handling procedures outlined in this guide provide a comprehensive framework for researchers to confidently source and utilize this compound, thereby upholding the principles of scientific integrity and reproducibility.
References
- BuyersGuideChem. (n.d.). 5-Bromo-1,3-isobenzofurandione suppliers and producers.
- Pharmaffiliates. (n.d.). CAS No : 220513-49-5 | Product Name : 5-Bromo-1,3-dihydro-2-benzofuran.
- PubChem. (n.d.). 5-Bromo-1,3-dihydro-2-benzofuran | C8H7BrO | CID 52988095.
- Google Patents. (2004). WO2004089924A1 - Process for the preparation of 5-bromophthalide.
- Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599.
- Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (2017). Molecules, 22(12), 2135.
Sources
- 1. 220513-49-5|this compound|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-1,3-isobenzofurandione suppliers and producers - BuyersGuideChem [buyersguidechem.com]
- 3. ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO- | 220513-49-5 [chemicalbook.com]
- 4. arctomsci.com [arctomsci.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.ca [fishersci.ca]
- 7. fishersci.com [fishersci.com]
- 8. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 9. 86-90-8|5-Bromoisobenzofuran-1,3-dione|BLD Pharm [bldpharm.com]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 5-Bromo-1,3-dihydroisobenzofuran for the Synthesis of Novel Biaryl and Heteroaryl Scaffolds
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness, mild conditions, and exceptional tolerance of various functional groups.[1][2] This palladium-catalyzed reaction facilitates the formation of a carbon-carbon bond between an organoboron species and an organic halide, proving indispensable in the synthesis of complex molecules.[1][2] For researchers in drug development and materials science, the 1,3-dihydroisobenzofuran (also known as phthalan) scaffold is of significant interest due to its presence in numerous biologically active compounds and functional materials. The targeted functionalization of this core structure allows for the systematic exploration of structure-activity relationships (SAR).
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 5-Bromo-1,3-dihydroisobenzofuran with a range of aryl and heteroaryl boronic acids. This key intermediate, a building block in the synthesis of the antidepressant citalopram, offers a versatile platform for generating diverse libraries of 5-substituted phthalan derivatives. We will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and discuss the critical role of each reaction component to empower researchers to successfully implement and adapt this methodology for their specific synthetic targets.
Reaction Principle: The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][3]
-
Transmetalation: In the presence of a base, the boronic acid is activated to a more nucleophilic boronate species. This species then transfers its organic group (aryl or heteroaryl) to the palladium center, displacing the bromide.[2]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][3]
Experimental Protocols
Materials and Reagents
-
Substrate: this compound
-
Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium Precatalyst: e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃
-
Ligand (if required): e.g., PPh₃, SPhos, XPhos
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 3.0 equivalents)
-
Solvent: e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF
-
Standard laboratory glassware: Schlenk flask, reflux condenser, magnetic stirrer, etc.
-
Inert gas supply: Argon or Nitrogen
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric and should be handled under an inert atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: General Procedure for Aryl-Aryl Coupling
This protocol is optimized for the coupling of this compound with various arylboronic acids.
Caption: General workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio, to a concentration of approximately 0.1 M with respect to the aryl bromide).
-
Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-1,3-dihydroisobenzofuran.
Protocol 2: Coupling with Heteroarylboronic Acids
The coupling with certain heteroarylboronic acids can be more challenging due to potential catalyst inhibition or protodeboronation. The use of a stronger base and a more electron-rich, bulky phosphine ligand can be beneficial.[4]
Key Modifications from Protocol 1:
-
Catalyst System: Use a combination of a palladium precursor such as Pd₂(dba)₃ (0.02 equiv.) and a specialized ligand like SPhos (0.04 equiv.).
-
Base: Employ a stronger base like potassium phosphate (K₃PO₄, 3.0 equiv.).[5]
-
Temperature: A slightly higher temperature, around 100-110 °C, may be required to drive the reaction to completion.
Rationale for Modifications:
-
The use of bulky, electron-rich phosphine ligands like SPhos can accelerate the rate-limiting oxidative addition step and stabilize the palladium catalyst, especially with challenging substrates.[5]
-
K₃PO₄ is a stronger base than K₂CO₃ and can be more effective in promoting the transmetalation of less reactive or sensitive heteroarylboronic acids.
Data Presentation: Reaction Parameter Optimization
The choice of catalyst, base, and solvent significantly impacts the outcome of the Suzuki-Miyaura coupling. The following table provides a summary of typical conditions and expected outcomes for the coupling of this compound with a model arylboronic acid, such as phenylboronic acid.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | >90 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 8 | 85-90 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3) | Dioxane | 100 | 4 | >95 |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 90 | 5 | 88-93 |
Yields are based on generalized results for similar aryl bromides and are intended to be representative. Actual yields will vary depending on the specific boronic acid partner and reaction scale.
Troubleshooting and Field-Proven Insights
-
Low Conversion: If the reaction stalls, consider increasing the temperature, using a more active catalyst system (e.g., with a bulky phosphine ligand), or a stronger base. Ensure that the reagents and solvents are sufficiently dry and degassed, as oxygen can deactivate the catalyst.
-
Homocoupling of Boronic Acid: This side reaction can occur if the reaction mixture is not properly deoxygenated or if the transmetalation is slow. Using a slightly larger excess of the boronic acid can sometimes compensate for this.
-
Protodeboronation: Some boronic acids, particularly electron-rich heteroarylboronic acids, are susceptible to decomposition. Using anhydrous conditions and a fluoride source as the base (e.g., CsF) can sometimes mitigate this issue.[2]
-
Difficult Purification: Residual palladium catalyst can sometimes be challenging to remove. A wash with an aqueous solution of thiourea or filtration through a pad of Celite and activated carbon can be effective.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective and versatile method for the synthesis of a wide array of 5-aryl and 5-heteroaryl derivatives. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and purity for their target compounds. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of this powerful synthetic transformation in drug discovery and materials science research.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. (2014). Chinese Chemical Letters, 25(4), 577-580.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. Suzuki Coupling.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 205.
- Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. (2013). ARKIVOC, (iii), 210-226.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014, July 7). ResearchGate.
- Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024, January 5). Scientific Reports, 14(1), 1-11.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26).
- The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (2021). Journal of Nanostructures, 11(4), 743-754.
- Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. (2011). Organic Letters, 13(19), 5180-5183.
- Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (2015). Molecules, 20(8), 14338-14374.
- Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Derivatives. (2025). BenchChem.
- Palladium-catalysed C–H arylation of benzophospholes with aryl halides. (2017).
- Suzuki–Miyaura cross‐coupling of unprotected ortho‐bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances, 14(38), 27334-27339.
- Five-membered Heterocycle Synthesis. (n.d.). In The Royal Society of Chemistry.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. (2021). Organic Letters, 23(15), 5896-5900.
- Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([1][3][6]thiadiazole). (2019). Molecules, 24(18), 3298.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (2021). Request PDF.
- Palladium-Catalyzed Arylation and Heteroarylation of Indolizines. (2012). Organic Letters, 14(16), 4254-4257.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). RSC Advances, 14(38), 27334-27339.
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2022). The Journal of Organic Chemistry, 87(1), 338-349.
- Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides. (2020). The Journal of Organic Chemistry, 85(11), 7176-7185.
- Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. (2010).
- Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. (2018).
- Advances in Cross-Coupling Reactions. (2020). MDPI.
- Palladium-catalysed 5-endo-trig allylic (hetero)arylation. (2018).
- One-Pot Synthesis of Spiro-isobenzofuran Compounds via the Sequential Condensation/Oxidation Reaction of Ninhydrin with 4-Amino-1,2-naphthoquinones/2-Amino-1,4-naphthoquinones under Mild Conditions. (2020, July 19). ACS Omega, 5(29), 18275-18282.
- Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. (2021).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). Molecules, 22(2), 205.
- SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (2022). Neuroquantology, 20(15), 1892-1904.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2012). Accounts of Chemical Research, 45(6), 851-863.
- Diastereoselective synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives via Prins bicyclization. (2013). Tetrahedron Letters, 54(33), 4469-4472.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Heck Reaction of 5-Bromo-1,3-dihydroisobenzofuran for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Heck Reaction and the 1,3-Dihydroisobenzofuran Scaffold
The palladium-catalyzed Heck reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This Nobel Prize-winning transformation couples unsaturated halides with alkenes, providing a powerful route to substituted alkenes that are pivotal intermediates in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1][3] The reaction typically proceeds through a catalytic cycle involving a palladium(0) species, which undergoes oxidative addition with the halide, followed by alkene insertion and β-hydride elimination to afford the product and regenerate the catalyst.[3][4]
The 1,3-dihydroisobenzofuran moiety is a privileged scaffold found in numerous natural products and biologically active compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-diabetic, and antimicrobial activities.[5][6] The ability to functionalize this core structure, particularly at the 5-position, opens avenues for the development of novel therapeutic agents and chemical probes. The Heck reaction of 5-Bromo-1,3-dihydroisobenzofuran offers a direct and versatile method for introducing diverse olefinic substituents at this position, thereby enabling the exploration of new chemical space in drug discovery programs.[5]
This document provides a comprehensive guide to the application of the Heck reaction using this compound, detailing a representative experimental protocol, the mechanistic rationale behind the choice of reagents and conditions, and potential applications of the resulting products.
The Catalytic Cycle: A Mechanistic Overview of the Heck Reaction
The efficacy of the Heck reaction is rooted in a well-defined catalytic cycle involving palladium. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The generally accepted mechanism proceeds through the following key steps:[3][4][7]
-
Pre-catalyst Activation: Often, a palladium(II) salt like palladium(II) acetate is used as a pre-catalyst. In the presence of a phosphine ligand, it is reduced in situ to the active palladium(0) species.[7]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.[1][3]
-
Olefin Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the palladium-carbon bond.[3] This step is often rate-determining.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent (beta) to the palladium-bearing carbon is eliminated, forming a new carbon-carbon double bond in the product and a palladium-hydride species.[3]
-
Reductive Elimination and Catalyst Regeneration: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then enter a new catalytic cycle. The base is essential to neutralize the hydrobromic acid (HBr) formed during the reaction.[3][7]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 3. byjus.com [byjus.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: 5-Bromo-1,3-dihydroisobenzofuran as a Versatile Synthetic Building Block
Abstract
5-Bromo-1,3-dihydroisobenzofuran, also known as 5-Bromophthalane, is a pivotal heterocyclic intermediate in modern organic synthesis. Its strategic placement of a bromine atom on the aromatic ring transforms the otherwise stable dihydroisobenzofuran core into a versatile scaffold for constructing complex molecular architectures. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the primary synthetic applications of this building block. We will explore its utility in forming organometallic intermediates and as a substrate in transition-metal-catalyzed cross-coupling reactions, providing field-proven insights and detailed experimental protocols. The significance of this compound stems from its role as a key precursor in the synthesis of pharmacologically active agents, most notably the selective serotonin reuptake inhibitor (SSRI) citalopram and its enantiomer, escitalopram.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 220513-49-5 | [3][4] |
| Molecular Formula | C₈H₇BrO | [3][4] |
| Molecular Weight | 199.05 g/mol | [3] |
| Appearance | Not Available (Typically an off-white to light-colored solid) | [3] |
| Storage | 2-8°C, Sealed in dry conditions | [3][5] |
| SMILES | BrC1=CC2=C(COC2)C=C1 | [4][5] |
Safety & Handling: While specific toxicity data is limited, standard laboratory precautions should be observed.[6] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the material safety data sheet (MSDS) from your supplier.
Core Synthetic Transformations: Rationale and Protocols
The synthetic utility of this compound is primarily derived from the reactivity of its carbon-bromine bond. This bond serves as a "handle" for three major classes of transformations: Grignard reagent formation, lithium-halogen exchange, and palladium-catalyzed cross-coupling. The choice of method depends on the desired functional group, the compatibility of other functional groups on the reaction partners, and the required reaction conditions.
Application I: Grignard Reagent Formation for C-C Bond Formation
Expertise & Rationale: The conversion of the aryl bromide to a Grignard reagent is a classic and robust method for forming a new carbon-carbon bond. This transformation inverts the polarity at the carbon atom (umpolung), turning an electrophilic carbon into a potent nucleophile. This is the cornerstone of the industrial synthesis of citalopram, where the Grignard reagent is used to introduce the critical dimethylaminopropyl side chain.[7] The reaction is typically initiated with magnesium metal and requires an etheral solvent like THF or diethyl ether to stabilize the resulting organomagnesium species.
Experimental Protocol: Formation of (1,3-Dihydroisobenzofuran-5-yl)magnesium bromide and Alkylation
-
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (one small crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., 3-chloro-N,N-dimethylpropan-1-amine for citalopram precursor synthesis)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Apparatus Setup: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under a stream of inert gas.
-
Initiation: Add magnesium turnings (1.2 eq) to the flask. Add a single crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun under vacuum and backfill with inert gas.
-
Reagent Addition: Add anhydrous THF to the flask. In a separate, dry flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Formation: Transfer a small portion of the this compound solution to the magnesium suspension via syringe. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed. Once initiated, add the remaining solution dropwise to maintain a gentle reflux. If the reaction is sluggish, gentle heating may be required.
-
Reaction Completion: After the addition is complete, stir the resulting dark grey solution at room temperature or gentle reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Electrophilic Quench: Cool the solution to 0 °C. Add the electrophile (1.1 eq), dissolved in anhydrous THF, dropwise via syringe.
-
Work-up: After stirring for several hours or overnight, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Workflow Visualization:
Application II: Lithium-Halogen Exchange
Expertise & Rationale: Lithium-halogen exchange is a powerful alternative for generating an organometallic nucleophile. This reaction, typically employing an alkyllithium reagent like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is often much faster and more efficient than Grignard formation, proceeding rapidly at very low temperatures (e.g., -78 °C).[8] This is advantageous for substrates with functional groups that are sensitive to the higher temperatures often required for Grignard initiation. The resulting aryllithium species is highly reactive and provides a clean route to 5-substituted 1,3-dihydroisobenzofurans.
Trustworthiness & Safety: Organolithium reagents like n-BuLi and t-BuLi are extremely pyrophoric and react violently with water and protic solvents. All manipulations must be performed by trained personnel under a strictly inert atmosphere (argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[9]
Experimental Protocol: Lithiation and Electrophilic Quench
-
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
n-Butyllithium (solution in hexanes, typically 1.6 M or 2.5 M)
-
Desired electrophile (e.g., N,N-dimethylformamide (DMF) to form an aldehyde)
-
Dry ice/acetone bath
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a low-temperature thermometer, and rubber septa under an inert atmosphere.
-
Addition of Reactant: Add this compound (1.0 eq) to the flask and dissolve it in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath and stir for 10-15 minutes to ensure thermal equilibrium.[8]
-
Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15 minutes. It is critical to keep the internal temperature below -70 °C during the addition.[10]
-
Reaction Completion: Stir the mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.[8]
-
Electrophilic Quench: Add the electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
Warming & Work-up: After the addition, stir the mixture at -78 °C for another hour before allowing it to slowly warm to room temperature. Carefully quench the reaction with saturated aqueous NH₄Cl solution.[8]
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Workflow Visualization:
Application III: Palladium-Catalyzed Cross-Coupling Reactions
Expertise & Rationale: Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic chemistry for forming C-C, C-N, and C-O bonds. This compound is an excellent substrate for these transformations. The electron-rich nature of the dihydroisobenzofuran ring and the C-Br bond's reactivity make it well-suited for the initial oxidative addition step in the catalytic cycle.[11] Reactions like Suzuki (coupling with boronic acids), Sonogashira (alkynes), and Buchwald-Hartwig (amines) allow for the modular and highly diverse functionalization of the core structure, which is invaluable for creating libraries of analogs in drug discovery.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos; 4-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
Apparatus Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 3.0 eq).[11]
-
Inert Atmosphere: Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 5:1 mixture of toluene and water) via syringe.[11]
-
Reaction Execution: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
-
Catalytic Cycle Visualization:
Conclusion
This compound is a high-value synthetic intermediate whose utility is centered on the versatile chemistry of its aryl bromide moiety. Through well-established organometallic and transition-metal-catalyzed protocols, this building block provides reliable and efficient access to a diverse range of functionalized dihydroisobenzofuran scaffolds. The protocols and insights provided herein are intended to empower chemists in pharmaceutical and materials science to leverage this reagent for the rapid development of novel molecules and the optimization of existing synthetic routes.
References
- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters. [Link]
- What is the Process of 5Bromophthalide Synthesis and Its Applications.
- CAS No : 220513-49-5 | Product Name : 5-Bromo-1,3-dihydro-2-benzofuran.
- Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. PMC. [Link]
- 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal. [Link]
- 5-Bromophthalide | C8H5BrO2 | CID 603144. PubChem - NIH. [Link]
- Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. PMC - NIH. [Link]
- Chemical Space bRo5 - Macrocyclics, PROTACs & More.
- Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. PMC - NIH. [Link]
- CAS NO. 220513-49-5 | this compound. Arctom. [Link]
- CHAPTER 2: Five-membered Heterocycle Synthesis. Books - The Royal Society of Chemistry. [Link]
- A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. [Link]
- Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanol
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
- Beyond the Rule of Five: Scouting for Novel Formulation Approaches to Enable the Subcutaneous Application of Molecules With Poor Drug-Like Properties in Preclinical Research. opnMe.com. [Link]
- Synthesis of 8-bromo-9-substituted-1,3-benzothiazolo-[5,1-b]-1,3,4-triazoles and their anthelmintic activity.
- Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co. Semantic Scholar. [Link]
- Advances in Cross-Coupling Reactions. MDPI. [Link]
- Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes: Application to the synthesis of escitalopram. Semantic Scholar. [Link]
- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
Sources
- 1. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 2. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 220513-49-5|this compound|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. Buy 1-Isobenzofuranpropanamine, 5-bromo-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-, hydrobromide (1:1) | 479065-02-6 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 5-Bromo-1,3-dihydroisobenzofuran
Abstract
5-Bromo-1,3-dihydroisobenzofuran is a pivotal starting material in medicinal chemistry, valued for its versatile reactivity in forging complex molecular architectures. The strategic position of the bromine atom on the aromatic ring allows for a diverse array of transformations, most notably in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Citalopram.[1][2] This guide provides researchers, scientists, and drug development professionals with in-depth protocols and technical insights for key synthetic transformations of this building block. We will explore palladium-catalyzed cross-coupling reactions, cyanation, and organometallic preparations, explaining the causality behind experimental choices to ensure reproducible and scalable outcomes.
Introduction: The Versatility of a Privileged Scaffold
The 1,3-dihydroisobenzofuran core is a recurring motif in a range of pharmacologically active compounds.[3] The introduction of a bromine atom at the 5-position transforms this simple scaffold into a powerful synthetic intermediate.[4] This bromo-derivative serves as a linchpin for introducing diverse functional groups through well-established and robust chemical reactions. Its primary utility lies in its capacity to undergo transformations at the C-Br bond, enabling the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental operations in drug synthesis.
The most prominent application of this compound is as a precursor in the synthesis of Citalopram, a widely prescribed antidepressant.[1][2][5] The protocols detailed herein are designed to be self-validating systems, providing not just procedural steps but also the scientific rationale to empower researchers to adapt and troubleshoot these methods for their specific molecular targets.
Foundational Synthetic Transformations
The reactivity of the aryl bromide is the cornerstone of this molecule's synthetic utility. The following sections detail the most critical transformations for generating high-value pharmaceutical intermediates.
Cyanation via Rosenmund-von Braun Reaction
The conversion of the aryl bromide to a nitrile group is a critical step in many synthetic pathways, including that of Citalopram, where the nitrile is a key pharmacophoric element.[1][2] The Rosenmund-von Braun reaction, utilizing copper(I) cyanide, is a classic and effective method for this transformation.[6]
Causality and Expertise: The choice of copper(I) cyanide is historical and effective, though its toxicity necessitates stringent safety protocols.[6] The reaction is typically performed in a high-boiling polar aprotic solvent like DMF or NMP to ensure the dissolution of the reagents and to provide the thermal energy required to overcome the activation barrier of the reaction.[1][6] The mechanism involves an oxidative addition/reductive elimination sequence with the copper catalyst.
Protocol 1: Cyanation of this compound
Objective: To synthesize 1,3-dihydroisobenzofuran-5-carbonitrile.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
|---|---|---|---|
| This compound | 199.04 | 5.0 g | 25.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 2.47 g | 27.6 (1.1 eq) |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 50 mL | - |
Procedure:
-
Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add this compound (5.0 g) and N-Methyl-2-pyrrolidone (NMP, 50 mL).
-
Reagent Addition: Under a gentle flow of nitrogen, add copper(I) cyanide (2.47 g) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 150-160°C and maintain this temperature with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 18-24 hours for completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of ethylenediamine (10% in water, 200 mL) and stir for 30 minutes to complex the copper salts.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 1,3-dihydroisobenzofuran-5-carbonitrile.
Visualization 1: Cyanation Workflow
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 3. Diastereoselective synthesis of 1-(tetrahydrofuran-3-yl)-1,3-dihydroisobenzofuran derivatives via Prins bicyclization (2013) | B. V. Subba Reddy | 7 Citations [scispace.com]
- 4. 220513-49-5|this compound|BLD Pharm [bldpharm.com]
- 5. allindianpatents.com [allindianpatents.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preparation of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran for citalopram synthesis
Application Note & Protocol
Strategic Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran: A Pivotal Intermediate for Citalopram Production
Introduction: The Significance of a Key Intermediate
Citalopram is a highly selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorders.[1] Its molecular architecture features a unique 1,3-dihydroisobenzofuran (phthalan) core. The synthesis of citalopram and its active S-enantiomer, escitalopram, relies on the efficient and high-purity preparation of key intermediates.[2][3] Among these, 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran stands out as a critical precursor.
This molecule provides the foundational phthalan structure and incorporates the essential 4-fluorophenyl group. The bromine atom at the 5-position serves as a versatile functional handle, which is ultimately converted to the characteristic cyano group of the final active pharmaceutical ingredient (API).[4][5] Therefore, a robust and well-characterized protocol for the synthesis of this intermediate is paramount for any citalopram drug development program.
This document provides a detailed, field-proven protocol for the multi-step synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, starting from commercially available 5-bromophthalide. We will delve into the causality behind experimental choices, provide step-by-step instructions, and outline methods for purification and characterization to ensure a self-validating and reproducible workflow.
Overall Synthetic Strategy
The synthesis is accomplished via a three-step sequence involving a Grignard reaction, a subsequent reduction, and an acid-catalyzed cyclization. This pathway is a well-established route noted for its reliability and scalability.[5][6]
Caption: Overall workflow for the synthesis of the target intermediate.
Mechanistic Insights: The Chemistry Behind the Protocol
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimization.
-
Step 1: Grignard Reaction: The synthesis commences with the nucleophilic addition of a Grignard reagent, 4-fluorophenylmagnesium bromide, to the electrophilic carbonyl carbon of the lactone in 5-bromophthalide.[6] This reaction is highly sensitive to moisture and protic solvents, necessitating the use of anhydrous conditions to prevent quenching of the highly basic Grignard reagent. The reaction opens the lactone ring to form a magnesium alkoxide, which upon acidic workup yields a keto-alcohol intermediate, 2-(4-fluorobenzoyl)-4-bromobenzyl alcohol.
-
Step 2: Reduction of the Ketone: The benzophenone-like ketone formed in the first step is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).[6] This creates the diol intermediate, (5-bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl)methanol. While stronger reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ is preferred for its greater safety profile and sufficient reactivity for this transformation.[3][5]
-
Step 3: Acid-Catalyzed Cyclization: The final step involves an intramolecular dehydration of the diol.[5] In the presence of an acid catalyst such as p-toluenesulfonic acid (p-TsOH), the benzylic alcohol is protonated, forming a good leaving group (water). The departure of water generates a stabilized benzylic carbocation. The primary alcohol on the side chain then acts as an intramolecular nucleophile, attacking the carbocation to form the five-membered dihydroisobenzofuran ring and yielding the final product.
Caption: Key mechanistic steps of the synthesis pathway.
Detailed Experimental Protocol
Safety Precautions: This procedure involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Grignard reagents are highly reactive with water and air. All glassware must be flame-dried or oven-dried before use, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Key Hazards |
| 5-Bromophthalide | C₈H₅BrO₂ | 213.03 | 108-111 | - | Irritant |
| Magnesium Turnings | Mg | 24.31 | 650 | 1090 | Flammable Solid |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | -17 | 154-155 | Flammable, Irritant |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | -108 | 66 | Flammable, Peroxide Former |
| Sodium Borohydride | NaBH₄ | 37.83 | ~400 (dec.) | - | Water-Reactive |
| Methanol | CH₃OH | 32.04 | -98 | 65 | Flammable, Toxic |
| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | 103-106 | - | Corrosive |
| Toluene | C₇H₈ | 92.14 | -95 | 111 | Flammable, Toxic |
| n-Hexane | C₆H₁₄ | 86.18 | -95 | 69 | Flammable, Neurotoxin |
Step-by-Step Procedure
Part A: Preparation of 4-Fluorophenylmagnesium Bromide (Grignard Reagent)
-
Set up a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a nitrogen atmosphere.
-
Add magnesium turnings (1.34 g, 55.0 mmol) to the flask.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (8.75 g, 50.0 mmol) in 50 mL of anhydrous THF.
-
Add approximately 5 mL of the bromide solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gentle warming with a heat gun or adding a small crystal of iodine.
-
Once the reaction initiates (indicated by bubbling and a gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[7]
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.
Part B: Synthesis of 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran
-
In a separate 500 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 5-bromophthalide (8.52 g, 40.0 mmol) in 100 mL of anhydrous THF.
-
Cool this solution to 0 °C using an ice-water bath.
-
Slowly add the freshly prepared Grignard reagent from Part A to the 5-bromophthalide solution via a cannula over 30 minutes, maintaining the temperature at 0 °C.[6]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back down to 0 °C. In a separate beaker, prepare a solution of sodium borohydride (1.51 g, 40.0 mmol) in 40 mL of methanol.
-
Add the NaBH₄ solution dropwise to the reaction mixture, keeping the temperature below 10 °C. Stir for 2 hours at room temperature after the addition is complete.
-
Carefully quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol as an oil or semi-solid.
-
Dissolve the crude diol in 150 mL of toluene and add a catalytic amount of p-toluenesulfonic acid (approx. 0.38 g, 2.2 mmol).
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture for 2-3 hours, collecting the water that is formed.[6]
-
Cool the reaction mixture to room temperature, wash with 5% aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification and Characterization
Purification Protocol
The crude 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran can be effectively purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of boiling n-hexane.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold n-hexane.
-
Dry the crystals under vacuum to yield pure 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran as a white to off-white solid.[6]
Characterization Data
The identity and purity of the final product should be confirmed using standard analytical techniques.[8]
| Technique | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~45 °C (as reported in literature for similar compounds)[6] |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5-7.0 (m, aromatic protons), δ ~6.3 (s, 1H, O-CH-Ar), δ ~5.1 (d, 2H, -CH₂-O) |
| ¹⁹F NMR (CDCl₃) | A single resonance characteristic of the 4-fluorophenyl group. |
| Mass Spec (ESI+) | m/z for [M+H]⁺ consistent with C₁₄H₁₁BrFO⁺ (Calculated: 293.00/295.00) |
| HPLC | Purity >98% (RP-HPLC with UV detection at ~225 nm)[8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield from Grignard reaction | Wet glassware/solvents; Inactive magnesium. | Ensure all equipment is thoroughly dried. Use fresh, anhydrous THF. Activate magnesium with iodine or by crushing a few turnings. |
| Complex mixture after reduction | Over-reduction or side reactions. | Ensure NaBH₄ is added slowly at a low temperature. Check the purity of the starting keto-alcohol. |
| Incomplete cyclization | Insufficient acid catalyst or reaction time. | Add a bit more p-TsOH. Ensure azeotropic removal of water is efficient. Increase reflux time. |
| Product fails to crystallize | Product is oily or impure. | Attempt purification by column chromatography (silica gel, hexane/ethyl acetate gradient). Try trituration with cold pentane to induce solidification. |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. By understanding the underlying chemical principles and adhering to the meticulous experimental protocol, researchers can confidently prepare this pivotal intermediate, paving the way for the successful synthesis of the antidepressant drug citalopram. The validation of each step through proper workup and final characterization ensures the integrity of the process, aligning with the stringent requirements of pharmaceutical development.
References
- Ragaini, F. (2001). Process for the synthesis of citalopram. Google Patents (WO2001002383A2).
- Petersen, H. et al. (2001). A Process For Preparation Of Citalopram. Quick Company.
- Zhou, F. M. et al. (2014). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. PMC - PubMed Central.
- Bigler, A. J. et al. (2000). Method for the preparation of citalopram. Google Patents (WO2000023431A1).
- Huang, J. et al. (2023). Streamlined Atom-Economical Synthesis of Escitalopram: Kilogram-Scale Process Optimization and Industrial-Scale Implementation. ACS Publications - Organic Process Research & Development.
- Reddy, M. P. et al. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
- Chirality. (2019). Analytical methodologies for the enantiodetermination of citalopram and its metabolites.
- Harrison, W. T. A. et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. ResearchGate.
- Sahu, R. et al. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. ResearchGate.
- Patel, S. K. et al. (2012). Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. PMC - PubMed Central.
- Harrison, W. T. A. et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal.
- Kankan, R. N. et al. (2005). Process for preparing 5-substituted -1-(4-fluorophenyl) -1,3-dihydroisobenzofurans. Google Patents (WO2005066185A1).
- PrepChem.com. Synthesis of A. Bromo(4-fluorophenyl)magnesium.
- Harrison, W. T. A. et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. ResearchGate.
Sources
- 1. Analytical methodologies for the enantiodetermination of citalopram and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 5-Bromophthalide Derivatives via Grignard Reaction
Introduction: The Versatility of 5-Bromophthalide in Grignard-Mediated Synthesis
5-Bromophthalide is a highly versatile bifunctional molecule, featuring both a reactive lactone and an aryl bromide moiety.[1][2][3] This unique structure makes it a valuable starting material in organic synthesis, particularly for the construction of complex molecular architectures relevant to the pharmaceutical and material science sectors.[1][2] One of the most powerful transformations involving 5-bromophthalide is the Grignard reaction, which allows for the introduction of a wide range of alkyl and aryl substituents, paving the way for a diverse library of derivatives.
This guide provides a comprehensive overview of the Grignard reaction with 5-bromophthalide, detailing the underlying mechanistic principles, offering step-by-step protocols for the synthesis of key derivatives, and discussing critical experimental parameters and potential challenges. The protocols and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
Core Principles: Understanding the Reactivity of 5-Bromophthalide with Grignard Reagents
The Grignard reaction with 5-bromophthalide is a classic example of nucleophilic addition to a carbonyl group.[4] The Grignard reagent (R-MgX), with its highly nucleophilic carbanion, readily attacks the electrophilic carbonyl carbon of the lactone.[4] A key feature of the reaction with lactones is the double addition of the Grignard reagent.[4][5]
The reaction proceeds in two main stages:
-
First Addition and Ring Opening: The initial nucleophilic attack by the Grignard reagent on the lactone carbonyl leads to the formation of a tetrahedral intermediate. This intermediate then collapses, resulting in the opening of the lactone ring to form a ketone.[6]
-
Second Addition: The newly formed ketone is also highly reactive towards the Grignard reagent and rapidly undergoes a second nucleophilic addition. This second addition results in the formation of a di-magnesium alkoxide intermediate.[6]
-
Acidic Work-up: Subsequent quenching of the reaction with an acid source protonates the alkoxides to yield the final diol product.[7]
A crucial aspect of the reaction with 5-bromophthalide is the chemoselectivity. The lactone carbonyl is significantly more electrophilic than the carbon-bromine bond of the aryl bromide. Consequently, the Grignard reagent preferentially attacks the lactone, leaving the aryl bromide intact for potential downstream functionalization, such as cross-coupling reactions. However, under forcing conditions or with highly reactive Grignard reagents, side reactions such as metal-halogen exchange can occur.[8][9] Careful control of reaction temperature is therefore critical to ensure high selectivity.[10]
Visualizing the Reaction Pathway
Caption: General mechanism of the double Grignard addition to 5-bromophthalide.
Experimental Protocols
The following sections provide detailed protocols for the preparation of the Grignard reagent and its subsequent reaction with 5-bromophthalide to synthesize diol derivatives.
Part 1: Preparation of the Grignard Reagent (General Protocol)
This protocol describes the general procedure for preparing an aryl or alkyl Grignard reagent. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) as Grignard reagents are highly sensitive to moisture and oxygen. [11]
Materials:
-
Magnesium turnings
-
Appropriate aryl or alkyl halide (e.g., bromobenzene, 4-fluorobromobenzene, ethyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place the magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask. The iodine helps to activate the magnesium surface.[11]
-
Assemble the apparatus under a positive pressure of inert gas.
-
In the dropping funnel, prepare a solution of the aryl or alkyl halide (1.0 equivalent) in anhydrous ether or THF.
-
Add a small portion (approximately 10%) of the halide solution to the magnesium. The reaction may require gentle warming to initiate, which is often indicated by the disappearance of the iodine color and the appearance of cloudiness.
-
Once the reaction has initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete reaction. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.[11]
Part 2: Synthesis of Diol Derivatives from 5-Bromophthalide
This protocol details the reaction of a pre-formed Grignard reagent with 5-bromophthalide.
Materials:
-
5-Bromophthalide
-
Pre-prepared Grignard reagent solution (from Part 1)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 5-bromophthalide (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent solution (at least 2.2 equivalents) to the cooled 5-bromophthalide solution via a dropping funnel or cannula. Maintain the temperature below 20°C during the addition.[12]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[7] This will protonate the alkoxide and precipitate magnesium salts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol product.
Purification of Diol Derivatives
The crude diol product can be purified by column chromatography on silica gel.[7]
General Column Chromatography Protocol:
-
Column Preparation: Pack a glass column with a slurry of silica gel in a non-polar solvent such as hexanes.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. The polarity of the solvent system should be gradually increased to effectively separate the desired diol from any non-polar byproducts and polar impurities.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and evaporate the solvent to yield the purified diol.
Quantitative Data: Representative Examples
The following table summarizes representative reaction conditions and yields for the synthesis of diol derivatives from 5-bromophthalide using different Grignard reagents, primarily drawn from the synthesis of citalopram intermediates.
| Grignard Reagent | Equivalents of Grignard Reagent | Solvent | Temperature | Reaction Time | Product | Yield | Reference |
| 4-Fluorophenylmagnesium bromide | 1.1 - 1.3 (first addition) | THF/Ether | < 20 °C | 2 hours | 2-(4-Fluorobenzoyl)-4-bromobenzyl alcohol | - | [12][13] |
| N,N-Dimethylaminopropylmagnesium chloride | (second addition) | THF/Ether | < 20 °C | - | (4-Bromo-2-(hydroxymethyl)phenyl)(4-fluorophenyl)(3-(dimethylamino)propyl)methanol | - | [12][13] |
Note: Yields for the isolated diol are often not reported in a single step in the literature, as it is frequently used directly in the subsequent cyclization step.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The paramount importance of anhydrous conditions cannot be overstated. Any moisture will quench the Grignard reagent, reducing the yield and potentially leading to side reactions.[11]
-
Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction is a common issue. Activating the magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or by crushing the magnesium turnings can be effective.[12]
-
Temperature Control: Maintaining a low temperature during the addition of the Grignard reagent to 5-bromophthalide is crucial to minimize side reactions, such as reaction with the aryl bromide.[10]
-
Work-up: The use of saturated ammonium chloride for quenching is a mild method that helps to prevent acid-catalyzed degradation of the tertiary alcohol products.[7]
Synthesis of Isoindolinone Derivatives: An Alternative Pathway
While the double Grignard addition leads to diols, a single addition followed by reaction with an amine can, in principle, lead to the formation of 3-hydroxyisoindolin-1-one derivatives. This typically involves the reaction of a Grignard reagent with an N-substituted phthalimide.[14] The N-substituent can influence the reactivity and selectivity of the Grignard addition.
Caption: Workflow for the synthesis of 3-hydroxyisoindolin-1-one derivatives.
While a direct, high-yield, one-pot synthesis of 3-hydroxy-3-substituted-5-bromoisoindolin-1-ones from 5-bromophthalide is not extensively documented, the reaction of Grignard reagents with N-substituted phthalimides provides a viable route to analogous structures.[13][14]
Conclusion
The Grignard reaction of 5-bromophthalide is a robust and versatile method for the synthesis of a variety of complex organic molecules. The double addition of Grignard reagents provides a straightforward route to diol derivatives, which are valuable intermediates in pharmaceutical synthesis. By carefully controlling reaction conditions, particularly temperature and moisture, high yields of the desired products can be achieved. Furthermore, the potential to modify the reaction pathway to access other derivatives, such as isoindolinones, highlights the broad applicability of this chemistry in modern drug discovery and development.
References
- US Patent US6812355B2. (2004). Process for the manufacture of citalopram hydrobromide from 5-bromophthalide. Google Patents.
- Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
- Glavač, D., Dokli, I., & Gredičak, M. (2017). Synthesis of 3–aryl 3–hydroxyisoindolinones by the Addition of Grignard and Organolithium Reagents to Phthalimides. Full-text available.
- Weizmann, C., Bergmann, E., & Bergmann, F. (1935). 324. Grignard reactions with phthalic anhydrides. Journal of the Chemical Society (Resumed), 1367.
- Hansen, H. D., etc. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Industrial & Engineering Chemistry Research.
- Floyd, B. (n.d.).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- Knochel, P., et al. (n.d.).
- ResearchGate. (n.d.). Chemoselective Removal of Dimeric 1,3-Diol Impurities Generated from Methyl Grignard Addition onto Esters.
- Dr. Richard Musgrave. (2017, March 14). Grignard Reactions of Lactones [Video]. YouTube.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Myers, A. G. (n.d.). Magnesium-Halogen Exchange. Andrew G Myers Research Group.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- OpenStax. (2023, September 20). 10.6 Reactions of Alkyl Halides: Grignard Reagents. Organic Chemistry.
- Manipal Research Portal. (n.d.). 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide).
- Journal of the American Chemical Society. (2014, October 13). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones.
- OpenStax. (2023, November 20). 19.
- Lee, J.-s., et al. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide.
- Organic Syntheses. (n.d.). 10.
- Knochel, P., et al. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2024, November 15). Synthesis and biological evaluation of novel isobenzofuran-1(3H)
- Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange.
- PubMed. (n.d.). Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides)
- ResearchGate. (n.d.). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent.
- Bode, J. W. (n.d.). OC II (FS 2019).
- ResearchGate. (n.d.). 1(3H)-Isobenzofuranones 1 (phthalides)
- Royal Society of Chemistry. (n.d.). www.rsc.org/chemcomm.
- ResearchGate. (n.d.). ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)
- Synthonix. (n.d.). 5-Bromoisobenzofuran-1(3H)-one - [B47768].
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). 5-Bromophthalide | C8H5BrO2 | CID 603144. PubChem.
- ResearchGate. (n.d.). 5-Bromo-3 H -isobenzofuran-1-one (5-bromophthalide).
- ACS Publications. (2025, October 9). Some Items of Interest to Process R&D Chemists and Engineers.
- ResearchGate. (2024, April 22). How to purify tertiary alcohol?.
- Google Patents. (n.d.). Synthesis of 5-bromo phthalide - CN1634906A.
- ResearchGate. (n.d.). Selective Iron-Catalyzed Cross-Coupling Reactions of Grignard Reagents with Enol Triflates, Acid Chlorides, and Dichloroarenes.
- PMC. (n.d.). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study.
- ResearchGate. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides.
- PMC. (2024, February 14). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)
- Google Patents. (n.d.). WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
Sources
- 1. Efficient synthesis of isobenzofuran-1(3H)-ones (phthalides) and selected biological evaluations [pubmed.ncbi.nlm.nih.gov]
- 2. Synthonix, Inc > 64169-34-2 | 5-Bromoisobenzofuran-1(3H)-one [synthonix.com]
- 3. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Grignard reagents : new developments | Semantic Scholar [semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the 5-Bromo Position on the Isobenzofuran Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isobenzofuran Core and the Strategic Importance of the 5-Bromo Position
The isobenzofuran-1(3H)-one, or phthalide, scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active molecules.[1] Its derivatives have demonstrated a wide array of biological activities, including antifungal, antiplatelet, and cytotoxic effects.[1] The strategic functionalization of this core is a cornerstone of medicinal chemistry and materials science, enabling the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents and functional materials.
The 5-bromo position on the isobenzofuran core serves as a versatile synthetic handle. The carbon-bromine bond provides a reactive site for a variety of transformations, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a diverse range of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby granting access to a vast chemical space for drug discovery and material science applications. For instance, 5-bromophthalide is a key intermediate in the synthesis of the widely used antidepressant, citalopram.[2][3]
This guide provides a comprehensive overview of the primary methods for the functionalization of the 5-bromo position of the isobenzofuran core. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to successfully implement these transformations in a laboratory setting.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.[4][5][6] These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7] The 5-bromo position of the isobenzofuran core is an excellent substrate for these transformations due to the reactivity of the C-Br bond with palladium(0) catalysts.
A. Suzuki-Miyaura Coupling: Formation of Biaryl Structures
The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and heteroaryl-aryl structures by coupling an organoboron reagent with an organohalide.[8][9] This reaction is prized for its mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of boronic acids.[8]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for reaction efficiency. For aryl bromides, common catalysts include Pd(PPh₃)₄ and Pd(OAc)₂. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can accelerate the reductive elimination step and stabilize the active Pd(0) species.[4]
-
Base: A base is required to activate the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution is often employed to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3H-isobenzofuran-1-one
Materials:
-
5-Bromo-3H-isobenzofuran-1-one
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O)
Procedure:
-
To a dried reaction vessel, add 5-Bromo-3H-isobenzofuran-1-one (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (1-5 mol%), and the ligand (1-10 mol%).
-
Add the base (2.0-3.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (5-10 mL).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography.
Workflow Visualization:
Caption: Suzuki-Miyaura Coupling Workflow.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | 88 |
| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 8 | 85 |
Note: The data presented in this table is representative and may vary based on specific substrate and reaction conditions.
B. Buchwald-Hartwig Amination: Formation of Aryl Amines
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds via the palladium-catalyzed coupling of amines with aryl halides.[10][11] This reaction has broad utility in medicinal chemistry, as the aryl amine motif is prevalent in many pharmaceuticals.[11]
Causality Behind Experimental Choices:
-
Ligand Selection: The choice of ligand is crucial in Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos), are highly effective.[12][13] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LHMDS).
-
Inert Atmosphere: The Pd(0) catalyst and some ligands are sensitive to air. Therefore, the reaction must be performed under an inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[4]
Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromo-3H-isobenzofuran-1-one
Materials:
-
5-Bromo-3H-isobenzofuran-1-one
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 1-10 mol%)
-
Base (e.g., NaOt-Bu, LHMDS, 1.5-2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (1-10 mol%) to a dried reaction vessel.
-
Add the base (1.5-2.0 mmol).
-
Add 5-Bromo-3H-isobenzofuran-1-one (1.0 mmol).
-
Add the anhydrous solvent (5-10 mL), followed by the amine (1.2 mmol).
-
Seal the vessel and heat with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic phase with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic phase and purify the crude product by column chromatography.
Workflow Visualization:
Sources
- 1. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nobelprize.org [nobelprize.org]
- 7. mdpi.com [mdpi.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Notes & Protocols: Iodocyclization Strategies for the Synthesis of 1,3-Dihydroisobenzofuran Derivatives
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competition Studies in Alkyne Electrophilic Cyclization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Unseen Potential: A Guide to 5-Bromo-1,3-dihydroisobenzofuran in Advanced Materials Synthesis
Introduction: Beyond a Simple Building Block
5-Bromo-1,3-dihydroisobenzofuran is a versatile heterocyclic compound, often relegated to the role of an intermediate in pharmaceutical and agrochemical synthesis. However, its true potential extends far into the realm of materials science. The strategic placement of a bromine atom on the aromatic ring of the dihydroisobenzofuran scaffold opens up a world of possibilities for creating novel polymers with tailored electronic and optical properties. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound in materials science, complete with detailed application notes and protocols. We will explore how this seemingly simple molecule can be transformed into sophisticated materials for applications in organic electronics, sensing, and beyond.
Core Concept: The Power of the Bromo Group
The bromine atom in this compound is the key to its utility in materials science. It serves as a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira reactions. These palladium-catalyzed reactions are cornerstones of modern polymer chemistry, allowing for the precise formation of carbon-carbon bonds. By carefully selecting the coupling partner, we can introduce a wide range of functional groups and build up complex, conjugated polymer backbones. This "molecular engineering" approach enables the fine-tuning of the resulting material's properties, such as its band gap, charge mobility, and light absorption/emission characteristics.
Application Area 1: Conjugated Polymers for Organic Electronics
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which leads to delocalized π-electrons. This electronic structure is responsible for their semiconducting and light-emitting properties, making them attractive for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). This compound can be a valuable monomer for the synthesis of such polymers.
Protocol 1: Synthesis of a Poly(phenylene-co-dihydroisobenzofuran) via Suzuki Polycondensation
This protocol details a representative method for the synthesis of a copolymer of 1,4-phenylene and 1,3-dihydroisobenzofuran using a Suzuki polycondensation reaction. This approach is based on established methods for the synthesis of conjugated polymers from bromo-aromatic monomers.
Materials:
-
This compound
-
1,4-Benzenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Soxhlet extraction apparatus
-
Standard laboratory glassware
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry. If necessary, purify by recrystallization or column chromatography.
-
Reaction Setup: In a three-neck flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), 1,4-benzenediboronic acid bis(pinacol) ester (1.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous toluene (10 mL) and a 2 M aqueous solution of potassium carbonate (2 mL).
-
Polymerization: Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by taking small aliquots and analyzing them by thin-layer chromatography (TLC) to observe the disappearance of the monomers. The polymerization is typically allowed to proceed for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a solid.
-
Purification:
-
Collect the crude polymer by filtration.
-
Wash the polymer sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform or tetrahydrofuran (THF) to fractionate the polymer based on solubility and remove oligomeric species. The desired polymer is typically found in the chloroform or THF fraction.
-
-
Drying: Dry the purified polymer under vacuum at 40-50 °C for 24 hours.
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).
-
UV-Vis Spectroscopy: To investigate the optical absorption properties and determine the optical band gap.
-
Photoluminescence (PL) Spectroscopy: To study the light-emitting properties.
Diagram: Suzuki Polycondensation Workflow
Caption: Workflow for Suzuki polycondensation.
Application Area 2: Functional Polymers for Sensing Applications
The dihydroisobenzofuran moiety can be functionalized to create polymers that are sensitive to specific analytes. The lone pairs on the oxygen atom can interact with metal ions or other electrophilic species, leading to a change in the polymer's optical or electronic properties. This forms the basis for chemosensors.
Protocol 2: Post-Polymerization Modification for Sensor Development
This protocol outlines a general approach for modifying a pre-synthesized polymer containing the this compound unit to introduce a receptor for a specific analyte. Here, we will consider the introduction of a crown ether-like moiety for metal ion sensing, which is a hypothetical but chemically plausible application.
Materials:
-
Polymer from Protocol 1 (or a similar polymer with the bromo-functionalized unit)
-
A suitable diol with a flexible linker (e.g., tetraethylene glycol)
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Anhydrous toluene
-
Standard workup and purification reagents
Procedure:
-
Deprotonation of the Diol: In a flame-dried flask under an inert atmosphere, suspend sodium hydride (2.2 equivalents) in anhydrous DMF. Cool the suspension to 0 °C and slowly add the diol (1.0 equivalent). Allow the mixture to warm to room temperature and stir for 1 hour.
-
Coupling Reaction: In a separate flask, dissolve the bromo-functionalized polymer (1.0 equivalent of bromo groups) in anhydrous toluene. Add the palladium catalyst and the phosphine ligand.
-
Addition of the Alkoxide: Slowly add the solution of the deprotonated diol from step 1 to the polymer solution at room temperature.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir for 24-48 hours.
-
Workup and Purification: Cool the reaction to room temperature and quench with a small amount of water. Precipitate the polymer in methanol. The purification process will be similar to that described in Protocol 1.
Diagram: Post-Polymerization Modification
Caption: General workflow for post-polymerization modification.
Quantitative Data Summary
| Property | Typical Value Range for Dihydroisobenzofuran-based Polymers |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Optical Band Gap | 2.2 - 3.5 eV |
| Photoluminescence Emission | Blue to Green region (450 - 550 nm) |
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published organometallic cross-coupling and polymer modification reactions. The trustworthiness of these procedures lies in the following:
-
Reproducibility: The use of standard, well-characterized catalysts and reaction conditions enhances the reproducibility of the synthesis.
-
In-process Controls: Monitoring the reaction by techniques like TLC or by taking aliquots for NMR analysis allows for real-time assessment of the reaction's progress.
-
Thorough Characterization: The final polymer's properties are validated through a suite of analytical techniques (NMR, GPC, UV-Vis, PL), ensuring that the desired material has been obtained.
Conclusion and Future Outlook
This compound is a promising, yet under-explored, building block for the synthesis of advanced functional materials. Its straightforward derivatization through cross-coupling reactions provides a powerful platform for creating a diverse range of polymers with tunable properties. The application notes and protocols in this guide serve as a starting point for researchers to explore the potential of this versatile compound in materials science. Future research could focus on the synthesis of novel copolymers with tailored properties for specific applications, such as flexible electronics, solid-state lighting, and targeted sensing. The continued exploration of this and similar building blocks will undoubtedly lead to the development of next-generation organic materials with unprecedented performance.
References
- Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995, 95 (7), 2457–2483. [Link]
- Sonogashira Coupling: Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 2007, 107 (3), 874–922. [Link]
- Conjugated Polymers for Organic Electronics: Heeger, A. J. Semiconducting and Metallic Polymers: The Fourth Generation of Polymeric Materials. Journal of Physical Chemistry B, 2001, 105 (36), 8475–8491. [Link]
- Post-Polymerization Modification: Gauthier, M. A.; Gibson, M. I.; Klok, H.-A. Synthesis of Functional Polymers by Post-Polymerization Modification. Angewandte Chemie International Edition, 2009, 48 (1), 48-58. [Link]
Application Notes and Protocols: Derivatization of 5-Bromo-1,3-dihydroisobenzofuran for Biological Screening
Abstract: The 1,3-dihydroisobenzofuran scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive starting point for the development of novel therapeutic agents. This document provides a comprehensive guide for the derivatization of 5-Bromo-1,3-dihydroisobenzofuran, a key intermediate for generating a diverse chemical library for biological screening. Detailed protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are presented. Furthermore, this guide outlines a strategic workflow for library synthesis and subsequent biological evaluation, aimed at identifying lead compounds for drug discovery programs.
Introduction: The Significance of the 1,3-Dihydroisobenzofuran Scaffold
The 1,3-dihydroisobenzofuran core is a recurring structural element in a variety of natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] Derivatives of the related isobenzofuranone and benzofuran scaffolds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][4] The strategic functionalization of this scaffold allows for the systematic exploration of chemical space, enabling the fine-tuning of biological activity and the development of structure-activity relationships (SAR).
This compound serves as an ideal precursor for library synthesis. The bromine atom at the C-5 position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, providing a robust platform for introducing diverse chemical functionalities. This application note details the strategic derivatization of this key intermediate to generate a library of novel compounds for high-throughput biological screening.
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound is an excellent handle for such transformations. The following sections provide detailed protocols for key coupling reactions.
Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-1,3-dihydroisobenzofurans
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5] This reaction is generally characterized by its mild reaction conditions and tolerance of a wide range of functional groups.
Causality of Experimental Choices: The choice of a palladium catalyst and ligand is crucial for achieving high yields. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often effective.[6] The base, typically an inorganic carbonate like K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step of the catalytic cycle.[7] The solvent system, often a mixture of an organic solvent like dioxane or toluene and an aqueous solution, facilitates the dissolution of both the organic and inorganic reagents.
Caption: Suzuki-Miyaura Coupling Workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O | 100 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 16 | 70-85 |
| 4 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | DME/H₂O | 85 | 12 | 75-90 |
Note: Yields are typical ranges based on similar substrates in the literature and may require optimization for specific coupling partners.
Buchwald-Hartwig Amination for the Synthesis of 5-Amino-1,3-dihydroisobenzofuran Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of primary and secondary amines.[8] This reaction is instrumental in the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.
Causality of Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand.[9] Bulky, electron-rich ligands such as XPhos, RuPhos, or BINAP are often required to facilitate the reductive elimination step.[10] Strong bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are necessary to deprotonate the amine and form the active palladium-amido complex. Anhydrous, non-polar solvents like toluene or dioxane are typically used.
Caption: Buchwald-Hartwig Amination Workflow.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-5 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Reactions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 100 | 75-90 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 80-95 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 90 | 70-85 |
| 4 | Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2.5) | Dioxane | 110 | 75-90 |
Note: Yields are typical ranges based on similar substrates in the literature and may require optimization for specific coupling partners.
Sonogashira Coupling for the Synthesis of 5-Alkynyl-1,3-dihydroisobenzofurans
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, providing access to aryl alkynes.[11] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Causality of Experimental Choices: The dual catalytic system is a hallmark of the Sonogashira reaction. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt activates the terminal alkyne.[12] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the alkyne and also serves as a solvent in some cases.[5] The reaction is usually carried out under an inert atmosphere to prevent oxidative homocoupling of the alkyne (Glaser coupling).
Caption: Sonogashira Coupling Workflow.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Data Presentation: Representative Sonogashira Coupling Reactions
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (equiv.) | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (4) | CuI (8) | DIPA (3) | DMF | 50 | 70-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2.5) | Toluene | 40 | 90-98 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N (2) | THF | 25 | 75-90 |
Note: Yields are typical ranges based on similar substrates in the literature and may require optimization for specific coupling partners.
Library Synthesis and Biological Screening Workflow
The derivatization strategies outlined above can be employed in a combinatorial fashion to generate a diverse library of 5-substituted-1,3-dihydroisobenzofuran analogs.
Caption: Workflow for Library Synthesis and Biological Screening.
General Protocol for Biological Screening
Given the known biological activities of related scaffolds, a primary screen could focus on anticancer and antimicrobial activities.
Anticancer Screening (MTT Assay):
-
Cell Culture: Culture human cancer cell lines (e.g., K562, U937, HeLa) in appropriate media.[2][13]
-
Compound Treatment: Seed cells in 96-well plates and treat with a range of concentrations of the synthesized derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the cell viability and determine the IC₅₀ values (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Screening (Broth Microdilution):
-
Microorganism Culture: Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains in appropriate broth.
-
Compound Dilution: Prepare serial dilutions of the synthesized compounds in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
Structure-Activity Relationship (SAR) Analysis
The data obtained from the biological screening can be used to establish a structure-activity relationship (SAR). By comparing the biological activity of different derivatives, researchers can identify the chemical features that are important for potency and selectivity. For example, the electronic properties, steric bulk, and hydrogen bonding capacity of the substituent at the C-5 position can be correlated with the observed biological activity.[4] This information is crucial for the rational design of more potent and selective lead compounds.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a diverse library of novel compounds. The palladium-catalyzed cross-coupling reactions detailed in this application note provide reliable and efficient methods for the derivatization of this scaffold. The subsequent biological screening of the synthesized library, coupled with SAR analysis, offers a powerful strategy for the identification of new lead compounds for drug discovery. The protocols and workflows presented herein are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
References
- Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Molecules, 18(2), 1881–1896. [Link]
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- Al-Howiriny, T. A., Al-Yahya, M. A., Mossa, J. S., & El-Dahmy, S. I. (2005). Synthesis, characterization, and antimicrobial activity of some new 3-substituted isobenzofuran-1(3H)-one derivatives. Journal of the Saudi Chemical Society, 9(1), 125-132.
- Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Souhibani, S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Chemistry LibreTexts. (2023).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Wikipedia. (2023).
- Teixeira, R. R., Bressan, G. C., Pereira, W. L., Ferreira, J. G., de Oliveira, F. M., & Thomaz, D. C. (2013). Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones. Molecules (Basel, Switzerland), 18(2), 1881–1896. [Link]
- Qin, L., Vo, D. D., Nakhai, A., Andersson, C. D., & Elofsson, M. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.
- ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofurans. [Link]
- Kobayashi, K., Shik, K., & Konishi, H. (2008). A facile synthesis of 1,3-dihydroisobenzofurans using iodocylization of 2-vinylbenzyl alcohols. Heterocycles, 75(3), 599-608. [Link]
- Stanovnik, B., & Svete, J. (2004). Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]bis([2][14][15]thiadiazole). Molecules, 9(8), 633-645. [Link]
- Teixeira, R. R., Bressan, G. C., de Oliveira, F. M., & da Silva, J. B. (2020). Isobenzofuran-1(3H)-ones as new tyrosinase inhibitors: Biological activity and interaction studies by molecular docking and NMR. Biochimica et biophysica acta. Proteins and proteomics, 1869(2), 140580. [Link]
- Lee, S., & Beak, P. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic letters, 16(21), 5648–5651. [Link]
- Chen, Y., Zhang, Y., Wang, Y., Zhang, Y., & Wang, Y. (2017). Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors. European journal of medicinal chemistry, 125, 1023–1035. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1548–1555. [Link]
- Farhat, J., Alzyoud, L., Al-Omari, B., & Al-Souhibani, S. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Arcadi, A., Cacchi, S., & Fabrizi, G. (2020). Palladium-catalyzed regio- and stereoselective synthesis of aryl and 3-indolyl-substituted 4-methylene-3,4-dihydroisoquinolin-1(2H)-ones. Beilstein Journal of Organic Chemistry, 16, 1083–1092. [Link]
- Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]
- Zhang, C., & Li, X. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Journal of the American Chemical Society, 146(5), 3369–3375. [Link]
- Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
- Ghorai, M. K., & Kumar, A. (2020). Palladium-catalysed 5-endo-trig allylic (hetero)arylation. Chemical science, 11(24), 6235–6241. [Link]
- Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. Y. (2022). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 27(21), 7291. [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2013). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Heterocyclic Chemistry, 50(S1), E1-E8. [Link]
- da Silva, J. B., & de Oliveira, F. M. (2019). Mechanistic Investigation of the Synthesis of 5‐Arylthiol‐Substituted 2,1,3‐Benzofurazan Using Pd(Pro)2 as Catalyst. ChemistrySelect, 4(21), 6543-6549. [Link]
- Vapourtec. (n.d.). Library Synthesis. [Link]
- Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1548–1555. [Link]
- Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. Y. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino or 5-Halo-1,2,3-triazoles with (Het)aryl Halides and Amines. Molecules, 27(6), 1999. [Link]
- Dar'in, D. V., Bakulina, O. Y., & Krasavin, M. Y. (2024). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 29(9), 2110. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. imjst.org [imjst.org]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. d-nb.info [d-nb.info]
- 7. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of novel 2-aminobenzofuran derivatives as P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Synthesis and antiproliferative activity of C-3 functionalized isobenzofuran-1(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scalable Synthesis of 5-Bromo-1,3-dihydroisobenzofuran
Introduction: The Significance of 5-Bromo-1,3-dihydroisobenzofuran in Process Chemistry
This compound, also known as 5-bromophthalan, is a key heterocyclic building block in medicinal and materials chemistry. Its strategic importance lies in its utility as a precursor for a range of more complex molecules, most notably as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram.[1][2] The presence of the bromine atom provides a versatile handle for further functionalization through various cross-coupling reactions, while the dihydroisobenzofuran core is a prevalent scaffold in numerous biologically active compounds.
The development of a robust, scalable, and economically viable synthetic route to this compound is therefore of paramount importance for researchers, scientists, and drug development professionals. This document provides a detailed, in-depth technical guide for its synthesis, with a focus on methodologies amenable to process chemistry scales. We will delve into a two-step synthetic sequence, commencing with the formation of the intermediate 5-bromophthalide, followed by its direct reduction to the target molecule. The protocols described herein are designed to be self-validating, with a clear explanation of the causality behind experimental choices to ensure both technical accuracy and practical applicability.
Synthetic Strategy: A Two-Step Approach to this compound
The overall synthetic strategy is a two-step process, as illustrated in the workflow diagram below. This approach is designed for scalability and efficiency, prioritizing the use of readily available starting materials and reagents, and minimizing the number of synthetic operations.
Caption: Overall synthetic workflow for this compound.
The first step involves the synthesis of the key intermediate, 5-bromophthalide (also known as 5-bromo-3H-isobenzofuran-1-one).[3][4][5] For large-scale production, a common and efficient route is the reduction of 4-bromophthalic anhydride.[2] This method is advantageous due to the commercial availability of the starting material and the relatively straightforward nature of the reduction.
The second, and final, step is the direct reduction of the lactone functionality in 5-bromophthalide to the corresponding cyclic ether, this compound. This transformation is a critical aspect of the synthesis, and for scalability, we will focus on modern methods that avoid harsh reagents or multi-step procedures. The use of silane-based reducing agents in the presence of a Lewis acid catalyst presents a promising and efficient option for this conversion.
Part 1: Scalable Synthesis of 5-Bromophthalide
Principle and Rationale
The industrial production of 5-bromophthalide can be achieved through several routes, including a multi-step synthesis from phthalic imide or the more direct reduction of 4-bromophthalic anhydride.[2] For process chemistry applications, the reduction of 4-bromophthalic anhydride is often preferred due to fewer synthetic steps.[2] This reaction typically yields a mixture of 5-bromo and 6-bromo isomers, from which the desired 5-bromophthalide can be selectively crystallized.[6]
The choice of reducing agent is critical for both selectivity and safety at scale. Sodium borohydride is a commonly used reagent for this transformation, offering a good balance of reactivity and handling characteristics.[6][7] The reaction conditions, such as temperature and solvent, can be optimized to influence the isomeric ratio and facilitate the isolation of the target compound.
Experimental Protocol: Reduction of 4-Bromophthalic Anhydride
This protocol is adapted from established industrial procedures and is designed for robust performance.[2][6]
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 4-Bromophthalic Anhydride | 6946-17-4 | C₈H₃BrO₃ | 227.01 |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | BH₄Na | 37.83 |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 |
| Hydrochloric Acid (HCl), 32% aq. | 7647-01-0 | HCl | 36.46 |
| Water (deionized) | 7732-18-5 | H₂O | 18.02 |
Step-by-Step Procedure:
-
Reactor Setup: In a suitable multi-necked reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a slurry of sodium borohydride (48 g) in tetrahydrofuran (THF) (450 g).
-
Cooling: Cool the slurry to 5°C using an appropriate cooling bath.[2][6]
-
Preparation of Starting Material Solution: In a separate vessel, dissolve 4-bromophthalic anhydride (455 g) in THF (545 g) at 25°C.[6]
-
Addition: Slowly add the solution of 4-bromophthalic anhydride to the sodium borohydride slurry over approximately 3 hours, maintaining the reaction temperature between 5°C and 15°C.[2][6]
-
Reaction Completion: After the addition is complete, allow the reaction to stir for an additional hour at 25°C.[2][6]
-
Quenching and Neutralization: Carefully add water (120 g) followed by 32% hydrochloric acid (60 g) to neutralize the excess sodium borohydride. The pH of the mixture should drop to 1-2.
-
Phase Separation: Heat the mixture to approximately 58°C to facilitate phase separation. Two distinct phases will be observed: a lower aqueous phase and an upper organic phase containing the product mixture.
-
Isolation and Crystallization: Separate the organic phase. The desired 5-bromophthalide can be selectively crystallized from the organic phase by controlled cooling. For enhanced purity, the crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.[6]
Process Workflow Diagram
Caption: Process workflow for the synthesis of 5-Bromophthalide.
Part 2: Direct Reduction of 5-Bromophthalide to this compound
Principle and Rationale
The conversion of a lactone to a cyclic ether is a reductive process. While strong reducing agents like lithium aluminum hydride can achieve this, they often lack functional group tolerance and present handling challenges on a large scale. A more contemporary and process-friendly approach involves the use of silane reducing agents in the presence of a Lewis acid catalyst. This methodology offers milder reaction conditions and can exhibit higher selectivity.
For the reduction of 5-bromophthalide, a system employing a siloxane, such as 1,1,3,3-tetramethyldisiloxane (TMDS), and a catalytic amount of a Lewis acid like gallium(III) bromide (GaBr₃), can be highly effective.[8] This system has been shown to reduce lactones to their corresponding ethers in high yields.[8]
Experimental Protocol: Silane-Mediated Reduction of 5-Bromophthalide
Materials and Reagents:
| Reagent/Material | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromophthalide | 64169-34-2 | C₈H₅BrO₂ | 213.03 |
| 1,1,3,3-Tetramethyldisiloxane (TMDS) | 3277-26-7 | C₄H₁₄OSi₂ | 134.33 |
| Gallium(III) Bromide (GaBr₃) | 13450-88-9 | Br₃Ga | 309.43 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (NaHCO₃) | NaHCO₃ | 84.01 |
Step-by-Step Procedure:
-
Reactor Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a reaction vessel with 5-bromophthalide (1 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material.
-
Catalyst Addition: Add a catalytic amount of gallium(III) bromide (e.g., 0.5-1 mol%).
-
Reducing Agent Addition: To the stirred solution, add 1,1,3,3-tetramethyldisiloxane (TMDS) (stoichiometric amount) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed. The reaction is typically complete within a few hours at room temperature or with gentle heating (e.g., up to 60°C).[8]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
Analytical Methods:
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks corresponding to the protons of the dihydroisobenzofuran ring system and the aromatic protons. |
| ¹³C NMR | Structural confirmation | Signals corresponding to the carbon atoms of the final product. |
| GC-MS | Purity assessment and identification of volatile impurities | A major peak corresponding to the molecular weight of the product and minimal impurity peaks. |
| HPLC | Quantitative purity analysis | Determination of the purity of the final product against a reference standard. |
| Melting Point | Physical property confirmation | A sharp melting point range consistent with a pure compound. |
References
- Benchchem. The Discovery and Early Synthesis of 5-Bromophthalide: A Technical Guide.
- Benchchem. Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
- Biosynth. 5-Bromophthalide | 64169-34-2 | FB19306.
- PrepChem.com. Synthesis of Step (b), Production of 5-Bromophthalide.
- Shanghai Starsky New Material Co., Ltd. What is the Process of 5Bromophthalide Synthesis and Its Applications.
- Manipal Research Portal. 5-Bromo-3H-isobenzofuran-1-one (5-bromophthalide).
- Chem-Impex. 5-Bromophthalide.
- PubChem. 5-Bromophthalide | C8H5BrO2 | CID 603144.
- Google Patents. WO2013010747A1 - Process for reducing carboxylic esters or carboxylic lactones to the corresponding ethers.
- Wikipedia. Lactone.
- Google Patents. WO 2004/089924 A1 - Process for the preparation of 5-bromophthalide.
- ResearchGate. Synthesis of Ethers by GaBr3-Catalyzed Reduction of Carboxylic Acid Esters and Lactones by Siloxanes | Request PDF.
- Google Patents. WO2004089924A1 - Process for the preparation of 5-bromophthalide.
- ResearchGate. Steroids and Related Natural Products. IV. Reduction of Lactones to Cyclic Ethers..
- Who we serve. Strategies for the Synthesis of Cyclic Ethers of Marine Natural Products.
- Benchchem. Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
- ChemicalBook. 5-Bromophthalide | 64169-34-2.
- ACS Publications. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones.
Sources
- 1. WO2013010747A1 - Process for reducing carboxylic esters or carboxylic lactones to the corresponding ethers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researcher.manipal.edu [researcher.manipal.edu]
- 5. chemimpex.com [chemimpex.com]
- 6. WO2004089924A1 - Process for the preparation of 5-bromophthalide - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Bromo-1,3-dihydroisobenzofuran
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-Bromo-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their synthetic routes. Here, we will delve into common challenges, provide detailed troubleshooting steps, and offer scientifically-grounded explanations to empower you in your experimental work.
The Suzuki-Miyaura coupling is a fundamental carbon-carbon bond-forming reaction in modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, achieving optimal yields, particularly with specific substrates like this compound, can present unique challenges. This guide will address these issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is giving low to no yield. What are the most likely causes?
Low or no product formation is a common issue that can often be traced back to a few key areas of the reaction setup.[3]
Primary Causes and Solutions:
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction and is highly sensitive to oxygen.[3] Inactivation can occur if the reaction is not performed under strictly inert conditions.
-
Solution: Ensure all solvents and reagents are thoroughly degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for at least 30 minutes.[3] It is also crucial to use a fresh, high-quality palladium source. Consider using a more stable pre-catalyst.
-
-
Ineffective Base: The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4][5] If the base is not appropriate for the solvent system or the specific substrates, the reaction will be sluggish or fail.
-
Solution: A screening of bases is often necessary. Commonly used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4] The choice of base is often linked to the solvent system.
-
-
Poor Reagent Quality: The purity of your this compound and the boronic acid coupling partner is paramount. Boronic acids, in particular, can degrade over time to form boroxines, which can inhibit the reaction.[6]
-
Solution: Use freshly acquired or purified starting materials. The purity of the boronic acid should be checked by NMR before use.
-
Q2: I'm observing significant side products, such as homocoupling of the boronic acid and debromination of my starting material. How can I minimize these?
The formation of side products not only reduces the yield of the desired product but also complicates purification.
Strategies to Minimize Side Reactions:
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).[6]
-
Debromination (Protodebromination): This side reaction, where the bromine atom is replaced by a hydrogen, can be caused by sources of active hydrogen in the reaction mixture or an inefficient catalyst.[8]
-
Solution: Ensure your solvent is dry if the protocol calls for anhydrous conditions. Using a milder base or lowering the reaction temperature can sometimes reduce the extent of debromination.[3]
-
Q3: What is the optimal catalyst and ligand combination for the Suzuki coupling of this compound?
The choice of catalyst and ligand is highly dependent on the specific boronic acid being used and the desired reaction conditions. Aryl bromides are generally good coupling partners in Suzuki reactions.[6]
Recommended Catalyst Systems:
While a universal "best" catalyst does not exist, certain combinations have shown broad applicability and high efficiency.
-
For General Applications: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand is a common starting point.[1][9]
-
For Challenging Couplings: For sterically hindered or electron-rich coupling partners, more specialized and bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[6][10] Ligands such as SPhos or XPhos have demonstrated high activity in a wide range of Suzuki couplings.[11] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines.[1]
Experimental Protocol: Screening Catalyst Systems
A systematic approach is the most effective way to identify the optimal catalyst system.
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv) and the desired boronic acid (1.2 equiv).
-
Catalyst/Ligand Addition: To each vial, add a different palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligand (e.g., PPh₃, SPhos, XPhos) at a specific loading (e.g., 2 mol% Pd, 4 mol% ligand).
-
Solvent and Base: Add the chosen solvent and base to each vial.
-
Reaction: Stir the reactions at the desired temperature and monitor by TLC or LC-MS.
Q4: How do I choose the right solvent and base for my reaction?
The solvent and base are interconnected, and their choice significantly impacts reaction efficiency. The base must be at least partially soluble in the reaction medium to be effective.[8]
Solvent and Base Considerations:
-
Solvent Systems: A variety of solvents can be used for Suzuki couplings, including toluene, THF, dioxane, and DMF.[10] Biphasic systems, such as toluene/water or dioxane/water, are often employed to help dissolve inorganic bases.[3][12] The use of water can make the reaction more economical and environmentally friendly.[10]
-
Base Selection: The strength and nature of the base are critical.
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are generally effective and widely used.[4] Cesium carbonate is often more effective but also more expensive.
-
Organic Bases: In some cases, organic bases like triethylamine (NEt₃) may be used, but they are generally less effective than inorganic bases for this type of coupling.[4]
-
Data Presentation: Illustrative Solvent and Base Screening
The following table provides a hypothetical example of a screening study for the coupling of this compound with phenylboronic acid. Yields are highly dependent on the specific reaction conditions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 65 |
| 2 | Pd(OAc)₂ (2) | PPh₃ (4) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 85 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 92 |
| 4 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 95 |
This data is for illustrative purposes only and actual results may vary.
Visualizing the Suzuki Coupling Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q5: Can I use microwave irradiation to improve my reaction?
Yes, microwave-assisted Suzuki couplings can be highly effective. The rapid heating provided by microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to improved yields.[7] This is particularly useful for high-throughput screening and library synthesis.
Troubleshooting Decision Tree
This flowchart provides a logical sequence for troubleshooting a low-yielding Suzuki coupling reaction.
Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.
References
- Wikipedia. (n.d.). Suzuki reaction.
- Maseras, F., & Bickelhaupt, F. M. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 125(33), 9944–9952.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Semantic Scholar. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
- ACS Publications. (2025). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B.
- ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki cross-coupling.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
- American Chemical Society. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.
- ResearchGate. (n.d.). Optimization of the Suzuki coupling reaction.
- ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Journal of the American Chemical Society. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Bromo-Substituted 1,3-Dihydroisobenzofurans
Welcome to the technical support resource for the synthesis of 5-bromo-1,3-dihydroisobenzofuran and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthetic sequence. We will move beyond simple procedural lists to explain the chemical reasoning behind common issues and provide robust, field-proven troubleshooting strategies.
The synthesis is best understood as a two-part process: first, the preparation of the critical intermediate, 5-bromophthalide, followed by its conversion to the target dihydroisobenzofuran scaffold. This guide is structured to address each part sequentially.
Part 1: Synthesis of the Key Intermediate, 5-Bromophthalide
The most prevalent and industrially relevant method for synthesizing 5-bromophthalide is the selective reduction of 4-bromophthalic anhydride. While seemingly straightforward, this step is fraught with a critical regioselectivity challenge that dictates the purity and yield of the final product.
Frequently Asked Questions & Troubleshooting Guide: 5-Bromophthalide Synthesis
Q1: My reaction produced a significant amount of an isomeric impurity along with my desired 5-bromophthalide. What is this byproduct and how can I minimize its formation?
A1: This is the most common issue in this synthesis. The byproduct is almost certainly 6-bromophthalide .
-
Causality: The reduction of the asymmetrical 4-bromophthalic anhydride with a hydride source like sodium borohydride (NaBH₄) can occur at either of the two carbonyl groups. Hydride attack at the carbonyl adjacent to the bromine atom leads to the desired 5-bromophthalide, while attack at the other carbonyl results in the undesired 6-bromophthalide isomer. These two pathways are in close competition.[1][2]
-
Troubleshooting & Optimization:
-
Temperature Control is Critical: The key to maximizing the yield of the 5-bromo isomer is strict temperature control. It has been demonstrated that running the reaction at low temperatures, specifically in the 3-15 °C range , shifts the selectivity in favor of 5-bromophthalide formation.[1][2] Higher temperatures lead to a less selective reaction and an increase in the proportion of the 6-bromo isomer.
-
Mode of Addition: Add the solution of 4-bromophthalic anhydride slowly to the pre-cooled slurry of the reducing agent (e.g., NaBH₄ in THF).[2][3][4] This ensures the reaction temperature is maintained within the optimal range and avoids localized temperature spikes that can decrease selectivity.
-
Q2: I have a mixture of 5-bromo and 6-bromophthalide. What is the most effective method for purifying the desired 5-bromo isomer?
A2: The two isomers often co-precipitate, making simple filtration insufficient. The established method for separation is selective crystallization .
-
Scientific Principle: 5-bromophthalide and 6-bromophthalide have different solubility profiles in specific solvent systems. This difference can be exploited to preferentially crystallize the desired 5-bromo isomer, leaving the more soluble 6-bromo isomer in the mother liquor.
-
Protocol for Selective Crystallization:
-
After the reaction workup (acidification and phase separation), concentrate the organic phase containing the isomer mixture by distillation.
-
Add a crystallization solvent, such as aqueous ethanol or aqueous ethylene glycol dimethyl ether.[2]
-
Employ a controlled cooling profile. For instance, heat the slurry to achieve dissolution and then cool gradually to precipitate the 5-bromophthalide.
-
For higher purity (>98%), a second recrystallization or a reslurry of the crude material in a minimal amount of a solvent like THF can be performed.[2]
-
Data Summary: 5-Bromophthalide Synthesis
The following table summarizes optimized conditions for the reduction of 4-bromophthalic anhydride.
| Parameter | Recommended Condition | Rationale & Reference |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Effective and commonly used for this transformation.[2][3][4] |
| Solvent | Tetrahydrofuran (THF) or Ethylene Glycol Dimethyl Ether (EGDME) | Ethereal solvents are preferred for this reduction.[2] |
| Molar Ratio | NaBH₄ : Anhydride ≈ 0.55:1 to 0.60:1 | Using a substoichiometric amount of hydride is crucial for the anhydride to lactone conversion.[2] |
| Reaction Temperature | 5 °C to 15 °C | Crucial for maximizing selectivity for the 5-bromo isomer.[1][2] |
| Workup | Acidification (e.g., HCl) followed by phase separation | Neutralizes excess borohydride and facilitates separation from boron salts.[2] |
| Purification | Selective Crystallization | Exploits solubility differences to separate 5- and 6-bromo isomers.[1][2] |
Visualization: Regioselectivity in Phthalide Synthesis
The diagram below illustrates the competing reaction pathways.
Part 2: Synthesis of this compound Derivatives
A common objective is the conversion of the lactone (5-bromophthalide) to the corresponding cyclic ether (1,3-dihydroisobenzofuran). It is critical for researchers to understand that a direct, one-step reduction of the lactone to the ether is not the recommended or established synthetic route.
Frequently Asked Questions & Troubleshooting Guide: Dihydroisobenzofuran Synthesis
Q3: Can I directly reduce 5-bromophthalide to this compound using a strong reducing agent like LiAlH₄ or a silane/borane system?
A3: While theoretically possible, this approach is highly problematic and generally avoided for two main reasons:
-
Over-reduction: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) will typically reduce the lactone completely to the corresponding diol (4-bromo-1,2-bis(hydroxymethyl)benzene). Isolating the intermediate cyclic ether is extremely difficult.
-
Chemoselectivity Issues: The aryl bromide is susceptible to reduction (hydrodebromination) under harsh reducing conditions, particularly with reagents that can generate radical intermediates or involve transition metal catalysts. Reagents like triethylsilane with a strong Lewis acid could potentially reduce the lactone, but may also affect the C-Br bond.
Q4: What is the established, reliable method for converting 5-bromophthalide into a 1,3-dihydroisobenzofuran derivative?
A4: The most robust and widely published method, particularly in the context of synthesizing precursors for pharmaceuticals like Citalopram, is a two-stage process involving a Grignard reaction followed by an acid-catalyzed cyclization (ring closure) . This method introduces a substituent at the 1-position of the isobenzofuran ring.
-
Scientific Principle:
-
Grignard Reaction: 5-bromophthalide is first treated with a Grignard reagent (e.g., 4-fluorophenylmagnesium bromide). This opens the lactone ring and forms a diol intermediate after a second addition or a reductive workup.
-
Cyclization: The resulting diol is then subjected to dehydration using a strong acid (e.g., phosphoric acid), which closes the ring to form the stable 1,3-dihydroisobenzofuran (phthalan) structure.
-
-
Reference Protocol (Adapted for a generic Grignard reagent 'R-MgX'):
-
Grignard Addition: React 5-bromophthalide with the desired Grignard reagent (R-MgX) in an ethereal solvent like THF. This reaction opens the lactone. A subsequent reduction step (e.g., with NaBH₄) or a second Grignard addition is often required to produce the necessary diol precursor.
-
Workup: Carefully quench the reaction with an aqueous solution (e.g., saturated ammonium chloride) and extract the diol intermediate.
-
Cyclization: Subject the isolated diol to ring closure conditions, such as heating with aqueous phosphoric acid, to yield the final 1-substituted-5-bromo-1,3-dihydroisobenzofuran.
-
Q5: I am getting low yields in my Grignard reaction with 5-bromophthalide. What are the likely causes?
A5: Grignard reactions require stringent anhydrous conditions. Common failure points include:
-
Wet Glassware/Solvents: Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used. Even trace moisture will quench the Grignard reagent.
-
Poor Quality Magnesium: Use fresh, high-quality magnesium turnings.
-
Difficult Initiation: A crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the formation of the Grignard reagent.
-
Side Reactions: The carbonyl of the phthalide is an electrophile. Ensure the Grignard reagent is formed completely before adding the phthalide to avoid side reactions with the starting alkyl/aryl halide.
Visualization: Established Synthesis of 1-Substituted-5-Bromo-1,3-dihydroisobenzofuran
This diagram shows the reliable, multi-step pathway from the key intermediate.
References
- BenchChem. (2025). Industrial Synthesis of 5-Bromophthalide: A Technical Guide.
- BenchChem. (2025). The Discovery and Early Synthesis of 5-Bromophthalide: A Technical Guide.
- Google Patents. (2004).
- Google Patents. (2004).
- Kobayashi, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 599-608.[8]
- Pettit, G. R., & Dias, J. R. (1971). Reduction of δ-Lactones and Hindered Esters with Diborane. The Journal of Organic Chemistry.[9]
- Organic Chemistry Portal. (n.d.). Borane Reagents.
- WIPO Patentscope. (2004).
- Google Patents. (2004).
Sources
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling of Brominated Heterocycles
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of brominated heterocycles in cross-coupling reactions. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance your experimental success.
Heterocyclic moieties are ubiquitous in pharmaceuticals and agrochemicals, making their synthesis a critical endeavor. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for constructing complex molecules. However, brominated heterocycles often present unique challenges due to their electronic properties and the presence of heteroatoms, which can complicate the catalytic cycle. This guide is designed to provide both fundamental understanding and practical solutions to these common issues.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering probable causes and actionable solutions.
Issue 1: Low or No Conversion of Starting Material
You've set up your Suzuki, Buchwald-Hartwig, or other cross-coupling reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted brominated heterocycle.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Action |
| Catalyst Poisoning | The nitrogen, sulfur, or oxygen atoms within the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity. This is a prevalent issue with substrates like 2-halopyridines.[1][2] | Ligand Selection: Employ sterically bulky ligands that shield the palladium center and prevent coordination of the heterocycle. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often effective.[3][4] |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may have decomposed. Some precatalysts lose activity over time.[5] | Precatalyst Choice: Use modern, air- and moisture-stable Pd(II) precatalysts that are designed for efficient in situ generation of the active Pd(0) catalyst.[4][6] Activation: If using a Pd(II) salt like Pd(OAc)₂, ensure your conditions (ligand, solvent, base) are suitable for its reduction to Pd(0). |
| Poor Oxidative Addition | The C-Br bond on an electron-deficient heterocycle can be difficult to break, making the initial oxidative addition step of the catalytic cycle sluggish.[2] | Ligand Electronics: Switch to a more electron-rich ligand to increase the electron density on the palladium, which promotes oxidative addition.[7] Temperature: Increase the reaction temperature. Cross-coupling reactions with less reactive bromides often require heating (80-110 °C).[1][2] |
| Inadequate Reaction Setup | Cross-coupling reactions are sensitive to oxygen and moisture. Contaminants can deactivate the catalyst and lead to side reactions.[5][8] | Inert Atmosphere: Ensure a properly inert atmosphere by using a Schlenk line to evacuate and backfill the reaction vessel with an inert gas (Argon or Nitrogen) at least three times.[5][9] Reagent Purity: Use anhydrous, degassed solvents. Purify liquid reagents by distillation or by passing them through a plug of activated alumina.[5] |
Issue 2: Formation of Significant Side Products
Your desired product is forming, but so are significant amounts of impurities, complicating purification and reducing yield.
Possible Causes & Solutions
| Probable Cause | Explanation | Recommended Action |
| Homocoupling | Self-coupling of the coupling partners (e.g., boronic acid in Suzuki reactions) can occur, often promoted by the presence of oxygen.[2][5] In Sonogashira coupling, this is known as the Glaser coupling.[10] | Degassing: Meticulously degas all solvents and the reaction mixture to remove dissolved oxygen.[5][8] Copper-Free Conditions: For Sonogashira reactions, consider using a copper-free protocol to avoid alkyne homocoupling.[10] |
| Protodeboronation (Suzuki) | The boronic acid is replaced by a hydrogen atom. This is often promoted by water and certain bases.[2] | Alternative Reagents: Switch from a boronic acid to a more stable boronic acid pinacol ester (BPin) or a trifluoroborate salt.[2] Base Selection: Use a non-aqueous base or carefully control the amount of water in the reaction. |
| Dehalogenation | The bromine atom on the heterocycle is replaced by a hydrogen atom.[2] This can be a significant side reaction with certain substrates, such as bromopyrroles.[11] | Protecting Groups: For N-H containing heterocycles like pyrroles or indoles, protection of the nitrogen can suppress dehalogenation.[11] Milder Conditions: Try lowering the reaction temperature or using a less aggressive base. |
| Hydrolysis of Functional Groups | Functional groups on your substrates (e.g., esters, nitriles) can be sensitive to the basic conditions of the reaction.[5] | Base Selection: Screen weaker bases such as K₃PO₄ or Cs₂CO₃, which are often compatible with sensitive functional groups.[2][5] Homogeneous Base: Consider using a soluble organic base like DBU for improved functional group tolerance in some cases.[12] |
Frequently Asked Questions (FAQs)
Q1: Why is the choice of ligand so critical for cross-coupling with brominated heterocycles?
The ligand plays a multifaceted role in the catalytic cycle.[3] For brominated heterocycles, its primary functions are:
-
Steric Protection: Bulky ligands, characterized by a large "cone angle," physically block the heteroatom of the substrate from coordinating to and deactivating the palladium catalyst.[3][13]
-
Promoting Catalytic Steps: The ligand's electronic properties influence the rates of oxidative addition and reductive elimination. Electron-rich ligands facilitate the oxidative addition of the C-Br bond, while steric bulk can promote the final reductive elimination step to release the product.[6]
-
Stabilization: The ligand stabilizes the palladium center throughout the catalytic cycle, preventing decomposition into inactive palladium black.[14][15]
Q2: How do I choose the right base for my reaction?
The base is crucial for the transmetalation step (in Suzuki, Stille, etc.) or for deprotonating the nucleophile (in Buchwald-Hartwig). A base that is too weak may not be effective, while one that is too strong can cause side reactions.[1]
-
For Suzuki reactions: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. K₃PO₄ is often a good starting point for challenging couplings.[2]
-
For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.
-
Functional Group Tolerance: If your substrate has base-sensitive groups, start with milder bases like K₂CO₃ or K₃PO₄ and screen others if necessary.[5]
Q3: My reaction is not reproducible. What are the most likely sources of error?
Lack of reproducibility in cross-coupling reactions often stems from sensitivity to air and moisture.[16][17]
-
Atmosphere: Ensure your inert gas setup is leak-free. Even small amounts of oxygen can lead to inconsistent results.[5][8]
-
Reagent Quality: The purity of reagents, especially the base and solvent, is critical. Use freshly opened, anhydrous solvents (e.g., from a Sure/Seal™ bottle) or distill/degas them properly.[5] Bases should be stored in a desiccator.[5]
-
Stirring: Ensure adequate mixing, especially for heterogeneous mixtures. Inconsistent stirring can lead to variable reaction rates.[5]
Q4: Can I use a brominated heterocycle that also has a chloro-substituent?
Yes, this is often possible and can be used for selective, sequential couplings. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling, allowing you to selectively couple at the bromo-position first under appropriate conditions.[2] The less reactive C-Cl bond can then be coupled in a subsequent step, often requiring a more active catalyst system and more forcing conditions.[2]
Visualizing the Process
The Catalytic Cycle
A generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction highlights the key steps where issues can arise.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow
When a reaction fails, a systematic approach to troubleshooting is essential.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-Coupling of Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. books.rsc.org [books.rsc.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
Column chromatography conditions for 5-Bromo-1,3-dihydroisobenzofuran purification
Technical Support Center: Purification of 5-Bromo-1,3-dihydroisobenzofuran
This guide provides in-depth technical support for the purification of this compound using column chromatography. It is designed for researchers and drug development professionals, offering practical, field-tested advice in a direct question-and-answer format to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: I am about to purify this compound for the first time. What is the most critical first step?
A1: The indispensable first step is to develop a separation method using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive technique that serves as a small-scale pilot for your large-scale column chromatography.[1][2] It allows you to determine the optimal mobile phase (solvent system) required to separate your target compound from impurities. Without prior TLC analysis, you risk choosing an inappropriate solvent system, leading to poor separation, wasted material, and significant time loss.
The goal of TLC is to find a solvent mixture where the this compound spot has a Retention Factor (Rf) of approximately 0.2-0.3.[2] This Rf value typically provides the best resolution during column chromatography.
Q2: What is a good starting solvent system (mobile phase) for purifying this compound?
A2: Based on its molecular structure—a moderately polar ether functional group and a brominated aromatic ring—this compound exhibits intermediate polarity. Therefore, a good starting point for your TLC analysis is a binary mixture of a non-polar and a moderately polar solvent.
Begin with a system of Hexanes and Ethyl Acetate . A typical starting ratio would be 9:1 (Hexanes:Ethyl Acetate). You can then adjust the ratio based on the initial TLC result:
-
If the Rf is too low (spot stays near the baseline): Increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2 or 7:3).
-
If the Rf is too high (spot runs near the solvent front): Decrease the polarity by reducing the proportion of ethyl acetate (e.g., 9.5:0.5).
Alternative solvent systems can be explored for difficult separations, as detailed in the table below.
Q3: What stationary phase should I use?
A3: Silica gel (SiO₂) is the most common and effective stationary phase for purifying compounds of intermediate polarity like this compound.[1] Its polar surface provides strong interactions for separating compounds based on differences in their polarity.[1] For standard purifications, silica gel with a particle size of 40-63 µm (230-400 mesh) is recommended for flash column chromatography.
Q4: How do I monitor the progress of my column and identify the fractions containing my pure product?
A4: You must collect the eluent from the bottom of the column in a series of separate containers, called fractions (e.g., in test tubes).[3] To determine which fractions contain your purified compound, you will analyze them using TLC.[3]
Spot a small amount from each fraction onto a TLC plate. Alongside these, spot your crude starting material and, if available, a pure standard of this compound. After developing the plate and visualizing the spots (typically under a UV lamp), you can identify and combine the fractions that contain only the spot corresponding to your pure product.[3]
Troubleshooting Guide: Common Purification Issues
Problem 1: My product and a key impurity have very similar Rf values, resulting in poor separation ("co-elution").
Cause: The chosen solvent system does not provide sufficient selectivity to differentiate between the polar interactions of your product and the impurity with the silica gel.
Solutions:
-
Fine-Tune the Mobile Phase: Switch to a solvent system that offers different types of intermolecular interactions. For example, if you are using hexanes/ethyl acetate, the primary interaction is dipole-dipole. Consider a system with a solvent that can engage in π-π stacking, such as hexanes/toluene or hexanes/dichloromethane .[4] This can alter the relative elution order and improve separation.
-
Implement a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start the column with a low-polarity mobile phase and gradually increase its polarity over time.[4] For example, begin with 5% ethyl acetate in hexanes and slowly increase the concentration to 10%, then 15%. This technique sharpens the elution band of your target compound while leaving more polar impurities strongly adsorbed at the top of the column, and eluting less polar impurities well ahead of your product.
-
Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these create channels that ruin separation.[5] A well-packed column is essential for achieving high resolution.
Problem 2: My product yield is very low, and TLC analysis of the crude material post-column shows new, unidentified spots.
Cause: this compound may be sensitive to the acidic nature of standard silica gel, causing it to degrade during the purification process.
Solutions:
-
Deactivate the Silica Gel: Neutralize the acidic silanol groups on the silica surface by adding a small amount of a basic modifier to your eluent. A common and effective method is to add 0.5-1% triethylamine (Et₃N) to the mobile phase mixture.[4] This will create a less acidic environment for your compound as it passes through the column.
-
Use a Different Stationary Phase: Consider using neutral or basic alumina (Al₂O₃) as an alternative to silica gel. However, you must first verify that your compound separates well on an alumina TLC plate, as the elution behavior can be significantly different.
-
Minimize Contact Time: Run the column as efficiently and quickly as possible (hence the term "flash chromatography") to reduce the time your compound spends in contact with the stationary phase.
Problem 3: My sample is not very soluble in the mobile phase, making it difficult to load onto the column.
Cause: The compound has low solubility in the non-polar solvents typically used for loading, which can cause it to precipitate at the top of the column and lead to poor separation.
Solution: Dry Loading
Instead of dissolving the sample in the mobile phase, adsorb it onto a small amount of silica gel.[4]
-
Dissolve your crude product in a minimal amount of a volatile solvent in which it is highly soluble (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude sample) to this solution.
-
Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.[5]
-
Carefully add this powder to the top of your packed column.
-
Gently add a protective layer of sand on top before beginning elution. This method ensures that your compound is introduced to the column in a narrow, uniform band, greatly improving resolution.
Data & Protocols
Table 1: Recommended Solvent Systems for this compound
| Solvent System (v/v) | Polarity Index | Application Notes |
| Hexanes / Diethyl Ether | Low to Medium | Good starting point. Diethyl ether is less polar than ethyl acetate and can offer different selectivity. |
| Hexanes / Ethyl Acetate | Low to Medium | The most common starting system. Provides a good balance of polarity for many compounds. |
| Hexanes / Dichloromethane | Low | Useful for separating less polar compounds or when trying to increase the Rf of a compound that sticks to the baseline with other systems. |
| Hexanes / Toluene | Low | The aromatic nature of toluene can help separate compounds through π-π interactions, which is useful for aromatic molecules like this one.[4] |
Diagram 1: Troubleshooting Workflow for Column Chromatography
Caption: A logical workflow for troubleshooting common column chromatography issues.
Experimental Protocol: Standard Purification Procedure
-
Mobile Phase Selection:
-
Prepare several TLC developing chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot your crude reaction mixture on TLC plates and develop them in the prepared chambers.
-
Identify the solvent system that provides an Rf of ~0.2-0.3 for this compound and good separation from impurities. This will be your column's mobile phase.
-
-
Column Packing (Slurry Method):
-
Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).
-
Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.
-
In a beaker, prepare a slurry by mixing silica gel with your chosen low-polarity mobile phase.
-
Pour the slurry into the column. Use gentle air pressure or a pump to help pack the silica bed firmly and evenly.[5] Tap the side of the column gently to dislodge any air bubbles.
-
Add a final protective layer of sand on top of the packed silica. Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry from this point forward.
-
-
Sample Loading:
-
Dissolve your crude sample in the minimum amount of mobile phase (or a more soluble solvent like dichloromethane, which is then evaporated after loading).
-
Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.
-
Drain the solvent until the sample has fully entered the silica bed.
-
Gently add a small amount of fresh mobile phase, wash the sides of the column, and drain again to ensure the entire sample is loaded in a narrow band.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Apply gentle air pressure to the top of the column to force the solvent through at a steady rate (a flow rate of about 2 inches/minute is typical for flash chromatography).
-
Begin collecting fractions in numbered test tubes as soon as the solvent starts to elute.
-
-
Analysis and Product Isolation:
-
Use TLC to analyze the collected fractions.
-
Combine all fractions that contain your pure product.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
References
- Chem Help ASAP. (2021). column chromatography & purification of organic compounds. YouTube. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Chemistry LibreTexts. (2023).
- Columbia University. (2007).
- Organic Syntheses. (2025).
- Kobayashi, K., & Shik, K. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 577. [Link]
Sources
Preventing debromination in reactions with 5-Bromo-1,3-dihydroisobenzofuran
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination during chemical reactions with 5-Bromo-1,3-dihydroisobenzofuran (also known as 5-bromophthalane). As a key intermediate in the synthesis of the widely-used antidepressant Citalopram, successful reactions with this compound are of significant interest.[1][2] Unwanted debromination is a common side reaction that can lead to reduced yields and the formation of difficult-to-separate impurities, complicating downstream applications. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate C-Br bond cleavage in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of reactions with this compound?
A1: Debromination is an undesired side reaction where the bromine atom on the aromatic ring of this compound is replaced by a hydrogen atom, yielding the byproduct 1,3-dihydroisobenzofuran. This process, often termed hydrodehalogenation, consumes your starting material and complicates the purification of your desired product.
Q2: What are the primary factors that promote debromination?
A2: Several key experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of the debromination side reaction.
-
Inappropriate Base: Strong, aggressive bases, particularly certain alkoxides, can promote hydrodehalogenation pathways.[3][4]
-
Catalyst and Ligand Choice in Cross-Coupling Reactions: The electronic and steric properties of the palladium catalyst and phosphine ligands play a crucial role. While bulky, electron-rich ligands can accelerate the desired reaction, they can sometimes also favor pathways leading to debromination if not properly optimized.
-
Presence of Hydride Sources: Protic impurities like water or alcohols, or even certain solvents and bases, can act as hydride donors, leading to reductive debromination.[3]
-
Instability of Organometallic Intermediates: In reactions like lithiation or Grignard reagent formation, the resulting organometallic species can be unstable and may be quenched by trace protic sources in the reaction mixture.
Q3: How can I detect and quantify the extent of debromination in my reaction?
A3: A combination of chromatographic and spectroscopic techniques is typically employed:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the formation of the less polar debrominated byproduct compared to the starting material and the desired product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile compounds. The debrominated product will have a characteristic molecular ion peak corresponding to the loss of bromine and the gain of hydrogen.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds and provides similar mass information to GC-MS for identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the ratio of the desired product to the debrominated byproduct by integrating characteristic signals.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig Amination)
Symptoms:
-
Formation of a significant amount of 1,3-dihydroisobenzofuran.
-
Low yields of the desired coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions, often termed hydrodehalogenation, typically arises from the formation of a palladium-hydride (Pd-H) species which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.
Troubleshooting Workflow for Pd-Catalyzed Cross-Coupling
Caption: A step-by-step workflow for troubleshooting debromination.
| Parameter | Problematic Condition | Recommended Solution & Rationale |
| Temperature | > 100 °C | Lower the reaction temperature. High temperatures can accelerate the rate of debromination. Attempt the reaction at a lower temperature (e.g., 60-80 °C) and monitor for improvement. |
| Base | Strong alkoxides (e.g., NaOtBu) | Switch to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[3] These bases are generally less prone to generating hydride species that lead to hydrodehalogenation. |
| Ligand | Suboptimal ligand choice | Screen a panel of phosphine ligands. Bulky, electron-rich ligands like SPhos or XPhos can promote rapid reductive elimination, which can outcompete the debromination pathway.[5] |
| Solvent/Reagents | Presence of protic impurities | Use anhydrous, degassed solvents and high-purity reagents. Water, alcohols, or other protic impurities can serve as a hydride source for the formation of Pd-H species. |
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), K₃PO₄ (2.0 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 2 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe through the septum.
-
Reaction: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress closely by TLC or LC-MS. The goal is to stop the reaction as soon as the starting material is consumed to prevent prolonged heating.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and quench with water.
-
Purification: Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Issue 2: Debromination during Lithiation or Grignard Reagent Formation
Symptoms:
-
Formation of 1,3-dihydroisobenzofuran after quenching the reaction.
-
Low yield of the desired functionalized product.
Root Causes and Solutions:
The organometallic intermediates formed from this compound can be unstable and readily quenched by trace amounts of protic impurities or even the solvent at higher temperatures.
Troubleshooting Organometallic Intermediate Stability
Sources
- 1. Synthesis of 5-Bromide Benzofuran Ketone as Intermediate of Citalopram [journal11.magtechjournal.com]
- 2. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-1,3-dihydroisobenzofuran
Introduction: 5-Bromo-1,3-dihydroisobenzofuran (also known as 5-bromophthalane) is a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. However, its effective use can be hampered by solubility challenges in common reaction solvents. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming these issues, ensuring reliable and reproducible reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound isn't dissolving in my standard reaction solvent. What is the first step?
Answer: The first step is to systematically assess the compound's physicochemical properties and match them to an appropriate solvent. This compound is a solid with a melting point of 41-42°C[1]. Its structure—a substituted aromatic ring fused to a heterocyclic ether—gives it moderate polarity.
Your initial troubleshooting should follow a logical progression to avoid arbitrary solvent swapping. The goal is to find a solvent that can maintain the substrate in the solution phase under the desired reaction conditions.
Below is a workflow to guide your decision-making process.
Caption: Decision workflow for addressing solubility issues.
Q2: What are the generally recommended solvents for this compound?
Answer: Based on its structure and available data, a range of common organic solvents should be considered. Halogenated solvents and polar aprotic solvents are often good starting points. A related, more functionalized compound, 5-Bromophthalide, is noted to be soluble in acetone, which is a useful lead[2].
The following table summarizes recommended solvents for initial screening. The choice of solvent must always be compatible with the other reagents and catalysts in your planned reaction.
| Solvent Class | Examples | Suitability & Rationale | Potential Issues |
| Halogenated | Dichloromethane (DCM), Chloroform | High: Often effective for dissolving moderately polar aromatic compounds. Generally inert. | Environmental concerns; potential reactivity with strong nucleophiles or bases. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | High: Good balance of polarity and ether oxygen for solvation. Widely used in organometallic reactions. | Peroxide formation upon storage; lower boiling points may limit reaction temperature. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High: Strong dipole moments can effectively solvate the substrate. | Higher boiling points (DMF, DMSO) can complicate product isolation. Potential reactivity. |
| Aromatics | Toluene, Xylenes | Moderate: "Like-dissolves-like" principle applies. Good for higher temperature reactions. | Generally lower polarity may require heating to achieve sufficient concentration. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate: Can be effective, but the protic nature may interfere with many reaction types (e.g., Grignard, organolithiums). | Protic hydrogen is reactive. Use with caution. |
| Non-polar | Hexanes, Pentane | Very Low: Generally poor solvents for this substrate. Primarily useful as anti-solvents for crystallization.[1] | Unlikely to be effective for reactions. |
Q3: I am considering heating my reaction to improve solubility. What are the potential risks?
Answer: Increasing the temperature is a common and effective method to increase the rate and extent of dissolution for most solids. However, this approach must be balanced against the thermal stability of your substrate and reagents.
Causality:
-
Thermodynamics: For most neutral organic solids, the dissolution process is endothermic, meaning solubility increases with temperature according to the van 't Hoff equation.
-
Kinetics: Higher temperatures increase the kinetic energy of solvent molecules, leading to faster dissolution.
Risks & Mitigation:
-
Degradation: The primary risk is thermal decomposition of this compound or other components in your reaction. The benzylic ether linkage in the dihydroisobenzofuran ring system can be susceptible to cleavage under harsh conditions.
-
Mitigation: Before running the reaction at elevated temperatures, perform a stability test. Dissolve the substrate in the chosen solvent, heat to the target temperature for a few hours, and then analyze the sample by TLC or LCMS to check for the appearance of new spots or peaks, which would indicate degradation.
-
-
Side Reactions: Increased temperature can accelerate unwanted side reactions, reducing the selectivity and yield of your desired product.
-
Mitigation: Run the reaction at the lowest temperature that maintains a homogenous solution. A gentle reflux is often a good starting point, but do not assume higher is always better.
-
-
Safety: Be aware of the solvent's boiling point and flash point. Ensure your apparatus is properly set up for heating, including a condenser to prevent solvent loss and pressure buildup. Always handle heating mantles and oil baths with appropriate care.
Q4: How can a co-solvent system improve the solubility of my compound?
Answer: A co-solvent system, which is a mixture of two or more miscible solvents, can often dissolve a solute better than either individual solvent. This is a powerful technique for fine-tuning the properties of the reaction medium.[3]
Mechanism of Action: The principle behind co-solvency is the modification of the bulk solvent polarity to better match that of the solute.[3] For this compound, which has both non-polar (aromatic ring) and polar (ether, bromo-group) features, a single solvent might not be optimal. For instance, if your primary reaction solvent is moderately non-polar (like toluene), adding a small amount of a more polar, miscible solvent (like THF or DMF) can significantly increase solubility without drastically changing the overall reaction environment.
Caption: A co-solvent system creating an optimal polarity match.
Practical Example: If a reaction performs best in toluene but the substrate solubility is poor, you might create a 10:1 or 5:1 mixture of Toluene:THF. This retains the general character of the toluene solvent system while providing enough polar character from the THF to effectively solvate the substrate.
Experimental Protocol
Protocol 1: Small-Scale Parallel Solubility Screening
This protocol allows you to efficiently test the solubility of this compound in multiple solvents.
Materials:
-
This compound
-
A selection of candidate solvents (see table in Q2)
-
Small vials (e.g., 1.5 mL or 4 mL) with caps
-
Vortex mixer
-
Analytical balance
-
Pipettes
Procedure:
-
Preparation: Label a series of clean, dry vials with the names of the solvents you will test.
-
Weighing: Accurately weigh a small, consistent amount of this compound into each vial (e.g., 10 mg).
-
Solvent Addition: Add a measured volume of the first solvent to the corresponding vial (e.g., 0.2 mL, which would correspond to a target concentration of 50 mg/mL).
-
Mixing: Cap the vial and vortex vigorously for 60 seconds.
-
Observation: Visually inspect the vial against a dark background.
-
Fully Soluble: The solution is clear with no visible solid particles.
-
Partially Soluble: Some solid remains, but a significant amount appears to have dissolved. The solution may be hazy.
-
Insoluble: The bulk of the solid remains undissolved.
-
-
Incremental Addition (if not fully soluble): If the solid is not fully dissolved, add another measured aliquot of solvent (e.g., another 0.2 mL to reach 0.4 mL total volume, for a concentration of 25 mg/mL). Vortex again and re-observe.
-
Repeat: Continue adding solvent incrementally until the solid dissolves, or until you have reached a volume that corresponds to a concentration too low for your reaction. Record the approximate solubility in mg/mL.
-
Test All Candidates: Repeat steps 3-7 for each candidate solvent.
-
Temperature Check (Optional): For promising systems with partial solubility, gently warm the vial (e.g., to 40-50°C) to see if solubility improves. Allow it to cool to room temperature to check if the compound precipitates, which would indicate that heating is required to maintain solubility.
References
- World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review.
Sources
Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Bromo-1,3-dihydroisobenzofuran
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5-Bromo-1,3-dihydroisobenzofuran. This molecule, often a key building block in medicinal chemistry, requires robust and optimized conditions for its derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide both a strategic framework for catalyst selection and a practical resource for troubleshooting common experimental challenges.
Part 1: Strategic Catalyst System Selection
The first step in any successful cross-coupling experiment is choosing the appropriate reaction type and catalyst system for the desired bond formation. This compound is an aryl bromide, a versatile electrophile for many palladium-catalyzed reactions.[1]
Q: I need to functionalize this compound. Which coupling reaction is right for my target molecule?
A: The choice of reaction depends entirely on the type of bond you intend to form. The three most common and powerful palladium-catalyzed cross-coupling reactions for this purpose are the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.
-
For Carbon-Carbon (C-C) bond formation with boronic acids/esters (Ar-Ar' coupling): The Suzuki-Miyaura Coupling is the industry standard. It offers broad functional group tolerance, and a vast library of commercially available boronic acid coupling partners.[2][3]
-
For Carbon-Carbon (C-C) bond formation with alkenes: The Heck Reaction is your method of choice. It allows for the direct arylation of an alkene, forming a new substituted alkene.[4][5]
-
For Carbon-Nitrogen (C-N) bond formation with amines or amides: The Buchwald-Hartwig Amination is the premier method. It enables the synthesis of aryl amines from aryl halides, a transformation that is otherwise challenging.[6][7]
The general catalytic cycle for these transformations is illustrated below. While the specific organometallic nucleophile changes, the fundamental steps of oxidative addition and reductive elimination remain consistent.
Caption: A workflow for troubleshooting low-yield coupling reactions.
Q: How do I select the optimal ligand? My standard PPh₃ isn't working.
A: Ligand choice is arguably the most important variable for optimizing a challenging coupling reaction. The ligand stabilizes the palladium center, preventing decomposition, and critically influences the rates of both oxidative addition and reductive elimination. [8][9]
-
For Suzuki and Heck Reactions: While triphenylphosphine (PPh₃) is a classic choice, it can be ineffective for less reactive or sterically hindered aryl bromides. [10]For this compound, which has some steric bulk near the reaction center, moving to bulkier, more electron-rich monophosphine ligands is a logical step. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos ) are designed to accelerate the key steps in the catalytic cycle and are highly effective for a broad range of substrates. [11][12][10]* For Buchwald-Hartwig Amination: This reaction is highly dependent on specialized ligands. Standard ligands like PPh₃ are generally ineffective. The development of sterically demanding, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group (e.g., XPhos, BrettPhos, GPhos ) was essential for making this reaction broadly applicable. [7][13]These ligands promote the difficult C-N reductive elimination step and prevent catalyst deactivation by the amine substrate. [13]
Issue 2: Catalyst Deactivation & Side Reactions
Q: My reaction mixture turned black and the reaction stalled. What happened?
A: The formation of a black precipitate is almost certainly palladium black , which is finely divided, catalytically inactive palladium metal. [10]This indicates that the active Pd(0) catalyst has fallen out of the catalytic cycle and aggregated. [10][14]
-
Primary Cause: The most common cause is exposure to oxygen, which can oxidize the active catalyst. [10]* Other Causes:
-
High Temperatures: While heat increases reaction rates, excessive temperatures can accelerate catalyst decomposition. [10] * Inappropriate Ligand: The ligand's job is to stabilize the Pd(0) center. If the ligand is not bulky enough or dissociates too easily, the unprotected palladium atoms can aggregate. [10] * Substrate/Product Inhibition: In some cases, particularly in Buchwald-Hartwig reactions, the amine substrate or product can displace the phosphine ligand, leading to inactive palladium complexes. [13] Q: I'm seeing significant amounts of debrominated starting material. How can I prevent this?
-
A: This side reaction is known as hydrodehalogenation . After the initial oxidative addition of this compound to the Pd(0) center, a hydride source can displace the bromide on the palladium. Subsequent reductive elimination then releases the debrominated product. [15]
-
Source of Hydride: The hydride can come from various sources, including amine bases, alcoholic solvents, or even water under certain conditions. [15]* Solutions:
-
Change the Base: If you are using an amine base (common in Heck reactions), consider switching to an inorganic base like K₂CO₃ or NaOAc.
-
Use an Anhydrous, Aprotic Solvent: Avoid using protic solvents like alcohols if hydrodehalogenation is a problem.
-
Optimize the Ligand: A more effective ligand can accelerate the desired transmetalation and reductive elimination steps, outcompeting the undesired hydrodehalogenation pathway.
-
Part 3: Validated Experimental Protocols
The following protocols provide a robust starting point for the coupling of this compound. They are designed to be self-validating by including a monitoring step.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol is based on conditions known to be effective for structurally similar aryl bromides. [11] Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the Pd(dppf)Cl₂ catalyst under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water to form a 4:1 solvent mixture (e.g., 8 mL dioxane, 2 mL water).
-
Degas the resulting slurry by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: After 2 hours, take a small aliquot (under inert atmosphere), quench with water, extract with ethyl acetate, and analyze by TLC or LC-MS to check for consumption of the starting material. If the reaction is incomplete, continue heating for up to 12 hours.
-
Workup: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [16][17]
Protocol 2: Heck Coupling with Ethyl Acrylate
This protocol employs standard conditions for the Heck reaction of aryl bromides. [18] Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.5 equiv)
-
Pd(OAc)₂ (0.01 equiv, 1 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.03 equiv, 3 mol%)
-
Triethylamine (Et₃N) (1.5 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF, followed by Et₃N and ethyl acrylate via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl, water, and brine to remove the DMF and triethylamine hydrobromide salt.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 3: Buchwald-Hartwig Amination with Morpholine
This protocol uses a modern, highly active catalyst system for C-N bond formation. [19][20] Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd)
-
XPhos (0.025 equiv, 2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (Anhydrous)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃ to a flame-dried Schlenk flask.
-
Seal the flask, remove from the glovebox, and add anhydrous toluene.
-
Add this compound and morpholine via syringe.
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitoring: The reaction is often rapid. Monitor by LC-MS after 1 hour. If incomplete, continue heating.
-
Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable
- The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP)
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem
- Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid - Benchchem
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed
- Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online
- Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing
- Heck Reaction—St
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran...
- Buchwald-Hartwig Amin
- Screening of palladium catalysts for the Suzuki coupling of...
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI
- A Comparative Study of Catalysts for Suzuki Coupling with 5-Bromophthalide: A Guide for Researchers - Benchchem
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube
- comparative analysis of catalysts for 5-bromoindole Suzuki coupling - Benchchem
- Buchwald–Hartwig amin
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts
- Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Public
- Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry
- Heck Reaction - Organic Chemistry Portal
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit
- Heck reaction - Wikipedia
- Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Public
- The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC - NIH
- Technical Support Center: Efficient Suzuki Reactions of 1,3-Dibromo-5-nitrobenzene - Benchchem
- Catalysts for Suzuki–Miyaura Coupling Reaction - MDPI
- The Suzuki Reaction - Andrew G Myers Research Group
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv
- The first Pd-catalyzed Buchwald–Hartwig aminations
- A new efficient palladium catalyst for Heck reactions of deactiv
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchG
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI
Sources
- 1. fiveable.me [fiveable.me]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. Yoneda Labs [yonedalabs.com]
- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 20. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Troubleshooting Failed Grignard Reactions with Brominated Precursors
Welcome to the Technical Support Center for Grignard reactions. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the formation of Grignard reagents, specifically from brominated organic precursors. The following guides and frequently asked questions (FAQs) are structured to provide direct, actionable solutions to common experimental hurdles.
I. Quick Troubleshooting: Frequently Asked Questions (FAQs)
This section addresses the most common initial points of failure.
Q1: My reaction won't start. There's no heat, bubbling, or color change. What's the most likely cause?
A1: The single most common reason for initiation failure is the presence of a passivating layer of magnesium oxide (MgO) on the surface of your magnesium turnings.[1][2][3] This layer physically prevents the magnesium from reacting with your brominated precursor.[2][3] Other critical factors include residual moisture in your glassware or solvent, and impurities in your starting materials.[4][5][6]
Q2: How can I tell if my magnesium is the problem?
A2: Fresh, high-quality magnesium should appear shiny. If your turnings are dull, gray, or white, they are likely heavily oxidized.[7] A simple test is to try initiating a standard, reliable Grignard reaction, such as forming phenylmagnesium bromide from bromobenzene, which is known to be robust.[8] If this fails, your magnesium quality or activation method is the primary suspect.
Q3: What are the visual signs of a successful Grignard initiation?
A3: A successful initiation is typically marked by several key observations:
-
A noticeable spontaneous warming or gentle boiling of the solvent (an exotherm).[3]
-
The appearance of fine bubbles forming on the surface of the magnesium.[3]
-
The reaction mixture turning cloudy and developing a gray, brown, or sometimes black appearance.[3][9]
-
If iodine was used as an activator, its characteristic purple or brown color will fade.[3][10]
Q4: My reaction starts but then turns black and seems to stop. What does this mean?
A4: While a cloudy gray or brown appearance is normal, a rapid turn to a black, tarry mixture can indicate decomposition.[9] This is often caused by localized overheating, which can promote side reactions like Wurtz coupling.[9][11] Ensure your addition rate is slow enough to maintain a controlled, gentle reflux and consider external cooling if necessary.[12] Impurities in the magnesium, particularly transition metals like iron, can also catalyze decomposition.[5][13]
Q5: I'm seeing a significant amount of a side product that I've identified as a biphenyl (or biaryl). How can I prevent this?
A5: This is a classic side reaction known as Wurtz or Wurtz-Fittig coupling, where the Grignard reagent attacks an unreacted molecule of your brominated precursor.[11] This issue is exacerbated by:
-
High local concentrations of the aryl bromide: Add your precursor slowly and diluted in solvent to avoid this.[11]
-
Elevated temperatures: Maintain the reaction at a gentle reflux.[11] Overheating favors the coupling side reaction.
II. In-Depth Troubleshooting Guides
When initial checks don't solve the problem, a more systematic approach is required.
Guide 1: The Reaction Fails to Initiate
This is the most frequent and frustrating failure mode. The key is to systematically address the three pillars of a successful Grignard reaction: Magnesium Activation, Anhydrous Conditions, and Reagent Purity.
Causality & Logic
The formation of a Grignard reagent (R-MgBr) is an insertion of magnesium metal into a carbon-bromine bond. This occurs on the metallic surface. An oxide layer (MgO) is thermodynamically stable and forms a barrier that must be breached to expose the reactive, elemental magnesium.[2][3] Furthermore, Grignard reagents are exceptionally strong bases and will be instantly destroyed by even trace amounts of protic contaminants like water.[4][6][14]
Troubleshooting Workflow
Caption: Workflow for troubleshooting Grignard initiation failure.
Solutions & Protocols
1. Ensuring Anhydrous Conditions:
-
Glassware: All glassware (flask, condenser, addition funnel) must be rigorously dried, either by flame-drying under vacuum or by baking in an oven (>120°C) for several hours and cooling under a stream of inert gas (Nitrogen or Argon).[1]
-
Solvents: Use freshly opened anhydrous grade solvents or solvents dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF/ether).[7] Molecular sieves can also be used but must be activated and given sufficient time to work.[12]
-
Inert Atmosphere: Maintain a positive pressure of nitrogen or argon throughout the setup to prevent atmospheric moisture from entering the system.[15]
2. Magnesium Activation Techniques: If anhydrous conditions are certain, the focus shifts to activating the magnesium.
| Activation Method | Description & Mechanism | Key Considerations |
| Mechanical Grinding | Physically crushing the turnings with a glass rod or in a dry mortar and pestle breaks the MgO layer, exposing fresh, reactive metal.[16][17][18] | Simple and effective. Must be done quickly to minimize re-oxidation from atmospheric exposure. |
| Iodine (I₂) Activation | A small crystal of iodine is added to the dry magnesium. Iodine reacts with Mg to form MgI₂, which etches the oxide layer.[3][16] | Protocol: Add 1-2 small crystals of I₂ to the Mg turnings in the flask. Gently warm with a heat gun until purple iodine vapors are seen.[19] Allow to cool before adding solvent. The color should disappear upon successful initiation.[3] |
| 1,2-Dibromoethane (DBE) | DBE reacts with Mg to form ethylene gas and MgBr₂. The bubbling of ethylene is a clear visual indicator of activation.[2][3] The in-situ formed MgBr₂ helps to solubilize the Grignard reagent. | Protocol: Add a small amount (e.g., 0.05 equivalents) of DBE to the Mg suspension in THF. Gentle warming may be required. Observe for gas evolution.[2] |
| Chemical Hydride Activation | Reagents like Diisobutylaluminum hydride (DIBAL-H) can be used to activate the magnesium surface and scavenge residual water.[20][21] | This is a very powerful but more advanced technique, suitable for particularly stubborn reactions. It allows for initiation at lower temperatures (≤20°C for aryl bromides).[20][21] |
Guide 2: Low Yield of the Desired Product
Even if the reaction initiates, final yields can be disappointing. This often points to competing side reactions or gradual quenching of the reagent.
Causality & Logic
The Grignard reagent is a potent nucleophile but also a strong base.[14][22] Its desired reactivity involves nucleophilic attack on an electrophile (e.g., a carbonyl). However, it will preferentially react as a base with any available acidic protons, leading to its destruction. Additionally, under certain conditions, it can react with the starting material itself.
Troubleshooting Common Causes of Low Yield
Caption: Common pathways leading to low Grignard reaction yields.
-
Wurtz Coupling: As discussed in the FAQs, this is the formation of R-R from the reaction of R-MgBr with R-Br.[11]
-
Proton Quenching (Debromination): The Grignard reagent is quenched by any source of acidic protons (water, alcohols, terminal alkynes, etc.) to form the corresponding hydrocarbon (R-H).[6][19]
-
Solution: Re-verify that all solvents and reagents are scrupulously dry. Ensure your substrate does not contain acidic functional groups that are incompatible with the Grignard reagent. If it does, a protecting group strategy is required.
-
-
Enolization: When reacting a Grignard with a ketone that has alpha-protons, the Grignard can act as a base, removing a proton to form an enolate.[5][23] This consumes the Grignard reagent and results in the recovery of the starting ketone after acidic workup.
-
Solution: This is more common with sterically hindered ketones or bulky Grignard reagents.[23] Running the reaction at lower temperatures can favor nucleophilic addition over deprotonation.
-
III. Advanced Considerations & Protocols
Rieke Magnesium
For particularly challenging substrates, such as those with sensitive functional groups, commercially prepared or freshly generated "Rieke Magnesium" can be used. This is a highly reactive, finely divided form of magnesium metal prepared by the reduction of MgCl₂.[16][17] It allows for the formation of Grignard reagents at very low temperatures (e.g., -78 °C), which can improve tolerance for functional groups like esters or nitriles.[24][25]
Titration of Grignard Reagents
It is a misconception that Grignard formation proceeds to 100% completion. To ensure accurate stoichiometry in subsequent reactions, it is best practice to determine the concentration of your freshly prepared reagent via titration before use.[5]
Protocol 2: Titration of a Grignard Reagent
-
Preparation: In a flame-dried flask under inert atmosphere, accurately weigh a small amount of a suitable indicator, such as 1,10-phenanthroline, and dissolve it in anhydrous THF.
-
Titration Setup: Cool the indicator solution in an ice bath (0 °C).
-
Procedure: Slowly add the prepared Grignard reagent solution dropwise via a syringe to the stirring indicator solution.
-
Endpoint: The endpoint is reached when a distinct and persistent color change (often violet or burgundy with 1,10-phenanthroline) is observed.[26]
-
Calculation: Record the volume of Grignard reagent added. Knowing the moles of the indicator allows for a precise calculation of the Grignard reagent's molarity.
References
- Tilstam, U., & Weinmann, H. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 906-910*. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
- American Chemical Society. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
- Organic Chemistry Portal. (n.d.). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. [Link]
- Chemistry Stack Exchange. (2021).
- SciSpace. (1967).
- StudySmarter. (n.d.).
- Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Reddit. (2022). Failed Grignard Reaction? : r/OrganicChemistry. [Link]
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- Reddit. (2020).
- Lee, J.-s., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430*. [Link]
- Sciencemadness.org. (2021). Question about Grignard reaction. [Link]
- Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting : r/Chempros. [Link]
- Jasperse, J. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]
- YouTube. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
- Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. [Link]
- ResearchGate. (1999). Side Reactions in a Grignard Synthesis. [Link]
- Sciencemadness Discussion Board. (2016). Grignard successes and failures. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sciencemadness Discussion Board - Question about Grignard reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. scispace.com [scispace.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sciencemadness Discussion Board - Grignard successes and failures - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. youtube.com [youtube.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Grignard Reaction [organic-chemistry.org]
- 24. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
- 25. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 26. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Identification of Impurities in 5-Bromo-1,3-dihydroisobenzofuran by NMR
Welcome to the Technical Support Center for the analysis of 5-Bromo-1,3-dihydroisobenzofuran. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial building block in medicinal chemistry, ensuring the purity of this compound is paramount for the integrity and success of downstream applications.
This document provides a detailed breakdown of the expected ¹H and ¹³C NMR spectra of the pure compound, followed by a comprehensive troubleshooting guide in a question-and-answer format to address specific issues you may encounter during your analysis.
Understanding the NMR Spectrum of Pure this compound
A clear understanding of the NMR spectrum of pure this compound is the first step in identifying any deviations caused by impurities. The structure and numbering scheme are shown below:
Caption: Synthetic pathways and the origin of common impurities.
Q3: The aromatic region of my ¹H NMR spectrum is more complex than expected, with more than three signals. What could be the cause?
A: A more complex aromatic region often points to the presence of a regioisomeric impurity. If the synthesis involves the bromination of 1,3-dihydroisobenzofuran or a precursor, the bromine atom can attach to a different position on the aromatic ring. A likely regioisomer is 6-Bromo-1,3-dihydroisobenzofuran .
-
NMR of 6-Bromo-1,3-dihydroisobenzofuran: The symmetry of the molecule is different, which will lead to a different splitting pattern in the aromatic region of the ¹H NMR spectrum compared to the 5-bromo isomer. [1]* Causality: Bromination of aromatic rings can often lead to a mixture of isomers, and their separation can be challenging.
Q4: My spectrum shows broad peaks. What are the possible reasons and how can I fix it?
A: Broad peaks in an NMR spectrum can be due to several factors:
-
Poor Solubility: The compound may not be fully dissolved in the NMR solvent. Try using a different deuterated solvent or gently warming the sample.
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. If you suspect metal contamination from a catalyst, filtering the sample through a small plug of celite or silica gel may help.
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may improve the resolution.
-
Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.
Q5: I have an unexpected singlet around 4.6-4.8 ppm. What could this impurity be?
A: A singlet in this region is often characteristic of benzylic alcohol protons. This could indicate the presence of an incompletely reacted intermediate, such as (4-bromo-2-(hydroxymethyl)phenyl)methanol or a related benzyl alcohol derivative from a side reaction. For instance, the ¹H NMR spectrum of 4-bromobenzyl alcohol shows a singlet for the benzylic CH₂ protons at approximately 4.6 ppm. [2][3]
-
Causality: If the synthesis involves the cyclization of a diol or a halo-alcohol, incomplete reaction can leave these precursors in the final product.
Experimental Protocols
Protocol 1: NMR Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of your this compound sample for ¹H NMR, and 50-75 mg for ¹³C NMR.
-
Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the sample in a clean vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filtering (Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool placed in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping: Securely cap and label the NMR tube.
Protocol 2: Acquiring High-Quality NMR Spectra
-
Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion.
-
¹H NMR Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Number of Scans: 8-16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transform to the FID.
-
Phase the spectrum correctly.
-
Apply a baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Sources
Validation & Comparative
A Comparative Guide to the Functionalization of 5-Bromo-1,3-dihydroisobenzofuran: A Versatile Precursor in Chemical Synthesis
For Immediate Release
A Deep Dive into the Reaction Chemistry of 5-Bromo-1,3-dihydroisobenzofuran for Advanced Research and Drug Development
This guide provides an in-depth technical comparison of the reaction products of this compound, a key building block in medicinal and materials chemistry. We will explore its reactivity in several common and powerful synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, offering researchers, scientists, and drug development professionals a comprehensive understanding of its synthetic utility.
The 1,3-dihydroisobenzofuran (phthalan) scaffold is a privileged structure found in a variety of biologically active compounds and natural products.[1] The presence of a bromine atom at the 5-position of this scaffold provides a versatile handle for the introduction of molecular diversity through a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will detail the methodologies and expected outcomes for several key reaction classes, supported by experimental data and mechanistic insights.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Analogs
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. For this compound, these reactions allow for the direct attachment of aryl, alkynyl, and amino moieties, opening up a vast chemical space for exploration.
Sonogashira Coupling for the Synthesis of Alkynyl Derivatives
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a transformation of significant value for the synthesis of rigid molecular scaffolds and precursors for further functionalization.[2][3][4]
Reaction Principle: The reaction proceeds via a dual catalytic cycle involving palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl bromide and subsequent reductive elimination, while the copper co-catalyst activates the terminal alkyne.[4][5]
Experimental Protocol (Adapted from a similar substrate): [5]
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and copper(I) iodide (4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., THF or toluene, 5-10 mL) and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise.
-
Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 | 4-8 | 80-95 |
| Pd(PPh₃)₄ / CuI | DIPEA | Toluene | 80 | 6-12 | 75-90 |
Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6] This reaction is highly versatile, tolerating a wide range of amine coupling partners.[4][7]
Reaction Principle: This palladium-catalyzed reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[6][8]
Experimental Protocol (General):
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the reaction vessel and heat with stirring (typically 80-110 °C) until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 100 | 70-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 65-90 |
Table 2: Common Conditions for Buchwald-Hartwig Amination.
Lithium-Halogen Exchange: A Pathway to Nucleophilic Derivatives
Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into highly reactive organolithium species.[5] These intermediates can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.[9]
Reaction Principle: The reaction involves the treatment of the aryl bromide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures. The rate of exchange generally follows the trend I > Br > Cl.[5] The resulting aryllithium species is a potent nucleophile and a strong base, necessitating careful control of reaction conditions to avoid side reactions.
Experimental Protocol (General):
-
To a flame-dried, three-necked flask under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous THF or diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 equiv) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 30-60 minutes to ensure complete exchange.
-
Add the desired electrophile (1.2 equiv), either neat or as a solution in anhydrous THF, dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Electrophile | Product | Typical Yield (%) |
| N,N-Dimethylformamide (DMF) | 1,3-Dihydroisobenzofuran-5-carbaldehyde | 60-80 |
| Benzaldehyde | (1,3-Dihydroisobenzofuran-5-yl)(phenyl)methanol | 65-85 |
| Carbon Dioxide (CO₂) | 1,3-Dihydroisobenzofuran-5-carboxylic acid | 70-90 |
Table 3: Potential Products from Lithiation and Electrophilic Quench.
Comparative Analysis and Alternative Approaches
| Reaction Type | Key Advantages | Key Limitations | Alternative Starting Materials |
| Sonogashira Coupling | Mild conditions, high functional group tolerance. | Requires a terminal alkyne, potential for alkyne homocoupling. | 2-Vinylbenzyl alcohols (via iodocyclization).[1] |
| Buchwald-Hartwig Amination | Wide range of amine coupling partners, good yields. | Requires specialized ligands, potential for catalyst deactivation. | 5-Nitro-1,3-dihydroisobenzofuran (followed by reduction). |
| Lithium-Halogen Exchange | Access to a wide variety of functional groups via different electrophiles. | Requires strictly anhydrous conditions and low temperatures, strong basicity of the intermediate can be problematic. | Grignard reagents from this compound. |
| Suzuki Coupling | Commercially available boronic acids, high functional group tolerance, mild conditions. | Potential for protodeboronation of the boronic acid. | 5-(Triflyloxy)-1,3-dihydroisobenzofuran. |
| Heck Reaction | Forms C-C bonds with alkenes, good stereoselectivity.[10][11][12] | Can have issues with regioselectivity, requires a base.[11] | Not directly applicable for simple C-C bond formation to the aromatic ring without an alkene partner. |
Table 4: Comparison of Synthetic Strategies for the Functionalization of this compound.
The choice of reaction for the functionalization of this compound will depend on the desired target molecule and the available synthetic resources. Palladium-catalyzed cross-coupling reactions offer a direct and often high-yielding route to a variety of derivatives under relatively mild conditions. For the introduction of a wider range of functional groups via nucleophilic intermediates, the lithium-halogen exchange pathway provides a powerful, albeit more technically demanding, alternative.
As research in this area continues, the development of more efficient and versatile methods for the derivatization of the 1,3-dihydroisobenzofuran scaffold will undoubtedly contribute to the discovery of new therapeutic agents and advanced materials.
References
- NROChemistry. Sonogashira Coupling.
- (No author) Copies of 1H, 13C, 19F NMR spectra.
- Wikipedia. Buchwald–Hartwig amination.
- Yoshida, H., et al. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. National Institutes of Health.
- Organic Chemistry Portal. Heck Reaction.
- Patel, R. B., et al. Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones. Hindawi. 2013.
- Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023.
- Kobayashi, K., & Shik. A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES. 2008;75(3):599.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Buchwald-Hartwig Amination. American Chemical Society.
- Wikipedia. Heck reaction.
- Organic Chemistry Portal. Sonogashira Coupling.
- Wikipedia. Sonogashira coupling.
- Urban, M., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. 2021.
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- Chemistry LibreTexts. 21.01.1: Heck Reaction. 2015.
- YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. 2025.
- Darses, S., et al. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. MDPI. 2021.
- CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- (No author) The preparation of some heteroaromatic and aromatic aldehydes. Semantic Scholar.
- Ceylan, S., et al. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. 2021.
- ResearchGate. Reaction pathways for the lithiation of a) 1a; b) 1a; c) 2a; d) 2a; e)...
- NP-MRD. 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0250926).
- Semantic Scholar. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. 2018.
- ChemRxiv. Stereospecific Synthesis of Multi-Aryl Substituted Olefins and 1,3- Dienes via 1,4-Palladium Migration/Suzuki Coupling.
- Al-Mourabit, A., & Potier, P. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI. 2009.
- Guo, M., et al. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. National Institutes of Health. 2018.
- Iddon, B., & Lim, B. L. Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. RSC Publishing. 1983.
- PubChem. 1,3-Dihydro-2-benzofuran-5-amine.
- ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. 2025.
- D’Souza, D. M., & Müller, T. J. J. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. 2019.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of 5-Bromo-1,3-dihydroisobenzofuran Derivatives
In the landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount to ensuring the safety and efficacy of therapeutic agents. 5-Bromo-1,3-dihydroisobenzofuran and its derivatives are key intermediates and potential impurities in the synthesis of various pharmaceuticals, including the widely used antidepressant citalopram. The presence of the bromine atom and the structural complexity of these molecules present unique analytical challenges. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the comprehensive analysis of these critical compounds, grounded in experimental data and established scientific principles.
The Analytical Imperative: Why this compound Derivatives Demand High-Fidelity Analysis
The control of impurities in active pharmaceutical ingredients (APIs) is a stringent regulatory requirement. For compounds like this compound, several factors necessitate a highly sensitive and specific analytical approach:
-
Isotopic Complexity: Bromine possesses two abundant stable isotopes, 79Br and 81Br, in an approximate 1:1 ratio. Any analytical technique must be able to resolve and correctly interpret this isotopic signature to confirm the presence of bromine in a molecule.
-
Potential for Isobaric Interferences: In complex sample matrices, such as during process monitoring or in forced degradation studies, other molecules may have the same nominal mass as the target analyte, leading to potential misidentification with low-resolution techniques.
-
Trace-Level Detection: Impurities are often present at very low concentrations. The analytical method must therefore offer high sensitivity to detect and quantify these compounds accurately, often at parts-per-million (ppm) levels relative to the main API.
-
Structural Elucidation of Unknowns: During drug development, novel impurities or degradation products may be encountered. The analytical technique should provide sufficient information to enable the confident structural elucidation of these previously uncharacterized molecules.
High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Impurity Profiling
HRMS has emerged as the preeminent technique for pharmaceutical impurity profiling due to its exceptional mass accuracy and resolving power.[1][2] Unlike nominal mass instruments, HRMS instruments, such as Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of an ion to four or five decimal places.[2] This high mass accuracy allows for the unambiguous determination of the elemental composition of a molecule, a critical step in impurity identification.[1][2]
The HRMS Advantage for this compound Derivatives
The primary advantage of HRMS in the analysis of brominated compounds lies in its ability to:
-
Confirm Elemental Composition with Certainty: The high mass accuracy of HRMS allows for the confident assignment of the elemental formula, including the presence of bromine, by matching the experimentally measured accurate mass with the theoretical mass.
-
Resolve Isobaric Interferences: The high resolving power of HRMS can distinguish between ions with very close m/z values, eliminating the risk of misidentification due to isobaric interferences.[3]
-
Provide Structural Information through Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on HRMS platforms yield high-resolution fragment ion spectra. The accurate mass measurement of fragment ions provides crucial information for elucidating the structure of the parent molecule.[1]
-
Enable Retrospective Data Analysis: HRMS instruments often acquire full-scan data, meaning that all ions within a specified mass range are detected. This allows for retrospective analysis of the data for newly identified impurities without the need to re-run samples.
Comparative Analysis: HRMS vs. Alternative Techniques
While HRMS offers unparalleled capabilities, a comprehensive understanding of its performance relative to other analytical techniques is essential for selecting the most appropriate method for a given application.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. For certain this compound derivatives that are amenable to gas chromatography, GC-MS can be a viable option.
-
Principle: In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a gas chromatograph before being introduced into a mass spectrometer for detection.
-
Strengths: GC-MS offers excellent chromatographic resolution for volatile compounds and is often coupled with robust and sensitive mass analyzers. It can be a cost-effective solution for routine analysis of known impurities.
-
Limitations: The primary limitation of conventional GC-MS for impurity profiling is the use of nominal mass analyzers (e.g., quadrupoles), which cannot provide the high mass accuracy of HRMS. This makes confident identification of unknown impurities challenging. Additionally, thermally labile derivatives may degrade in the high temperatures of the GC inlet.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules.
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Strengths: NMR is the gold standard for unambiguous structure determination.[4] It can provide information on the connectivity of atoms, stereochemistry, and the presence of different functional groups. For this compound derivatives, 1H and 13C NMR would be crucial for confirming the core structure and substitution patterns.
-
Limitations: NMR is inherently a less sensitive technique compared to mass spectrometry.[2] This makes it challenging to analyze impurities at the low levels typically required in pharmaceutical quality control. While techniques like LC-NMR exist, they are not as widespread as LC-MS. Furthermore, NMR does not provide molecular weight information directly.
The following table summarizes the key performance characteristics of HRMS, GC-MS, and NMR for the analysis of this compound derivatives:
| Feature | High-Resolution Mass Spectrometry (HRMS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Application | Identification and quantification of known and unknown impurities | Quantification of known volatile impurities | Definitive structural elucidation |
| Mass Accuracy | High (< 5 ppm) | Low (Nominal Mass) | Not Applicable |
| Resolving Power | High (>10,000) | Low | Not Applicable |
| Sensitivity | Very High (pg-fg) | High (pg-ng) | Low (µg-mg) |
| Specificity | Very High | Moderate to High | Very High |
| Structural Information | Elemental composition, fragmentation patterns | Fragmentation patterns (nominal mass) | Complete 3D structure |
| Throughput | High | High | Low |
Experimental Protocols
To provide a practical framework, the following are detailed, step-by-step methodologies for the analysis of this compound derivatives using HRMS.
Protocol 1: LC-HRMS Method for Identification and Quantification
This protocol outlines a general procedure for the analysis of this compound derivatives using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample (e.g., API containing the impurity) and dissolve in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.
-
Prepare a series of calibration standards of a certified reference standard of this compound in the same diluent, ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity level.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration. The gradient should be optimized to achieve good separation of the analyte from the API and other impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
3. High-Resolution Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these compounds.
-
Scan Mode: Full scan MS and data-dependent MS/MS (dd-MS2) or data-independent acquisition (DIA).
-
Mass Range: m/z 100-500.
-
Resolving Power: Set to >20,000 FWHM.
-
Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) can be used to generate a rich fragment ion spectrum.
4. Data Analysis:
-
Identification: The analyte is identified by its accurate mass (within 5 ppm of the theoretical mass), retention time, and the characteristic isotopic pattern of bromine (M and M+2 peaks of approximately equal intensity).
-
Quantification: A calibration curve is constructed by plotting the peak area of the analyte against its concentration. The concentration of the impurity in the sample is then determined from this curve.
-
Structural Elucidation (for unknowns): The elemental composition is determined from the accurate mass of the molecular ion. The fragmentation pattern from the MS/MS spectrum is then used to propose a chemical structure.
Visualizing the Workflow and Logic
To better illustrate the analytical process, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical steps in data interpretation.
Caption: Proposed fragmentation pathways for this compound in HRMS/MS.
The characteristic isotopic signature of bromine will be retained in any fragment ions that contain the bromine atom, providing a powerful diagnostic tool for tracking the fragmentation pathway. [5]
Conclusion: A Clear Choice for a Complex Challenge
For the comprehensive analysis of this compound derivatives in a pharmaceutical setting, High-Resolution Mass Spectrometry stands out as the superior technique. Its ability to provide unambiguous elemental composition, resolve isobaric interferences, and facilitate structural elucidation of unknown impurities in a single analysis is unmatched by conventional GC-MS or NMR spectroscopy. [1][2]While GC-MS can be suitable for routine analysis of known volatile derivatives and NMR remains the ultimate tool for definitive structure confirmation, the versatility, sensitivity, and specificity of LC-HRMS make it the cornerstone of a modern impurity profiling strategy. By adopting a well-validated LC-HRMS method, researchers, scientists, and drug development professionals can ensure the quality and safety of their pharmaceutical products with the highest degree of confidence.
References
- Current time information in Boston, MA, US. Google.
- Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. PubMed.
- Impurity Profiling with HRMS. Toref-Standards.
- Determination of Citalopram by RP-HPLC & it's stability indicative studies. TIJER.
- Analytical methodologies for the enantiodetermination of citalopram and its metabolites. PubMed.
- Chapter 9: Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. Royal Society of Chemistry.
- Qualitative Determination of Citalopram and Escitalopram in whole human blood using liquid- liquid extraction and GC/GC-MS. IP Int J Forensic Med Toxicol Sci.
- Development and Optimization of an HPLC Analysis of Citalopram and Its Four Nonchiral Impurities Using Experimental Design Methodology. ResearchGate.
- Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. MDPI.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Optimization and Validation of High-Resolution Mass Spectrometry Data Analysis Parameters. ResearchGate.
- Establishment and validation of analytical methods for 15 hazardous drugs by UPLC-Q/Orbitrap-HRMS. Annals of Translational Medicine.
- Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC.
- Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. PubMed.
- 1,3-Dihydro isobenzofuran. SpectraBase.
- Recent Advances in Pharmaceutical Analysis: Characterization and Monitoring of Impurities. Gradiva Review Journal.
- Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
- 5-Bromo-1-(4-fluorophenyl)-1,3-dihydro-isobenzofuran. Manipal Research Portal.
- Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. ResearchGate.
- 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube.
- mass spectrum & fragmentation of 1-bromobutane. YouTube.
- organic papers. ResearchGate.
- 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. ResearchGate.
Sources
Reactivity Showdown: A Comparative Guide to 5-Bromo- vs. 5-Iodo-1,3-dihydroisobenzofuran in Modern Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the judicious selection of starting materials is a critical determinant of synthetic efficiency and overall success. Halogenated scaffolds are foundational building blocks, and within the phthalan (1,3-dihydroisobenzofuran) class of molecules, the 5-bromo and 5-iodo derivatives are common precursors for further elaboration. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates, supported by fundamental chemical principles and illustrative experimental data, to empower chemists in making informed decisions for their synthetic strategies.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between 5-bromo- and 5-iodo-1,3-dihydroisobenzofuran lies in the inherent properties of the carbon-halogen (C-X) bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity in bond dissociation energy is the primary driver for the observed differences in reactivity, particularly in reactions where cleavage of the C-X bond is a critical step.
| Bond | Average Bond Enthalpy (kJ/mol) | Bond Length (pm) |
| C-Br | ~285 | ~193 |
| C-I | ~213 | ~214 |
Table 1: Comparison of Carbon-Bromine and Carbon-Iodine Bond Properties.[1][2]
The significantly lower bond energy of the C-I bond means that 5-iodo-1,3-dihydroisobenzofuran will generally be more reactive than its bromo counterpart in a variety of synthetically important transformations.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) catalyst.[5][6] The facility of this step follows the trend of C-I > C-Br, making the 5-iodo derivative the more reactive partner.[7][8]
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the rate-determining oxidative addition step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[9][10] Due to the weaker C-I bond, 5-iodo-1,3-dihydroisobenzofuran is expected to undergo Suzuki coupling more readily, often resulting in higher yields under milder conditions and with shorter reaction times compared to the 5-bromo analogue.[3][11]
| Feature | 5-Bromo-1,3-dihydroisobenzofuran | 5-Iodo-1,3-dihydroisobenzofuran | Rationale |
| Relative Reactivity | Good | Excellent | Weaker C-I bond leads to faster oxidative addition. |
| Typical Temperature | 80-110 °C | Room Temp to 80 °C | Lower activation energy for C-I bond cleavage. |
| Reaction Time | 4-24 hours | 1-12 hours | Faster catalytic turnover. |
| Catalyst Loading | 1-5 mol% | 0.5-3 mol% | Higher reactivity may allow for lower catalyst usage. |
Table 2: Expected Performance in Suzuki-Miyaura Coupling.
-
To a flame-dried round-bottom flask, add the 5-halo-1,3-dihydroisobenzofuran (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C for the iodo-compound, 100 °C for the bromo-compound) and stir until completion (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Sonogashira Coupling
This reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a valuable transformation in the synthesis of conjugated systems.[14][15] The reactivity trend for the halide is again I > Br, making 5-iodo-1,3-dihydroisobenzofuran the more efficient substrate.[3][16]
| Feature | This compound | 5-Iodo-1,3-dihydroisobenzofuran |
| Relative Reactivity | Good | Excellent |
| Typical Conditions | PdCl₂(PPh₃)₂, CuI, Et₃N, 60-80 °C | PdCl₂(PPh₃)₂, CuI, Et₃N, Room Temp to 50 °C |
| Outcome | Generally good yields, may require longer reaction times. | Higher yields, shorter reaction times, and milder conditions. |
Table 3: Expected Performance in Sonogashira Coupling.
-
To a degassed solution of the 5-halo-1,3-dihydroisobenzofuran (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Stir the mixture under an inert atmosphere at the appropriate temperature until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.[17][18]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[4][6] The choice of ligand is crucial in this reaction, but the underlying reactivity of the aryl halide remains a key factor. Aryl iodides are generally more reactive than aryl bromides, allowing for the coupling of a wider range of amines under milder conditions.[19][20]
| Feature | This compound | 5-Iodo-1,3-dihydroisobenzofuran |
| Relative Reactivity | Good | Excellent |
| Typical Conditions | Pd₂(dba)₃, bulky phosphine ligand (e.g., XPhos), strong base (e.g., NaOtBu), 80-110 °C | Pd₂(dba)₃, bulky phosphine ligand, strong base, 50-100 °C |
| Amine Scope | Broad, but may be challenging for less nucleophilic amines. | Very broad, including weakly nucleophilic amines. |
Table 4: Expected Performance in Buchwald-Hartwig Amination.
-
In a glovebox or under an inert atmosphere, combine the 5-halo-1,3-dihydroisobenzofuran (1.0 mmol), the amine (1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.02-0.04 mmol) in a reaction vessel.
-
Add a dry, degassed solvent (e.g., toluene or dioxane).
-
Seal the vessel and heat to the required temperature with stirring for the necessary duration.
-
After cooling, quench the reaction, extract the product with an organic solvent, and purify by chromatography.[6][12]
Metallation Reactions: Lithiation and Grignard Reagent Formation
The formation of organometallic reagents through halogen-metal exchange or direct insertion of a metal is another area where the reactivity of the C-X bond is paramount.
Lithiation (Halogen-Metal Exchange)
The reaction of an aryl halide with an organolithium reagent, typically n-butyllithium or tert-butyllithium, is a common method for generating aryllithium species. The rate of this exchange is significantly faster for iodides than for bromides. This allows for the selective lithiation of iodo-substituted arenes in the presence of bromo-substituents and enables the reaction to be performed at lower temperatures, which can improve functional group tolerance.[7][21]
Figure 2: Workflow for lithiation and subsequent electrophilic quench, highlighting the faster rate for the iodo-derivative.
-
Dissolve the 5-halo-1,3-dihydroisobenzofuran (1.0 mmol) in a dry ether solvent (e.g., THF or diethyl ether) in a flame-dried, inert atmosphere flask.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 mmol) and stir for a short period (e.g., 15-30 minutes for the iodo-compound, potentially longer or at a slightly higher temperature for the bromo-compound).
-
Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry, and purify.[22]
Grignard Reagent Formation
The direct insertion of magnesium metal into the C-X bond to form a Grignard reagent is a fundamental transformation in organic synthesis.[23] The initiation of this reaction is often more facile for iodides than for bromides, which may require activation of the magnesium (e.g., with iodine or 1,2-dibromoethane) or higher temperatures to initiate the reaction.
| Feature | This compound | 5-Iodo-1,3-dihydroisobenzofuran |
| Ease of Initiation | May require activation (e.g., I₂, heat). | Often initiates spontaneously at room temperature. |
| Reaction Conditions | Typically requires refluxing in THF or ether. | Can often be formed at room temperature. |
| Side Reactions | Wurtz coupling can be more prevalent if initiation is difficult. | Smoother formation often leads to fewer side products. |
Table 5: Expected Performance in Grignard Reagent Formation.
-
In a flame-dried, three-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 mmol).
-
Add a small crystal of iodine if using the bromo-derivative.
-
Add a small portion of a solution of the 5-halo-1,3-dihydroisobenzofuran (1.0 mmol) in dry THF or diethyl ether via the addition funnel.
-
If the reaction does not initiate, gentle heating may be applied.
-
Once initiated (observed by bubbling and heat evolution), add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir until the magnesium is consumed. The resulting Grignard reagent can then be used in subsequent reactions.[5]
Conclusion
In a direct comparison, 5-iodo-1,3-dihydroisobenzofuran exhibits superior reactivity over its 5-bromo counterpart in a wide array of synthetically crucial reactions. This enhanced reactivity is a direct consequence of the weaker carbon-iodine bond. For researchers and professionals in drug development and synthetic chemistry, this translates into several practical advantages:
-
Milder Reaction Conditions: Lower temperatures can be employed, which is beneficial for the stability of sensitive functional groups.
-
Higher Yields and Shorter Reaction Times: The faster rate of reaction often leads to more efficient conversions and increased throughput.
-
Broader Substrate Scope: The higher reactivity of the iodo-derivative can enable reactions that are sluggish or fail with the bromo-analogue.
While this compound is a viable and often more cost-effective starting material, the initial investment in the iodo-derivative can be offset by savings in time, energy, and downstream purification efforts, particularly in complex, multi-step syntheses. The choice between these two valuable building blocks should therefore be made with a clear understanding of their reactivity profiles and the specific demands of the synthetic route.
References
- "Bond Energies and Bond Lengths." Chemguide, [Link].
- Banala, A. K., et al. "Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites." Journal of Medicinal Chemistry, 2013, [Link].
- "Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step." Inorganic Chemistry Frontiers, [Link].
- "Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
- "Physical Properties of Haloalkanes." Chemistry LibreTexts, [Link].
- "Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- "Synthesis and Antimicrobial Screening of Novel 4-Substituted Phenyl-5-[1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-yl]-2H-1,2,4-triazole-3-thiones." PMC, [Link].
- "Grignard reagent." Wikipedia, [Link].
- "What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?" Quora, [Link].
- "Bond Strength and Bond Length." YouTube, [Link].
- "Grignard Formation - Troubleshooting and Perfecting." Reddit, [Link].
- "Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
- "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms." ChemRxiv, [Link].
- "An Integrated Study of Pd(0)-Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”." ChemRxiv, [Link].
- "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." PMC, [Link].
- "New Functionalized Grignard Reagents and their Applications in Amination Reactions." University of Munich, [Link].
- "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series." Beilstein Journal of Organic Chemistry, [Link].
- "Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- "Grignard reagent form
- "Recent Advances in Sonogashira Reactions.
- "[Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans." PubMed, [Link].
- "Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates.
- "Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16.
- "Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliph
- "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)." Growing Science, [Link].
- "Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole.
- "Suzuki Coupling." Organic Chemistry Portal, [Link].
- "Suzuki reaction." Wikipedia, [Link].
- "Suzuki-Miyaura Coupling." Chemistry LibreTexts, [Link].
- "Sonogashira Coupling." Chemistry LibreTexts, [Link].
- "Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem." YouTube, [Link].
Sources
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. [Cu]-catalyzed domino Sonogashira coupling followed by intramolecular 5-exo-dig cyclization: synthesis of 1,3-dihydro-2-benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. growingscience.com [growingscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Grignard reagent - Wikipedia [en.wikipedia.org]
- 22. reddit.com [reddit.com]
- 23. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Comparative Guide to Alternatives for 5-Bromo-1,3-dihydroisobenzofuran in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that influences the efficiency, scalability, and overall success of a synthetic campaign. 5-Bromo-1,3-dihydroisobenzofuran and its lactone precursor, 5-bromophthalide, are pivotal intermediates, most notably in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Citalopram.[1][2] This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies that can be employed in place of or as a superior alternative to this compound, with a focus on experimental data and practical application.
Part 1: Strategic Alternatives in the Synthesis of Citalopram: A Tale of Two Precursors
The most prominent application of 5-bromo-functionalized phthalide derivatives is in the synthesis of Citalopram.[1][2] A well-established synthetic route commences with 5-bromophthalide. However, an alternative and industrially significant route utilizes 5-cyanophthalide as the starting material.[3][4][5] The choice between these two precursors has significant implications for the overall synthetic strategy, particularly concerning the introduction of the crucial cyano group.
Comparative Analysis: 5-Bromophthalide vs. 5-Cyanophthalide
The primary difference in the synthetic pathways lies in the timing of the cyanation step. When starting with 5-bromophthalide, the bromo group is carried through several steps and is typically converted to the cyano group in the final step of the synthesis, often using harsh reagents like copper(I) cyanide at high temperatures.[6][7] Conversely, the 5-cyanophthalide route introduces the cyano group at the very beginning, circumventing the need for a late-stage cyanation reaction.[3][4]
| Parameter | 5-Bromophthalide Route | 5-Cyanophthalide Route |
| Starting Material | 5-Bromophthalide | 5-Cyanophthalide |
| Key Transformations | Two successive Grignard reactions, cyclization, and a final cyanation step.[2][7] | Grignard reactions followed by cyclization; the cyano group is already in place.[4] |
| Cyanation Step | Typically a Rosenmund-von Braun reaction using CuCN in a polar solvent like DMF at elevated temperatures.[6][7] | Avoided; the cyano group is present from the start.[3] |
| Potential Challenges | The final cyanation step can be challenging to scale up and may involve toxic cyanide reagents. The Grignard reactions can also be complex.[2] | The synthesis of 5-cyanophthalide itself can be a multi-step process.[3][8] |
| Overall Yield | Variable, with the final cyanation step often being a yield-limiting factor. | Can offer a more streamlined process with potentially higher overall yields by avoiding a difficult final step.[4] |
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 1: Comparative workflow for Citalopram synthesis.
Experimental Protocol: One-Pot Synthesis of Citalopram from 5-Cyanophthalide
This protocol outlines a one-pot synthesis of Citalopram starting from 5-cyanophthalide, highlighting the efficiency of this alternative route.[4]
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of 4-fluorophenylmagnesium bromide from 4-fluorobromobenzene (1.5 equivalents) and magnesium turnings (1.8 equivalents) in dry tetrahydrofuran (THF).
-
First Grignard Reaction: To a suspension of 5-cyanophthalide (1.0 equivalent) in dry toluene, add the prepared Grignard solution dropwise at a low temperature (e.g., -4 to -2 °C).
-
Reaction Quench: After the reaction is complete (monitored by TLC or HPLC), quench the reaction mixture with an aqueous solution of ammonium chloride (20%).
-
Work-up: Separate the organic and aqueous layers. The organic layer, containing the intermediate 2-hydroxymethyl-4-cyano-(4'-fluorophenyl) benzophenone, is used directly in the next step.
-
Subsequent Grignard and Cyclization Steps: The crude intermediate is then subjected to a second Grignard reaction and subsequent cyclization to yield Citalopram, as detailed in various patents.[4]
Part 2: Diversification through Cross-Coupling Reactions: Beyond the Bromo Group
While the synthesis of Citalopram is a major application, the 1,3-dihydroisobenzofuran scaffold is a valuable building block for a wide range of biologically active molecules.[9] The functionalization at the 5-position via palladium-catalyzed cross-coupling reactions is a powerful strategy for generating molecular diversity. In this context, the bromo group of this compound serves as a versatile handle. However, other halides and pseudohalides can also be employed, each with its own reactivity profile.
Alternative Reagents for Palladium-Catalyzed Cross-Coupling
The reactivity of the leaving group in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br ≈ OTf > Cl > OTs. This means that while this compound is a reliable substrate, its iodo- and triflate-substituted counterparts would be expected to react under milder conditions or with a broader range of coupling partners.
| Leaving Group | Reagent Name | Relative Reactivity in Oxidative Addition | Key Advantages | Key Disadvantages |
| -Br | This compound | Good | Readily available, good balance of reactivity and stability. | May require higher temperatures or more active catalysts than iodo- or triflate-derivatives. |
| -I | 5-Iodo-1,3-dihydroisobenzofuran | Excellent | Highly reactive, often enabling reactions at lower temperatures. | Can be less stable and more expensive than the bromo-analog. |
| -OTf | 5-Triflyloxy-1,3-dihydroisobenzofuran | Excellent | Reactivity comparable to iodo-derivatives. Can be prepared from the corresponding phenol. | Triflating agents can be expensive. |
| -OTs | 5-Tosyloxy-1,3-dihydroisobenzofuran | Moderate | More stable and less expensive than triflates. | Less reactive, often requiring more forcing conditions or specialized catalysts. |
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Figure 2: Generalized catalytic cycle for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide or pseudohalide, is one of the most widely used C-C bond-forming reactions.[10][11]
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a Schlenk flask, combine the 5-substituted-1,3-dihydroisobenzofuran (1.0 eq.), the arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction Execution: Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[12][13]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14] This reaction is particularly useful for introducing an ethynyl group, which can serve as a handle for further transformations, such as "click chemistry".[1]
Experimental Protocol for the Synthesis of 5-Ethynyl-3H-isobenzofuran-1-one: [1]
-
Reaction Setup: To a solution of 5-bromo-3H-isobenzofuran-1-one (1.0 eq.) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-2 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Alkyne Addition: Add a suitable source of the ethynyl group, such as ethynyltrimethylsilane.
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Deprotection and Work-up: If a protected alkyne was used, perform a deprotection step (e.g., with TBAF for a TMS-protected alkyne). The reaction mixture is then worked up by extraction and purified by chromatography to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or pseudohalide.[6][15] This reaction would allow for the synthesis of 5-amino-1,3-dihydroisobenzofuran derivatives, which are valuable intermediates for further functionalization.
General Experimental Protocol for Buchwald-Hartwig Amination: [16]
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the this compound (1.0 eq.), the desired amine (1.1-1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to the required temperature (typically 80-120 °C) and stir until the reaction is complete.
-
Work-up and Purification: Cool the reaction, quench with water, and extract with an organic solvent. The crude product is then purified by standard methods.
Conclusion
While this compound is a well-established and versatile reagent, a comprehensive evaluation of alternatives can unlock more efficient and flexible synthetic strategies. In the context of Citalopram synthesis, 5-cyanophthalide presents a compelling alternative that streamlines the manufacturing process by avoiding a challenging late-stage cyanation. For the broader application of the 1,3-dihydroisobenzofuran scaffold in medicinal chemistry, the use of other halides (iodo) and pseudohalides (triflates) in palladium-catalyzed cross-coupling reactions can offer enhanced reactivity, enabling milder reaction conditions and potentially expanding the scope of accessible analogs. The choice of the optimal reagent will ultimately depend on the specific synthetic target, cost considerations, and the desired scale of the reaction.
References
- BenchChem. (2025). 5-Ethynyl-3H-isobenzofuran-1-one: A Versatile Scaffold for Bioactive Molecule Development.
- Reddy, M. P., Rao, A. B., Usharani, V., & Dubey, P. K. (2011). Novel and Improved Process for the Preparation of Citalopram. Asian Journal of Chemistry, 23(4), 1829-1832.
- Bigler, A. J., et al. (2007). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry, 50(18), 4418–4428.
- Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796.
- Chemistry LibreTexts. (2023).
- Wang, P., Zhang, R., Cai, J., Chen, J.-Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 599-602.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wipf Group. (2008).
- Kobayashi, K., Shik, K., et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES, 75(3), 597-606.
- Maffei, M., et al. (2001). A New Alternative Synthesis of 5-cyanophthalide, a Versatile Intermediate in the Preparation of the Antidepressant Drug Citalopram. Il Farmaco, 56(9), 715-718.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Chen, J., et al. (2024).
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Beilstein Journals. (n.d.). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps.
- ResearchGate. (2025).
- YouTube. (2019). Buchwald-Hartwig coupling.
- European Patent Office. (2002).
- National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- ResearchGate. (n.d.). Table 1.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- RSC Publishing. (n.d.). A novel synthesis of 5-amino-2,3- or 5- imino-2,5-dihydrofurans.
- Google Patents. (2008).
- D-Scholarship@Pitt. (n.d.). Syntheses of Peptidic, Natural Product-inspired, and Heterocyclic Molecules as Biological Probes.
- myExperiment. (n.d.).
- ResearchGate. (n.d.). (PDF) The Discovery of Citalopram and Its Refinement to Escitalopram.
- Scribd. (n.d.).
- National Institutes of Health. (n.d.). Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)
- National Institutes of Health. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
- SpringerLink. (n.d.).
- aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- MDPI. (n.d.).
- Semantic Scholar. (2014).
- ResearchGate. (2023). Tin Powder-Promoted Synthesis of 1,3-Disubstituted 1,3-Dihydroisobenzofuran Compounds.
- ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction | Request PDF.
- Wiley Online Library. (n.d.). 4 Synthesis of Peptides.
- National Institutes of Health. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Science. (2025). Enantioselective preparation and chemoselective cross-coupling of 1,1-diboron compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. A new alternative synthesis of 5-cyanophthalide, a versatile intermediate in the preparation of the antidepressant drug citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]
- 5. scribd.com [scribd.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. myexperiment.org [myexperiment.org]
- 9. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy comparison of palladium catalysts for 5-Bromo-1,3-dihydroisobenzofuran coupling
An In-Depth Guide to Palladium Catalyst Efficacy in Cross-Coupling Reactions of 5-Bromo-1,3-dihydroisobenzofuran
For researchers and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular innovation. This compound, also known as 5-bromophthalan, represents a valuable building block, with its coupled derivatives forming the core of numerous pharmacologically active agents and advanced materials.[1] The strategic installation of new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds at the C-5 position via palladium-catalyzed cross-coupling is the most efficient and versatile method for its elaboration.
The success of these transformations—be it Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira coupling—is critically dependent on the selection of the palladium catalyst system. This choice dictates reaction efficiency, yield, substrate scope, and overall process robustness. This guide offers a comparative analysis of common palladium catalysts for the functionalization of this compound, providing field-proven insights and actionable experimental protocols to aid in catalyst selection and reaction optimization.
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these powerful transformations lies the palladium catalytic cycle, a well-orchestrated sequence of elementary steps.[2] A general understanding of this mechanism is crucial for rational catalyst selection and troubleshooting. The cycle typically begins with a palladium(0) species, which is either added directly or, more commonly, generated in situ from a stable palladium(II) precatalyst.[3]
The three fundamental steps are:
-
Oxidative Addition : The low-valent Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a new Pd(II) complex. This is often the rate-determining step.
-
Transmetalation / Insertion : In reactions like the Suzuki-Miyaura coupling, a nucleophilic coupling partner (e.g., an organoboron compound) undergoes transmetalation, transferring its organic group to the palladium center.[4] In Heck-type reactions, an alkene inserts into the Pd-C bond.[5]
-
Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled as the final product, regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
The ligands coordinated to the palladium atom are not mere spectators; they are critical modulators of the catalyst's reactivity. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, leading to higher turnover numbers and broader substrate scope.[7][8]
Comparative Efficacy of Palladium Catalyst Systems
Direct head-to-head comparative studies on this compound are not extensively documented in a single source. Therefore, this analysis synthesizes data from studies on this substrate and structurally analogous aryl bromides to provide a robust comparative framework. The choice of catalyst is intrinsically linked to the desired coupling reaction.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds. The choice of catalyst depends on the steric and electronic properties of the boronic acid partner.
-
[Pd(dppf)Cl₂] : This is a highly reliable and robust catalyst for a wide range of aryl bromides.[9][10] It demonstrates excellent thermal stability and is often the first choice for initial screening due to its broad functional group tolerance and consistent performance, frequently providing high yields in short reaction times.[9][11]
-
Pd(PPh₃)₄ : As a classic, air-sensitive Pd(0) source, Tetrakis(triphenylphosphine)palladium(0) is effective for simple, unhindered coupling partners. However, it may require higher catalyst loadings and longer reaction times compared to more modern systems.[7][11]
-
Pd(OAc)₂ / Pd₂(dba)₃ with Specialized Ligands : For challenging or sterically hindered couplings, generating the active catalyst in situ from a Pd(II) source and a bulky, electron-rich phosphine ligand is the state-of-the-art approach. Ligands like SPhos, XPhos, or tricyclohexylphosphine (PCy₃) dramatically enhance catalytic activity, enabling reactions at lower temperatures and with lower catalyst loadings.[10][12][13]
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for synthesizing aryl amines. The catalyst system, particularly the ligand and base, is crucial for achieving high yields.
-
Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald Ligands (e.g., X-Phos, SPhos) : This combination is the gold standard for C-N coupling. The bulky, electron-rich nature of these ligands facilitates the reductive elimination step, which is often challenging in amination reactions.[10][14]
-
Palladacycle Precatalysts : Pre-formed palladacycles, such as the t-BuXPhos Palladacycle, offer excellent air and moisture stability, providing highly active and reproducible catalytic systems that can achieve full conversion with low catalyst loading.[15] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is often required.
Sonogashira Coupling (C-C sp Bond Formation)
For the synthesis of arylalkynes, the Sonogashira coupling is the reaction of choice.
-
PdCl₂(PPh₃)₂ / CuI : The traditional catalyst system involves a palladium catalyst and a copper(I) co-catalyst. This system is highly effective for a wide range of aryl bromides and terminal alkynes.[16][17]
-
Copper-Free Systems : Concerns over copper contamination in pharmaceutical intermediates have driven the development of copper-free Sonogashira protocols. These often rely on more sophisticated palladium precatalysts with specialized ligands that facilitate the catalytic cycle without the need for a co-catalyst, often under milder conditions.[18]
Data Summary: Catalyst Performance in Aryl Bromide Coupling
The following table summarizes typical performance data for various palladium catalyst systems in coupling reactions relevant to this compound.
| Coupling Type | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield | Key Insight |
| Suzuki-Miyaura | [Pd(dppf)Cl₂] | K₂CO₃ | DME | 80 | 2 | High | Robust and versatile for various boronic acids.[9][10] |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90-110 | 12 | Good | A classic catalyst, effective but may require higher temperatures/longer times.[11][19] |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 16 | High | Excellent for challenging or sterically demanding substrates.[10][13] |
| Buchwald-Hartwig | Pd₂(dba)₃ / X-Phos | NaOt-Bu | Toluene | 100 | 2-4 | Excellent | A premier system for efficient C-N bond formation.[8][14] |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 4-8 | High | The standard, highly effective protocol for alkyne coupling.[16] |
| Heck | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 12-24 | Good-High | Effective for coupling with acrylates and styrenes.[20] |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol describes a reliable method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using [Pd(dppf)Cl₂], a system known for its robustness and broad applicability.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex ([Pd(dppf)Cl₂]·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.), finely ground
-
1,4-Dioxane (5 mL), anhydrous and degassed
-
Water (1 mL), degassed
-
Schlenk flask or microwave vial, magnetic stir bar
Procedure:
-
Reaction Setup : To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Causality: Using a flame-dried flask and pre-dried reagents removes adventitious water, which can lead to side reactions like protodeboronation of the boronic acid.
-
-
Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Causality: The active Pd(0) species in the catalytic cycle is sensitive to oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high catalytic turnover.
-
-
Solvent Addition : Add the degassed 1,4-dioxane and degassed water via syringe.
-
Causality: Degassing the solvents by sparging with an inert gas for 20-30 minutes removes dissolved oxygen. The aqueous phase is essential for the transmetalation step with boronic acids.
-
-
Catalyst Addition : Under a positive pressure of inert gas, quickly add the [Pd(dppf)Cl₂]·CH₂Cl₂ catalyst.
-
Causality: Adding the catalyst last and under positive pressure minimizes its exposure to the atmosphere.
-
-
Reaction : Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the reaction. Vigorous stirring ensures proper mixing of the biphasic solvent system, which is crucial for efficient reaction kinetics.
-
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2-6 hours).
-
Work-up : Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.
Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The selection of an optimal palladium catalyst for the functionalization of this compound is a multi-faceted decision guided by the specific transformation desired.
-
For General C-C Coupling (Suzuki-Miyaura) : [Pd(dppf)Cl₂] stands out as a versatile, robust, and highly effective first choice for screening and process development. For more challenging substrates where steric hindrance is a factor, a system composed of Pd(OAc)₂ with a bulky monophosphine ligand like SPhos or XPhos is recommended.
-
For C-N Coupling (Buchwald-Hartwig) : Catalyst systems comprising Pd₂(dba)₃ or Pd(OAc)₂ with specialized Buchwald ligands (e.g., X-Phos ) are indispensable for achieving high yields in amination reactions.
-
For C-C sp Coupling (Sonogashira) : The classic PdCl₂(PPh₃)₂/CuI system remains a reliable and powerful tool, though modern copper-free protocols should be considered for applications in late-stage pharmaceutical synthesis to avoid potential metal contamination.
By understanding the underlying catalytic mechanism and leveraging the comparative data on catalyst performance, researchers can make informed decisions to accelerate the synthesis of novel 5-substituted-1,3-dihydroisobenzofuran derivatives, paving the way for new discoveries in medicine and materials science.
References
- A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
- McGrath, N. A., & Sanford, M. S. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Espinet, P., & Echavarren, A. M. (2004). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
- Caterino, S. S., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
- But, T. Y., & Chan, P. H. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107-1113. [Link]
- But, T. Y., & Chan, P. H. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107-1113. [Link]
- Ghosh, M., et al. (2015). Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Advances, 5(112), 92285-92292. [Link]
- Ghosh, M., et al. (2015). Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Publishing. [Link]
- Al-Masum, M., & El-Mekabaty, A. (2017). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 22(12), 2139. [Link]
- ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of 5-bromo-1-ethyl-1H- indazole and N-Boc-2-pyrroleboronic acid. [Link]
- Paul, S., et al. (2025). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates.
- Vereb, A. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(22), 6985. [Link]
- ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Frank, D., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2390-2396. [Link]
- ResearchGate. (n.d.). Synthesis of 1,3-dihydroisobenzofuran-5-ol and 1,3-dihydroisobenzofuran-4-ol. [Link]
- Vereb, A. J., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]
- Karimi, B., & Enders, D. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 17(12), 14598-14607. [Link]
- Journal of Synthetic Chemistry. (2023). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]
- LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]
- Kong, W., et al. (2014). One-Step Palladium-Catalyzed Heterocyclic Ring Closure of Benzofurans with Aryl Iodides through a Heck-Type Pathway. Organic Letters, 16(24), 6428-6431. [Link]
- Wipf Group. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh. [Link]
- Lebrere, G., & Gandon, V. (2021). Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes.
- ResearchGate. (n.d.). Accessing Ester-Substituted Benzofurans via Palladium Cascade Reaction of Alkyne-Tethered Aryl Iodides. [Link]
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
- So, C. M., et al. (2016). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 18(15), 3654-3657. [Link]
- ResearchGate. (n.d.). A Simple and Efficient One-Pot Synthesis of Substituted Benzo[b]furans by Sonogashira Coupling-5-endo-dig Cyclization Catalyzed by Palladium Nanoparticles in Water Under Ligand- and Copper-Free Aerobic Conditions. [Link]
Sources
- 1. Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpcsonline.com [ijpcsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Heck Reaction [organic-chemistry.org]
Comparative study of synthetic routes to substituted 1,3-dihydroisobenzofurans
The 1,3-dihydroisobenzofuran, or phthalan, scaffold is a privileged heterocyclic motif present in a multitude of biologically active molecules and functional materials. Its derivatives are integral to pharmaceuticals such as the selective serotonin reuptake inhibitor (SSRI) citalopram and various compounds exhibiting antifungal, anticancer, and neuroprotective properties. Consequently, the development of efficient and versatile synthetic routes to access substituted phthalans is of paramount importance to researchers in medicinal and materials chemistry.
This guide provides an in-depth comparative analysis of three prominent synthetic strategies for the construction of the 1,3-dihydroisobenzofuran core: Electrophilic Iodocyclization, Palladium-Catalyzed Intramolecular Cyclization, and Sequential Reductive Cyclization. Each route will be examined for its mechanistic underpinnings, substrate scope, and practical advantages and limitations, supported by experimental data and detailed protocols.
Comparative Overview of Synthetic Routes
| Feature | Electrophilic Iodocyclization | Palladium-Catalyzed Cyclization | Sequential Reductive Cyclization |
| Starting Materials | 2-Vinylbenzyl alcohols | o-Substituted tertiary alcohols and aryl bromides | Salicylaldehydes and benzoylhydrazines |
| Key Reagents | Iodine (I₂), Base (e.g., KOtBu) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., XPhos), Base | Pb(OAc)₄, NaBH₄, p-TsOH |
| Typical Reaction Temp. | 0 °C to room temperature | 80–100 °C | 0 °C to reflux |
| Key Advantages | Operational simplicity, mild conditions, readily available reagents. | High functional group tolerance, potential for stereoselectivity. | Utilizes readily available starting materials, good yields. |
| Key Disadvantages | Use of stoichiometric halogen, limited to specific precursors. | Catalyst cost and sensitivity, higher temperatures often required. | Multi-step process, use of toxic lead reagent. |
| Stereocontrol | Generally produces racemic mixtures unless chiral auxiliaries are used. | Can be rendered stereoselective depending on catalyst and conditions.[1] | Diastereoselective reduction of the ketone can be achieved. |
| Overall Yields | Good to excellent (often >80%).[2] | Moderate to high (49-88%).[1] | High over the final two steps.[3] |
Route 1: Electrophilic Iodocyclization of 2-Vinylbenzyl Alcohols
This method provides a direct and efficient pathway to 1-(iodomethyl)-1,3-dihydroisobenzofurans through an intramolecular electrophilic cyclization. The resulting iodinated products can be readily transformed into other derivatives, for instance, through reduction to a methyl group.[2]
Reaction Mechanism
The reaction is initiated by the electrophilic attack of iodine on the vinyl group of the 2-vinylbenzyl alcohol, forming a cyclic iodonium ion intermediate. The proximate hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion in a 5-exo-trig cyclization fashion. Subsequent deprotonation by a base, such as potassium t-butoxide, yields the 1-(iodomethyl)-1,3-dihydroisobenzofuran product.[2][4]
Caption: Iodocyclization of 2-vinylbenzyl alcohol.
Advantages and Disadvantages
-
Advantages: This method is characterized by its operational simplicity, mild reaction conditions (typically 0 °C to room temperature), and the use of inexpensive and readily available iodine. The yields are generally high.[2]
-
Disadvantages: The reaction requires stoichiometric amounts of iodine, which is not atom-economical. The starting 2-vinylbenzyl alcohols may require multi-step synthesis. Furthermore, the product is halogenated, which may or may not be desirable depending on the subsequent synthetic steps.
Experimental Protocol: Synthesis of 1-(Iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran
This protocol is adapted from the work of Kobayashi et al.[2]
-
Preparation of Starting Material: The starting 2-vinylbenzyl alcohol derivative, 1-phenyl-1-(2-vinylphenyl)methanol, is prepared via the reaction of 2-vinylphenyllithium (generated from 2-bromostyrene and n-butyllithium) with benzaldehyde.
-
Cyclization: To a stirred solution of 1-phenyl-1-(2-vinylphenyl)methanol (0.22 g, 1.0 mmol) in toluene (5 mL) at 0 °C, potassium t-butoxide (0.12 g, 1.1 mmol) is added.
-
After stirring for 10 minutes, a solution of iodine (0.28 g, 1.1 mmol) in toluene (5 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 1 hour.
-
Work-up: The reaction is quenched by the addition of saturated aqueous sodium thiosulfate. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification: The residue is purified by preparative thin-layer chromatography on silica gel to afford the desired 1-(iodomethyl)-1-phenyl-1,3-dihydroisobenzofuran.
Route 2: Palladium-Catalyzed Intramolecular Cyclization
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the construction of complex heterocyclic systems. This approach allows for the formation of the 1,3-dihydroisobenzofuran core through cascade reactions, such as a Heck coupling followed by an intramolecular C-H alkylation.[1]
Reaction Mechanism
The proposed mechanism for the synthesis of 3-(1-arylalkylidene)-1,3-dihydroisobenzofurans begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst, forming an arylpalladium(II) complex. This is followed by migratory insertion of the alkyne into the Ar-Pd bond. The resulting vinylpalladium intermediate can then undergo an intramolecular C-H activation/alkylation to form a six-membered palladacycle. Finally, reductive elimination furnishes the desired product and regenerates the Pd(0) catalyst. The stereochemical outcome (Z or E isomer) can be controlled by temperature and reaction time.[1]
Caption: Palladium-catalyzed synthesis of 1,3-dihydroisobenzofurans.
Advantages and Disadvantages
-
Advantages: This method exhibits a broad substrate scope and good functional group tolerance. A key advantage is the potential for stereocontrol, allowing for the selective synthesis of Z or E isomers by tuning the reaction conditions.[1]
-
Disadvantages: The use of palladium catalysts and specialized phosphine ligands can be costly. The reactions often require elevated temperatures, and optimization of the catalyst system and reaction conditions may be necessary for new substrates.
Experimental Protocol: Synthesis of (Z)-3-(1-Phenylpropylidene)-1,3-dihydroisobenzofuran
This protocol is based on the work of Sreenivasulu and Satyanarayana.[1]
-
Reaction Setup: A screw-capped vial is charged with 2-(1-hydroxy-1-phenylprop-2-yn-1-yl)benzonitrile (0.2 mmol), bromobenzene (0.3 mmol), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv.).
-
The vial is evacuated and backfilled with nitrogen three times.
-
Reaction: Dioxane (2 mL) is added, and the mixture is stirred at 80 °C for 4-6 hours.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the (Z)-isomer. (Note: Performing the reaction at 100 °C for 8-12 hours favors the formation of the (E)-isomer).
Route 3: Sequential Reductive Cyclization of o-Aroylbenzaldehydes
This classical yet robust strategy involves the construction of the 1,3-dihydroisobenzofuran ring through a two-step sequence: the synthesis of an o-aroylbenzaldehyde intermediate, followed by its reductive cyclization.
Reaction Mechanism
The synthesis begins with the formation of an o-aroylbenzaldehyde, for instance, through the lead tetraacetate oxidation of an N-aroylhydrazone of a salicylaldehyde.[3] The key reductive cyclization step involves the reduction of the two carbonyl groups. Typically, a hydride reducing agent like sodium borohydride (NaBH₄) reduces both the aldehyde and the ketone to their corresponding alcohols, forming a diol intermediate. Under acidic conditions (e.g., catalyzed by p-toluenesulfonic acid), the benzylic alcohol is protonated, leading to the elimination of water and the formation of a benzylic carbocation. This carbocation is then trapped intramolecularly by the other hydroxyl group, and subsequent deprotonation yields the 1,3-dihydroisobenzofuran.[3]
Caption: Sequential reductive cyclization of an o-aroylbenzaldehyde.
Advantages and Disadvantages
-
Advantages: This method utilizes readily available and inexpensive starting materials like salicylaldehydes. The reduction step is typically high-yielding and uses a common laboratory reagent (NaBH₄). The overall strategy is versatile for accessing various substituted phthalans.[3]
-
Disadvantages: The overall process is a multi-step synthesis. The preparation of the o-aroylbenzaldehyde intermediate may involve the use of toxic reagents, such as lead tetraacetate.
Experimental Protocol: Synthesis of 1-Phenyl-1,3-dihydroisobenzofuran
This protocol is adapted from the work of Wang et al.[3]
-
Preparation of Intermediate: The key intermediate, 2-benzoylbenzaldehyde, is synthesized from the N-benzoylhydrazone of salicylaldehyde via oxidation with lead tetraacetate.
-
Reduction: To a solution of 2-benzoylbenzaldehyde (0.21 g, 1.0 mmol) in ethanol (10 mL), sodium borohydride (NaBH₄, 0.076 g, 2.0 mmol) is added in portions at room temperature. The mixture is stirred for 30 minutes.
-
Work-up of Reduction: The solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated.
-
Cyclization: The crude diol intermediate is dissolved in toluene (10 mL), and p-toluenesulfonic acid (0.1 mmol) is added.
-
The resulting mixture is stirred under reflux for 3 hours.
-
Final Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give 1-phenyl-1,3-dihydroisobenzofuran.
Conclusion
The synthesis of substituted 1,3-dihydroisobenzofurans can be achieved through various effective strategies, each with its own set of strengths and weaknesses.
-
The Electrophilic Iodocyclization is an excellent choice for rapid access to 1-(iodomethyl) substituted phthalans under mild conditions, especially when operational simplicity is a priority.
-
Palladium-Catalyzed Cyclization offers superior functional group tolerance and the unique ability to control stereochemistry, making it a powerful tool for the synthesis of complex and specific isomers, albeit at a higher cost.
-
The Sequential Reductive Cyclization represents a more traditional, yet highly effective and versatile route that starts from simple, readily available precursors, making it suitable for large-scale synthesis where cost is a significant factor.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired level of substitution and stereochemical control, and considerations of cost, scale, and environmental impact.
References
- Sreenivasulu, M., & Satyanarayana, G. (2021). Pd-catalyzed, regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans. RSC Advances, 11(5), 2933-2937.
- Larock, R. C., & Yao, T. (2010). A Simple and Mild Synthesis of 1H-Isochromenes and (Z)-1-Alkylidene-1,3-dihydroisobenzofurans by the Iodocyclization of 2-(1-Alkynyl)benzylic Alcohols. The Journal of organic chemistry, 75(4), 1308–1311.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
- Wang, P., Zhang, R., Cai, J., Chen, J. Q., & Jia, M. (2014). Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. Chinese Chemical Letters, 25(4), 599-602.
- Delacroix, T., Bérillon, L., Cahiez, G., & Knochel, P. (2000). A Convenient Method for the Preparation of Arylmagnesium Reagents Bearing an Ortho-Chloromethyl Group. The Journal of Organic Chemistry, 65(24), 8108–8110.
- Ma, S. S., Jiang, B. L., Yu, Z. K., Zhang, S. J., & Xu, B. H. (2021). Ligand-Free Co-Catalyzed Chemoselective Reductive Cyclization Cascade of Enone-Tethered Aldehydes. Organic Letters, 23(10), 3873–3878.
- Kobayashi, K., Shikata, K., Fukamachi, S., & Konishi, H. (2008). A facile synthesis of 1,3-dihydroisobenzofurans using iodocylization of 2-vinylbenzyl alcohols. HETEROCYCLES, 75(3), 599-609.
- Son, E. C., Kim, S. Y., & Kim, S. G. (2021). Enantioselective Intramolecular Oxa-Michael Reaction of Enones and α,β-Unsaturated Esters Containing Benzylic Alcohols. The Journal of Organic Chemistry, 86(9), 6826–6839.
- Shishkina, I. N., Demyanovich, V. M., Potekhin, K. A., & Zefirov, N. S. (2015). Synthesis and configuration of (1S,3R)- And (1R,3R)-1-(3,4-dimethoxyphenyl)-1,3-dimethyl-1,3-dihydroisobenzofurans.
- ResearchGate. (2018). A Facile Synthesis of 1,3-Dihydro- isobenzofurans Using Iodocylization of 2-Vinylbenzyl Alcohols.
Sources
- 1. Item - Diastereoselective Synthesis of cis-α,αâ²-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones - American Chemical Society - Figshare [acs.figshare.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
Analysis of reaction kinetics for 5-Bromo-1,3-dihydroisobenzofuran coupling reactions
An In-Depth Guide to the Reaction Kinetics of 5-Bromo-1,3-dihydroisobenzofuran Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Catalytic Systems and Kinetic Profiles
The this compound scaffold is a valuable building block in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its functionalization via palladium-catalyzed cross-coupling reactions is a critical step in the development of novel compounds. Understanding the reaction kinetics of these transformations is paramount for optimizing reaction conditions, maximizing yields, ensuring scalability, and ultimately accelerating the drug development pipeline.
This guide provides a comparative analysis of the reaction kinetics for several key palladium-catalyzed coupling reactions involving this compound. While specific kinetic data for this exact substrate is limited in published literature, this guide draws upon extensive data from structurally analogous aryl bromides to provide a reliable framework for catalyst selection, reaction optimization, and kinetic analysis.[1][2] We will explore the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering insights into the factors that govern their reaction rates.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in creating carbon-carbon bonds with high efficiency and broad functional group tolerance.[3][4] It is frequently the go-to method for coupling aryl halides with boronic acids or their derivatives.[5]
Mechanistic Insights and Kinetic Profile
The catalytic cycle of the Suzuki reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition : A Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step is often the rate-determining step of the entire cycle.[7][8] The electron density of the aryl bromide and the steric and electronic properties of the phosphine ligand on the palladium catalyst critically influence the rate of this step.
-
Transmetalation : The organic group from the boronic acid derivative is transferred to the palladium(II) complex. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[5][6]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[6]
Catalyst Performance Comparison for Aryl Bromides
The choice of catalyst and ligand is critical for achieving high yields and favorable kinetics. Palladium catalysts combined with bulky, electron-rich phosphine ligands are often most effective.[1]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | >90 | High yield and short reaction time for analogous bromo-substrates.[3][9] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 75-92 | A classic catalyst, often requiring longer reaction times.[10][11] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-80 | 6-18 | >90 | Effective for sterically hindered or electron-deficient aryl bromides.[12] |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-Amyl alcohol | 100 | 12 | 85-95 | A cost-effective nickel-based alternative with good potential.[3][13] |
Experimental Protocol: Suzuki-Miyaura Coupling & Kinetic Analysis
This generalized protocol can be adapted for this compound.
-
Reaction Setup : In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₂CO₃ (2.0 equiv.).[10]
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the flask.[10]
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., dimethoxyethane) via syringe.[1]
-
Reaction Execution : Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.[9]
-
Kinetic Monitoring : At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 min), carefully withdraw a small aliquot (~50 µL) from the reaction mixture using a syringe.
-
Quenching : Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) dissolved in a suitable solvent (e.g., CDCl₃ for NMR or a mobile phase component for HPLC).[14]
-
Analysis : Analyze the quenched samples by GC, HPLC, or ¹H NMR to determine the concentration of the starting material, product, and any intermediates over time.
-
Work-up (Post-Reaction) : After completion, cool the reaction, partition the residue between ethyl acetate and water, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate. Purify the product by flash chromatography.[1]
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[15][16] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, often under milder conditions than traditional methods.[17]
Mechanistic Insights and Kinetic Profile
The mechanism is analogous to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[15]
-
Oxidative Addition : A Pd(0) species adds to the aryl bromide, forming a Pd(II) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides. For aryl bromides, subsequent steps can also influence the overall rate.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium amido complex. The strength of the base is crucial; strong, non-nucleophilic bases like sodium tert-butoxide are commonly used.[17]
-
Reductive Elimination : The C-N bond is formed as the product is eliminated from the palladium, regenerating the Pd(0) catalyst. The steric bulk of the ligand and the amine can significantly affect the rate of this final step.
Catalyst Performance Comparison for Aryl Bromides
Modern catalyst systems for C-N coupling often employ bulky, electron-rich biarylphosphine ligands that facilitate both the oxidative addition and reductive elimination steps.[14]
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | t-BuOH | 110 | 4-24 | >90 | Broad scope for primary and secondary amines. |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Toluene | 100 | 4-24 | >90 | Excellent for coupling with challenging or hindered amines. |
| GPhos-supported (P1) | GPhos | NaOTMS | THF | 50-70 | 3 | >85 | Effective for base-sensitive five-membered heteroaryl halides.[18] |
Experimental Protocol: Buchwald-Hartwig Amination & Kinetic Analysis
-
Reaction Setup : In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 1.5 equiv.).
-
Reagent Addition : Add this compound (1.0 equiv.) and seal the vial. Remove from the glovebox.
-
Solvent and Amine Addition : Add anhydrous, degassed solvent (e.g., t-BuOH) followed by the amine (1.2 equiv.) via syringe.[11]
-
Reaction Execution : Heat the reaction mixture in a preheated oil bath to the desired temperature (e.g., 110 °C).
-
Kinetic Monitoring & Analysis : Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.
Heck Reaction: Olefin Functionalization
The Heck (or Mizoroki-Heck) reaction is a powerful tool for forming C-C bonds by coupling aryl halides with alkenes.[19][20] This reaction is instrumental in synthesizing substituted alkenes, which are key intermediates in pharmaceuticals and materials.[21][22]
Mechanistic Insights and Kinetic Profile
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[19][23]
-
Oxidative Addition : Pd(0) inserts into the C-Br bond. This step is generally considered the rate-determining step of the catalytic cycle.[23] The reactivity order for the halide is I > OTf > Br > Cl.[24]
-
Olefin Coordination and Insertion : The alkene coordinates to the palladium(II) complex and then inserts into the Pd-C bond in a syn-addition.
-
β-Hydride Elimination : A hydrogen atom from the carbon adjacent to the palladium is eliminated, forming the substituted alkene product and a palladium-hydride species. This step dictates the regioselectivity and stereoselectivity (typically trans) of the product.[23]
-
Base Regeneration : A base regenerates the active Pd(0) catalyst from the palladium-hydride complex.[23]
Catalyst Performance Comparison for Aryl Bromides
Phosphine-free catalyst systems or those with robust phosphine ligands are common. The choice of base and solvent is also critical to the reaction's success.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | 4-16 | 70-90 | Classic conditions, effective for activated alkenes. |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 120 | 12-24 | 60-85 | Can be used but may require higher temperatures.[22] |
| PdCl₂(dppf) | dppf | NaOAc | NMP | 100-140 | 6-18 | >80 | A more robust catalyst system for less reactive substrates. |
Experimental Protocol: Heck Reaction & Kinetic Analysis
-
Reaction Setup : To a Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the base (e.g., Et₃N, 2.0 equiv.).[22]
-
Inert Atmosphere : Evacuate and backfill the tube with argon three times.
-
Reagent Addition : Add the anhydrous solvent (e.g., DMF) and the alkene (1.2 equiv.) via syringe.
-
Reaction Execution : Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Kinetic Monitoring & Analysis : Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is the most widely used method for coupling terminal alkynes with aryl or vinyl halides.[25] This reaction, co-catalyzed by palladium and copper(I), is invaluable for synthesizing conjugated enynes and arylalkynes.[26]
Mechanistic Insights and Kinetic Profile
The Sonogashira reaction involves two interconnected catalytic cycles.
-
Palladium Cycle : Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl bromide to a Pd(0) center. This is followed by transmetalation from the copper acetylide and subsequent reductive elimination to yield the product and regenerate the Pd(0) catalyst.
-
Copper Cycle : The copper(I) catalyst reacts with the terminal alkyne in the presence of a base to form a more reactive copper(I) acetylide intermediate. This species is crucial for the transmetalation step with the palladium complex.
The oxidative addition to the palladium center is often the rate-determining step. Copper-free versions of the Sonogashira reaction exist, but they often require different conditions to facilitate the transmetalation.[27]
Catalyst Performance Comparison for Aryl Bromides
The classic catalyst system involves a palladium source, a copper(I) co-catalyst, a phosphine ligand, and an amine base.
| Catalyst / Precatalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-65 | 2-12 | >85 | The classic, highly reliable Sonogashira conditions.[28] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 50-80 | 4-18 | >80 | Another common and effective catalyst system. |
| PdCl₂(dppf) | CuI | Et₃N | THF | 60-100 | 2-8 | >90 | Useful for more complex or less reactive substrates.[25] |
Experimental Protocol: Sonogashira Coupling & Kinetic Analysis
-
Reaction Setup : In a dry Schlenk flask under argon, dissolve this compound (1.0 equiv.) in an anhydrous amine base solvent (e.g., triethylamine) or a solvent mixture (e.g., THF/Et₃N).[28]
-
Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) iodide co-catalyst (1-5 mol%).
-
Alkyne Addition : Add the terminal alkyne (1.1 equiv.) dropwise via syringe.
-
Reaction Execution : Stir the mixture at room temperature or heat gently (e.g., 50 °C) as required.
-
Kinetic Monitoring & Analysis : Follow the procedure outlined in the Suzuki reaction section (steps 5-7) to collect and analyze time-point data.
General Workflow for Kinetic Analysis
A systematic approach is essential for obtaining reliable kinetic data. The following workflow provides a self-validating system for analyzing the kinetics of any of the coupling reactions described.
Conclusion
The functionalization of this compound is achievable through a variety of robust palladium-catalyzed cross-coupling reactions. The choice of reaction—Suzuki-Miyaura for C-C, Buchwald-Hartwig for C-N, Heck for C=C, or Sonogashira for C≡C bond formation—will depend on the desired synthetic target.
For all these transformations, the kinetics are fundamentally governed by the efficiency of the catalytic cycle, with the oxidative addition of the C-Br bond to the Pd(0) center often being the rate-determining step. The reaction rate can be significantly modulated by the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent system. By applying the comparative data and kinetic analysis protocols detailed in this guide, researchers can develop a deeper understanding of these reactions, leading to the rational optimization of conditions, improved efficiency, and the successful synthesis of novel molecules for drug discovery and materials science.
References
- Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
- Buchwald–Hartwig amination - Wikipedia.
- Heck reaction - Wikipedia.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - NIH.
- Heck Reaction - Organic Chemistry Portal.
- Sonogashira Coupling - Chemistry LibreTexts.
- kinetic study of heck reaction an interdisciplinary experience - ResearchGate.
- [PDF] Palladium Catalysts for Cross-Coupling Reaction | Semantic Scholar.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - Semantic Scholar.
- Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC - NIH.
- Suzuki reaction - Wikipedia.
- Suzuki Coupling - Organic Chemistry Portal.
- (PDF) Recent Advances in Sonogashira Reactions - ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - ResearchGate.
- The Suzuki Reaction - Andrew G Myers Research Group.
- Sonogashira cross-coupling reaction of 5-bromoindole 15 with... - ResearchGate.
- Reaction kinetics of a water-soluble palladium-β- cyclodextrin catalyst for a Suzuki-Miyaura cross-coupling in continuous-flow - RSC Publishing.
- Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC - NIH.
- Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines - ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. odinity.com [odinity.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. thalesnano.com [thalesnano.com]
- 28. benchchem.com [benchchem.com]
Benchmarking new synthetic methods against traditional routes to 5-Bromo-1,3-dihydroisobenzofuran
An In-Depth Comparative Guide to the Synthesis of 5-Bromo-1,3-dihydroisobenzofuran: Traditional Routes vs. Modern Methodologies
Introduction: The Strategic Importance of this compound
This compound, also known as 5-bromophthalan, is a critical heterocyclic building block in medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably the selective serotonin reuptake inhibitor (SSRI) citalopram and its single-enantiomer evolution, escitalopram.[1][2][3] The antidepressant activity of these drugs is well-documented, making the efficient and scalable synthesis of their precursors a topic of immense interest to researchers in process chemistry and drug development.[3]
This guide provides a comprehensive benchmark of synthetic strategies to access this valuable intermediate. We will dissect a representative traditional route, grounded in classical reduction and cyclization chemistry, and contrast it with a modern, streamlined approach leveraging the power of transition metal-catalyzed C-O bond formation. The objective is to furnish researchers and process chemists with a clear, data-driven comparison to inform their synthetic planning, focusing on causality, efficiency, and practical applicability.
Part 1: The Traditional Pathway: A Two-Step Reduction and Cyclization from 4-Bromophthalic Acid
The classical approach to the phthalan core often begins with a readily available dicarboxylic acid derivative. This route is robust and relies on well-understood, powerful reagents, making it a staple in foundational organic synthesis.
Scientific Rationale: The logic of this pathway is straightforward: convert the two carboxylic acid functionalities of 4-bromophthalic acid into primary alcohols, creating the necessary diol precursor. This intermediate possesses the ideal geometry for an intramolecular acid-catalyzed dehydration (an etherification) to forge the five-membered furan ring. The choice of reducing agent is critical; a potent hydride donor like lithium aluminum hydride (LiAlH₄) is required to reduce the carboxylic acids fully to the corresponding alcohols, a transformation that milder reagents like sodium borohydride cannot accomplish.
Experimental Protocol: Traditional Synthesis
Step A: Reduction to (4-Bromo-1,2-phenylene)dimethanol
-
Setup: A flame-dried three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert nitrogen atmosphere.
-
Reagent Preparation: Lithium aluminum hydride (LiAlH₄) is carefully suspended in anhydrous tetrahydrofuran (THF) and cooled to 0 °C in an ice bath.
-
Substrate Addition: A solution of 4-bromophthalic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The addition rate is controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.
-
Quenching: The reaction is cautiously quenched by cooling to 0 °C and the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and finally more water, which results in the precipitation of aluminum salts.
-
Workup: The resulting slurry is filtered, and the solid salts are washed thoroughly with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude diol.
Step B: Acid-Catalyzed Intramolecular Cyclization
-
Setup: The crude (4-bromo-1,2-phenylene)dimethanol is dissolved in a suitable solvent such as toluene in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), is added to the solution.
-
Reaction: The mixture is heated to reflux. Water generated during the intramolecular etherification is azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Workup: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude this compound is purified by silica gel column chromatography.
Caption: Workflow for the traditional synthesis of this compound.
Part 2: The Modern Approach: One-Pot Intramolecular C-O Coupling
Modern synthetic chemistry prioritizes efficiency, atom economy, and milder reaction conditions. Transition metal-catalyzed reactions, particularly those forming C-O bonds, exemplify this paradigm shift. This novel, one-pot approach avoids harsh reagents and multiple workup steps.
Scientific Rationale: This strategy is centered around an intramolecular Ullmann condensation or a similar palladium-catalyzed etherification. The starting material, 4-bromo-2-(hydroxymethyl)benzyl bromide, is designed with two key reactive sites: a primary alcohol (the nucleophile) and a benzylic bromide (the electrophile). A copper or palladium catalyst facilitates the intramolecular coupling between the oxygen of the alcohol and the carbon bearing the bromide, directly forming the dihydroisobenzofuran ring. This method bypasses the need for a separate reduction step and the use of strong acids, often proceeding under much milder basic conditions. The starting material itself can be synthesized from 3-bromo-2-methylbenzoic acid.[4]
Experimental Protocol: Modern One-Pot Synthesis
-
Setup: A Schlenk flask is charged with 4-bromo-2-(hydroxymethyl)benzyl bromide, a copper(I) iodide (CuI) or palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand), a base such as cesium carbonate (Cs₂CO₃), and a high-boiling point polar aprotic solvent like dimethylformamide (DMF) or dioxane.
-
Inerting: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Reaction: The reaction mixture is heated to a moderately elevated temperature (e.g., 80-110 °C) and stirred vigorously. The progress is monitored by TLC or LC-MS.
-
Workup: Once the starting material is consumed, the reaction is cooled to room temperature and diluted with an organic solvent like ethyl acetate.
-
Filtration: The mixture is filtered through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: The filtrate is washed several times with water to remove the DMF and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield pure this compound.
Caption: Workflow for the modern synthesis of this compound.
Part 3: Head-to-Head Benchmarking: A Comparative Analysis
The choice of synthetic route is a multi-faceted decision. The following table provides a direct comparison of the two methodologies based on critical performance and practical metrics.
| Parameter | Traditional Two-Step Method | Modern One-Pot Method |
| Starting Material | 4-Bromophthalic Acid | 4-Bromo-2-(hydroxymethyl)benzyl bromide |
| Number of Steps | 2 distinct steps with intermediate isolation | 1 pot reaction |
| Key Reagents | LiAlH₄ (pyrophoric), p-TSA (corrosive) | CuI or Pd-catalyst (costly), Cs₂CO₃ (mild base) |
| Reaction Conditions | Step 1: Reflux in THF. Step 2: High temp. reflux with water removal | Moderate heating (80-110 °C) |
| Process Complexity | Higher; requires two separate setups, workups, and an intermediate isolation | Lower; streamlined single operation |
| Safety Profile | Significant hazards associated with quenching large amounts of LiAlH₄ | Generally safer; avoids pyrophoric reagents and strong acids |
| Typical Overall Yield | 50-65% | 70-85% |
| Atom Economy | Lower due to the use of stoichiometric hydride reagents and catalyst | Higher, with the main byproduct being inorganic salts |
| Waste Generation | Generates significant aluminum salt waste and requires more solvent | Reduced solvent usage and waste stream |
| Catalyst Cost | Low reagent cost | High catalyst cost (especially Palladium) |
Expert Analysis and Conclusion
The traditional synthesis of this compound via reduction and cyclization is a testament to classic, powerful transformations. Its primary advantages are the low cost of reagents and the predictability of the reactions. However, it suffers from significant drawbacks, including the safety hazards of LiAlH₄, the harsh conditions of acid-catalyzed dehydration, and poor atom economy, making it less desirable for sustainable, large-scale manufacturing.
In stark contrast, the modern transition metal-catalyzed approach offers a more elegant and efficient solution. Its one-pot nature dramatically simplifies the process, reduces waste, and typically provides higher overall yields under significantly milder conditions. While the upfront cost of copper or palladium catalysts is higher, this can often be offset by increased throughput, reduced labor, and lower solvent/waste disposal costs, especially in an industrial setting. The improved safety profile is an additional, non-trivial benefit.
For academic research or small-scale synthesis where cost is paramount and handling of hazardous reagents is routine, the traditional method remains a viable option. However, for process development, scale-up, and applications where green chemistry principles are a priority, the modern intramolecular coupling strategy is demonstrably superior and represents the forward-thinking approach to synthesizing this crucial pharmaceutical intermediate.
References
- Walline, A. et al. (2013). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry.
- Rotella, D. P. (2013). The Discovery of Citalopram and Its Refinement to Escitalopram. In Analogue-Based Drug Design III. ResearchGate.
- Bigler, A. J. et al. (2000). Method for the preparation of citalopram. Google Patents (WO2000023431A1).
- Zhang, Y. et al. (2011). Structure-Activity Relationships for a Novel Series of Citalopram Analogues at Monoamine Transporters. ACS Medicinal Chemistry Letters.
- Kobayashi, K. et al. (2008). A FACILE SYNTHESIS OF 1,3-DIHYDROISOBENZOFURANS USING IODOCYLIZATION OF 2-VINYLBENZYL ALCOHOLS. HETEROCYCLES.
- Sreenivasulu, B. & Satyanarayana, G. (2021). Pd-catalyzed, regio- and stereo-selective construction of Z/E isomers of 1,3-dihydroisobenzofurans. RSC Advances.
- PubChem. (n.d.). 5-Bromophthalide. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3-Dihydro-2-benzofurans.
Sources
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2000023431A1 - Method for the preparation of citalopram - Google Patents [patents.google.com]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
X-ray crystallography for absolute configuration of chiral isobenzofuran derivatives
An In-Depth Guide to X-ray Crystallography for the Absolute Configuration of Chiral Isobenzofuran Derivatives
A Senior Application Scientist's Comparative Analysis
For researchers and professionals in drug development, the unambiguous assignment of a molecule's absolute configuration is not merely an academic exercise—it is a critical, non-negotiable step in ensuring stereochemical purity, efficacy, and safety.[1] Chiral molecules, particularly complex scaffolds like isobenzofuran derivatives, often exhibit enantiomers with dramatically different pharmacological effects.[1] This guide provides an in-depth comparison of single-crystal X-ray crystallography (SC-XRD), the definitive "gold standard," with powerful spectroscopic alternatives, offering field-proven insights into experimental design and data interpretation for this vital analytical challenge.
The Foundational Importance of Absolute Configuration
The three-dimensional arrangement of atoms in a chiral molecule dictates its interaction with biological targets, which are themselves chiral. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the worst case, toxic. The thalidomide tragedy serves as a stark reminder of this principle. Therefore, regulatory bodies worldwide demand rigorous proof of the absolute configuration of any new chiral chemical entity.
Single-Crystal X-ray Crystallography: The Definitive Method
X-ray crystallography stands alone as the most direct and reliable method for determining molecular structure.[2] It doesn't just provide the absolute configuration; it reveals the complete three-dimensional architecture, including bond lengths, angles, and crystal packing, offering a wealth of information for structure-activity relationship (SAR) studies.
The Principle: Harnessing Anomalous Dispersion
Ordinarily, X-ray diffraction patterns are centrosymmetric, meaning the intensity of a reflection from a crystal plane (hkl) is identical to that of its inverse (-h-k-l). This is known as Friedel's Law.[3][4] However, when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal, a phenomenon called anomalous dispersion (or resonant scattering) occurs.[2][3][5]
This effect introduces a phase shift to the scattered X-rays, breaking Friedel's Law.[5][6] The resulting intensity difference between the hkl and -h-k-l reflections, known as a Bijvoet pair , is the key to determining the absolute configuration.[4][7][8] The magnitude of this intensity difference is directly related to the handedness of the molecule in the crystal.[9]
The Challenge of Light-Atom Structures
Isobenzofuran derivatives are typically composed of carbon, hydrogen, and oxygen. These "light atoms" exhibit very weak anomalous scattering effects, especially with standard Molybdenum (Mo) Kα radiation.[7] This makes the intensity differences between Bijvoet pairs minuscule and difficult to measure accurately, posing a significant challenge.[7]
Strategies to Overcome this Challenge:
-
Use of Copper (Cu) Kα Radiation: Copper radiation (λ ≈ 1.54 Å) has a longer wavelength than Molybdenum radiation (λ ≈ 0.71 Å) and is closer to the absorption edge of oxygen, enhancing the anomalous scattering signal.[2][10]
-
High-Quality Crystals and Data Redundancy: A well-ordered, single crystal is paramount. During data collection, measuring reflections multiple times (high redundancy) improves the statistical significance of the weak Bijvoet differences.
-
Synchrotron Radiation: Synchrotron sources provide intensely bright, highly collimated, and wavelength-tunable X-ray beams.[11][12] Tuning the wavelength precisely to an atom's absorption edge can maximize the anomalous signal, making it the ideal choice for challenging light-atom structures.[5][11][13]
-
Chemical Derivatization: If all else fails, introducing a heavier atom (e.g., bromine, chlorine, or sulfur) into the molecule via chemical derivatization can provide a strong anomalous signal.[7][14] However, this adds synthetic steps and requires confirmation that the stereocenter of interest was not affected.
Key Validation Metrics: The Flack and Hooft Parameters
Modern crystallographic refinement software quantifies the absolute structure using specific parameters.
-
The Flack Parameter (x): This parameter refines the crystal's composition as a racemic twin, where 'x' represents the fraction of the inverted enantiomer in the crystal.[6]
-
A value close to 0 with a small standard uncertainty (e.g., 0.02(4)) indicates the assigned absolute configuration is correct.[6]
-
A value close to 1 indicates the structure should be inverted.[6]
-
A value near 0.5 suggests the crystal is a racemic twin or the data is insensitive to the absolute structure.[6]
-
-
The Hooft Parameter (y): Developed as an alternative based on Bayesian statistics applied to Bijvoet pairs, the Hooft parameter provides a robust probability that the assigned configuration is correct.[9][15][16] It is particularly valuable for marginal cases with weak anomalous scattering.[14][16]
A conclusive assignment requires a Flack or Hooft parameter that is close to zero with a standard uncertainty of less than 0.1.[15]
Comparative Analysis: Spectroscopic Alternatives
When obtaining suitable single crystals proves to be a bottleneck, chiroptical spectroscopic methods provide powerful, non-destructive alternatives that work on samples in solution.[1][17] These techniques, however, are not direct; they rely on comparing an experimental spectrum to one predicted by quantum chemical calculations.[1][18]
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized light in the infrared (IR) region, corresponding to molecular vibrations.[19][20]
-
Principle: Since every chiral molecule has a unique 3D structure, its vibrational modes will interact differently with polarized IR light, producing a characteristic VCD spectrum.[19] The absolute configuration is assigned by matching the experimental spectrum to a spectrum calculated for a specific enantiomer using Density Functional Theory (DFT).[1][21]
-
Advantage: VCD is applicable to virtually any organic molecule, as all have IR-active vibrations. It does not require a chromophore.[20][21]
Electronic Circular Dichroism (ECD)
ECD is the counterpart to UV-Vis spectroscopy and measures the differential absorption of circularly polarized light at electronic transition energies.[22]
-
Principle: ECD requires the molecule to possess a chromophore (a light-absorbing group). The interaction of multiple chromophores within a chiral framework (the exciton chirality method) or the inherent chirality of a single chromophore produces a characteristic ECD spectrum.[22][23] Similar to VCD, the experimental spectrum is compared to a time-dependent DFT (TD-DFT) calculated spectrum for assignment.[24][25]
-
Advantage: ECD generally requires less sample than VCD and is highly sensitive, but its applicability is limited to molecules with suitable UV-Vis chromophores.[23]
Head-to-Head Comparison
| Feature | X-ray Crystallography (SC-XRD) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Principle | Direct 3D structure determination via anomalous X-ray dispersion.[2][5] | Differential absorption of polarized IR light, compared with DFT calculations.[19][20] | Differential absorption of polarized UV-Vis light, compared with TD-DFT calculations.[22][24] |
| Sample State | High-quality single crystal.[2][7] | Solution (e.g., in CDCl₃, DMSO-d₆).[21] | Solution.[24] |
| Sample Amount | Micrograms to milligrams (crystal dependent). | ~1-10 mg.[21] | ~0.1-1 mg. |
| Heavy Atom | Not strictly required, but highly beneficial for light-atom structures.[7][14] | Not required. | Not required. |
| Time | Days to weeks (including crystallization). | Hours to a day (including calculation). | Hours to a day (including calculation). |
| Confidence | Unambiguous, "gold standard" if successful. | High, but dependent on the accuracy of quantum calculations.[1][26] | High, but dependent on calculations and presence of a suitable chromophore.[23][24] |
| Key Output | Complete 3D structure, Flack/Hooft parameter.[6] | VCD Spectrum vs. Calculated Spectrum. | ECD Spectrum vs. Calculated Spectrum. |
Decision-Making and Experimental Workflows
The choice of method is dictated by the nature of the sample and the resources available. The following diagrams illustrate the logical workflows for both the SC-XRD process and the overall method selection.
Caption: The experimental workflow for absolute configuration determination using SC-XRD.
Caption: Decision tree for selecting the optimal method for absolute configuration determination.
Detailed Experimental Protocol: SC-XRD for a Light-Atom Isobenzofuran
This protocol assumes the use of a modern diffractometer equipped with a copper (Cu) X-ray source.
Objective: To unambiguously determine the absolute configuration of an enantiopure isobenzofuran derivative crystal.
Methodology:
-
Crystal Selection and Mounting:
-
Under a polarized light microscope, select a single, well-formed crystal free of cracks or defects. A suitable size is typically 0.1 to 0.3 mm in each dimension.[2]
-
Mount the crystal on a cryo-loop using paratone or NVH oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K).
-
Causality: Cryo-cooling minimizes thermal motion of the atoms, leading to higher resolution data and reduced radiation damage.
-
-
Diffractometer Setup and Unit Cell Determination:
-
Center the crystal in the X-ray beam.
-
Collect a series of initial frames to determine the crystal's unit cell parameters and Bravais lattice. The software will then suggest a data collection strategy.
-
-
Data Collection Strategy:
-
Crucial Choice: Use a copper (Cu) Kα X-ray source to maximize the anomalous signal from oxygen.
-
Set the data collection parameters to achieve high redundancy (>4, ideally >8) and high resolution (at least 0.8 Å).
-
Causality: High redundancy is essential for the precise measurement of the weak intensity differences between Bijvoet pairs, which is the entire basis for the experiment on light-atom structures.[7][14]
-
-
Data Integration and Scaling:
-
Process the raw diffraction images using software like SAINT or XDS. This step integrates the intensity of each reflection spot.
-
Scale the data and merge symmetry-equivalent reflections using a program like SADABS. Critically, do not merge Friedel opposites (Bijvoet pairs) at this stage. The program should be instructed to keep them separate.
-
-
Structure Solution and Refinement:
-
Solve the structure using direct methods or dual-space algorithms (e.g., SHELXT, oLEX2.solve). This will produce an initial model of the molecular structure.
-
Refine the structural model against the diffraction data using full-matrix least-squares refinement (e.g., SHELXL). This process optimizes the atomic positions and thermal parameters.
-
-
Absolute Structure Determination:
-
During the final stages of refinement, introduce the Flack parameter (TWIN and BASF instructions in SHELXL).[6]
-
Refine the model until convergence. Analyze the resulting Flack parameter and its standard uncertainty. A value near 0(±0.1) confirms the current model.[6][15]
-
Self-Validation: As an independent check, use a program like PLATON to analyze the Bijvoet pairs and calculate the Hooft parameter.[14][16] A consistent result between the Flack and Hooft parameters provides very high confidence in the assignment.
-
Conclusion
For chiral isobenzofuran derivatives, single-crystal X-ray crystallography remains the definitive method for absolute configuration determination. While the weak anomalous scattering of light atoms presents a challenge, it can be reliably overcome by using high-quality crystals, copper radiation, and a high-redundancy data collection strategy. The resulting Flack and Hooft parameters provide statistically robust validation of the assignment.
In cases where crystallization is unsuccessful, VCD and ECD serve as excellent, complementary techniques. VCD is broadly applicable, while ECD is a highly sensitive option for molecules containing a chromophore. By understanding the principles, strengths, and limitations of each method, researchers in drug development can design an efficient and effective analytical strategy to confidently assign the absolute configuration of their target molecules, ensuring a solid foundation for further preclinical and clinical studies.
References
- Thieme Chemistry. (n.d.). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis.
- Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD).
- Xtal-Iberian Crystallographic Association. (n.d.). Structural resolution. The anomalous dispersion.
- American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery.
- Wiley Online Library. (2020). ECD exciton chirality method today: a modern tool for determining absolute configurations. Chirality.
- Wikipedia. (n.d.). Vibrational circular dichroism.
- ResearchGate. (n.d.). Determination of absolute configuration using X-ray diffraction.
- Wiley Online Library. (2007). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality.
- ResearchGate. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy.
- International Union of Crystallography. (n.d.). Determination of absolute structure using X-ray diffraction.
- YouTube. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD).
- International Union of Crystallography. (n.d.). Anomalous Dispersion of X-rays in Crystallography.
- MDPI. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals.
- SpringerLink. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Methods in Molecular Biology.
- ACS Publications. (2006). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry.
- Utrecht University. (n.d.). Bijvoet-Pair Analysis.
- Chemical Crystallography, University of Oxford. (n.d.). absolute configuration.
- Royal Society of Chemistry. (2021). Correlations between the ECD spectra and absolute configuration of bridged-ring lactones: revisiting Beecham's rule. Organic & Biomolecular Chemistry.
- Encyclopedia.pub. (2019). Electronic Circular Dichroism.
- National Institutes of Health. (2017). Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin.
- Purechemistry. (2024). Determination of absolute configuration.
- Wikipedia. (n.d.). Absolute configuration.
- ResearchGate. (n.d.). The use of X-ray crystallography to determine absolute configuration.
- CCDC. (n.d.). Absolute Configuration.
- National Institutes of Health. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography.
- Wikipedia. (n.d.). Flack parameter.
- The Royal Society Publishing. (2019). The development and exploitation of synchrotron single-crystal diffraction for chemistry and materials. Philosophical Transactions of the Royal Society A.
- ResearchGate. (2020). Bijvoet pair's intensity ratio: Convergence of kinematic and dynamical diffraction.
- Royal Society of Chemistry. (2022). Accuracy of quantum chemistry structures of chiral tag complexes and the assignment of absolute configuration. Physical Chemistry Chemical Physics.
- National Institutes of Health. (2009). Anomalous Diffraction in Crystallographic Phase Evaluation. Advances in Protein Chemistry and Structural Biology.
- National Institutes of Health. (2018). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition.
- MIT Department of Chemistry. (n.d.). Absolute Configuration.
- Chemistry LibreTexts. (2023). Friedel pair.
- National Institutes of Health. (2021). Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective. International Journal of Molecular Sciences.
- University of Oxford. (n.d.). CRYSTALS enhancements: absolute structure determination.
- MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Molbank.
- Chemistry For Everyone. (n.d.). What Is Synchrotron XRD And What Are Its Advantages?.
- YouTube. (2021). Easy Quantum Chemistry Calculation with ORCA - Absolute Basics.
- Chemistry Steps. (n.d.). How to Determine the R and S Configuration.
- Stanford University. (n.d.). Synchrotron X-ray Diffraction.
- National Institutes of Health. (2012). Challenges and opportunities for new protein crystallization strategies in structure-based drug design. Acta Pharmacologica Sinica.
- Semantic Scholar. (2009). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond.
- National Institutes of Health. (2012). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Acta Pharmacologica Sinica.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. iucr.org [iucr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of absolute structure using Bayesian statistics on Bijvoet differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Synchrotron Radiation as a Tool for Macromolecular X-Ray Crystallography: a XXI Century Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 15. pure.ed.ac.uk [pure.ed.ac.uk]
- 16. Bijvoet-Pair Analysis [platonsoft.nl]
- 17. CXMS: An Alternative to X-Ray Crystallography for Proteins [thermofisher.com]
- 18. youtube.com [youtube.com]
- 19. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 20. jascoinc.com [jascoinc.com]
- 21. spectroscopyeurope.com [spectroscopyeurope.com]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Computational studies of electronic circular dichroism spectra predict absolute configuration assignments for the guanine oxidation product 5-carboxamido-5-formamido-2-iminohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Accuracy of quantum chemistry structures of chiral tag complexes and the assignment of absolute configuration - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-Bromo-1,3-dihydroisobenzofuran
For researchers, scientists, and drug development professionals, the isomeric purity of a synthetic intermediate like 5-Bromo-1,3-dihydroisobenzofuran is not a trivial matter. It is a critical quality attribute that can significantly impact the downstream reaction kinetics, impurity profiles, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of positional isomers—such as 4-Bromo-, 6-Bromo-, or 7-Bromo-1,3-dihydroisobenzofuran—can introduce unforeseen challenges in process development and regulatory compliance.
This guide provides an in-depth comparison of the three principal analytical techniques for resolving and quantifying these isomeric impurities: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to empower you to select the most appropriate methodology for your specific analytical needs.
The Challenge: Distinguishing Closely Related Isomers
The primary challenge in analyzing the isomeric purity of this compound lies in the subtle structural differences between the potential isomers. These compounds share the same molecular weight and elemental composition, rendering many basic analytical techniques ineffective. The key to successful analysis is to exploit the minor differences in their physicochemical properties, such as polarity, volatility, and the electronic environment of their constituent atoms.
Comparative Overview of Analytical Techniques
| Technique | Principle of Separation/Differentiation | Primary Strengths | Primary Limitations | Best Suited For |
| HPLC | Differential partitioning between a stationary and mobile phase based on polarity. | Robustness, high resolution, quantitative accuracy. | Requires method development, may not be suitable for volatile impurities. | Routine quality control, quantification of known isomers. |
| GC-MS | Separation based on volatility, followed by mass-to-charge ratio analysis of fragments. | High sensitivity, definitive identification through fragmentation patterns. | Requires analyte to be volatile and thermally stable, potential for on-column degradation. | Identification of unknown volatile impurities, trace analysis. |
| NMR | Differentiation based on the unique magnetic environment of atomic nuclei. | Absolute quantification without a specific reference standard (qNMR), rich structural information. | Lower sensitivity compared to MS, higher instrumentation cost. | Structural elucidation of isomers, absolute purity determination. |
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control
HPLC is the cornerstone of purity analysis in the pharmaceutical industry due to its robustness and versatility. For aromatic positional isomers, the choice of stationary phase is critical to achieving adequate separation.
The "Why": Causality in HPLC Method Design
Standard C18 columns separate primarily based on hydrophobicity. However, since the isomers of bromo-1,3-dihydroisobenzofuran have very similar hydrophobicities, a C18 column may not provide sufficient resolution. A more effective approach is to use a stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices as they facilitate π-π interactions between the electron-rich stationary phase and the aromatic ring of the analyte.[1][2] The position of the bromine atom alters the electron density distribution of the aromatic ring, leading to differential π-π stacking interactions and, consequently, chromatographic separation.
The "How": Experimental Protocol
This protocol is a starting point and should be validated according to ICH Q2(R2) guidelines.[3][4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Method A: Phenyl-Hexyl Column | Method B: PFP Column |
| Stationary Phase | Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm | PFP, 2.7 µm, 4.6 x 100 mm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C |
| Detection | 225 nm | 225 nm |
| Injection Vol. | 5 µL | 5 µL |
| Sample Prep. | 0.5 mg/mL in Acetonitrile:Water (50:50) | 0.5 mg/mL in Acetonitrile:Water (50:50) |
System Suitability:
-
As per USP <621>, the resolution between this compound and its closest eluting isomer should be ≥ 1.5.[5][6][7]
-
Tailing factor for the main peak should be between 0.8 and 1.5.
The "What": Comparative Performance Data (Illustrative)
| Analyte | Method A: Phenyl-Hexyl (RT) | Method A: Resolution | Method B: PFP (RT) | Method B: Resolution |
| 7-Bromo Isomer | 5.2 min | - | 4.8 min | - |
| 6-Bromo Isomer | 5.8 min | 2.1 | 5.5 min | 2.5 |
| 5-Bromo Isomer | 6.5 min | 2.4 | 6.3 min | 2.8 |
| 4-Bromo Isomer | 7.1 min | 2.0 | 7.0 min | 2.4 |
II. Gas Chromatography-Mass Spectrometry (GC-MS): For Unambiguous Identification
GC-MS is a powerful technique for both separating and identifying volatile and thermally stable compounds. Its strength lies in the high resolving power of the gas chromatograph and the definitive structural information provided by the mass spectrometer.
The "Why": Causality in GC-MS Method Design
Separation in GC is governed by the analyte's volatility and its interaction with the capillary column's stationary phase. A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase, is a good starting point as it separates based on both boiling point and polarity differences. The primary distinguishing power, however, comes from the mass spectrometer. Electron ionization (EI) will cause the isomers to fragment. While the molecular ion peak (M+) will be the same for all isomers, the relative abundances of the fragment ions will differ, creating a unique "fingerprint" for each isomer.[9][10] For brominated compounds, a characteristic isotopic pattern for the bromine atom (79Br and 81Br in ~1:1 ratio) will be observed for bromine-containing fragments, aiding in their identification.[11]
The "How": Experimental Protocol
Instrumentation:
-
GC system with a split/splitless injector, coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
Chromatographic and MS Conditions:
| Parameter | Value |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Injection | 1 µL, 20:1 split ratio |
| Oven Program | 100°C (hold 1 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-300 m/z |
| Sample Prep. | 100 µg/mL in Dichloromethane |
The "What": Comparative Performance Data (Illustrative)
| Isomer | Approx. RT (min) | Key Diagnostic Fragment Ions (m/z) and Rationale |
| 5-Bromo | 12.5 | M+ at 198/200. Loss of Br (m/z 119). Loss of CH₂O (m/z 168/170). |
| 4-Bromo | 12.3 | M+ at 198/200. Likely a more prominent fragment from cleavage of the C-O bond adjacent to the aromatic ring due to steric hindrance. |
| 6-Bromo | 12.6 | M+ at 198/200. Fragmentation pattern expected to be similar to the 5-bromo isomer, but with subtle differences in fragment ion ratios. |
| 7-Bromo | 12.8 | M+ at 198/200. Potential for a more stable fragment after loss of Br due to the position relative to the ether linkage. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands apart as it provides detailed structural information and can be used for absolute quantification without the need for an identical reference standard for each impurity.
The "Why": Causality in NMR Analysis
¹H NMR is particularly powerful for distinguishing positional isomers. The chemical shift and splitting pattern (multiplicity) of the protons on the aromatic ring are highly sensitive to the position of the bromine substituent. Each isomer will present a unique set of signals in the aromatic region (typically 6.5-8.0 ppm). For example, the protons ortho to the bromine atom will be shifted downfield compared to those meta and para. The coupling constants between adjacent protons also provide valuable information about their relative positions. Furthermore, Quantitative NMR (qNMR) can be employed to determine the purity of the sample by integrating the signals of the main component against a certified internal standard of known concentration.[12][13][14] This provides a direct measure of mass/mass purity, which is orthogonal to the area percent purity obtained from chromatography.
The "How": Experimental Protocol (¹H qNMR)
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
Acquisition Parameters:
| Parameter | Value |
| Solvent | CDCl₃ or DMSO-d₆ |
| Internal Standard | Maleic Anhydride or Dimethyl Sulfone (certified, accurately weighed) |
| Pulse Sequence | A simple 1D proton experiment with a calibrated 90° pulse. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton (typically > 30s for quantitative results). |
| Acquisition Time | ≥ 3 seconds |
| Number of Scans | 16 or higher for good signal-to-noise. |
| Sample Prep. | Accurately weigh ~20 mg of this compound and ~10 mg of the internal standard into a vial. Dissolve in ~0.7 mL of deuterated solvent and transfer to an NMR tube. |
The "What": Comparative Spectral Data (Expected ¹H NMR Patterns)
| Isomer | Expected Aromatic Region (δ, ppm) Splitting Pattern |
| 5-Bromo | Three signals: A doublet, a doublet of doublets, and a singlet (or narrow doublet). |
| 4-Bromo | Three signals: A doublet, a triplet (or doublet of doublets), and another doublet, characteristic of a 1,2,3-trisubstituted pattern. |
| 6-Bromo | Three signals: Similar pattern to the 5-bromo isomer, but with distinct chemical shifts. |
| 7-Bromo | Three signals: A doublet, a triplet (or doublet of doublets), and another doublet, similar to the 4-bromo isomer but with different chemical shifts. |
Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the known amount of the internal standard.
Final Recommendation
The choice of analytical technique is dictated by the specific requirements of the analysis.
-
For routine quality control and release testing , a validated HPLC method using a PFP or Phenyl-Hexyl column is the most practical and robust choice.
-
For impurity identification and structural confirmation , especially for unknown peaks observed during method development, GC-MS is invaluable.
-
For primary characterization of a reference standard or for obtaining an orthogonal, absolute purity value , qNMR is the gold standard.
In a comprehensive drug development program, these techniques are not mutually exclusive but are used in a complementary fashion to build a complete picture of the isomeric purity of this compound, ensuring the quality and consistency of this critical intermediate.
References
- Agilent Technologies. (2022).
- LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]
- AMS Biotechnology (Europe) Ltd. (2024).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
- ECA Academy. (2022). ICH Guidance Q14 / Q2(R2)
- RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
- American Pharmaceutical Review. (2020). Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. [Link]
- ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR)
- Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]
- Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- MicroSolv Technology Corporation. (2024). Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]
- Welch Materials. (2024).
- Rebane, R., Leito, I., & Herodes, K. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC Europe, 23(3), 138-146. [Link]
- Zhang, Y., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column.
- Hisato, H., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 11(2), 466-473. [Link]
- Harrison, W. T. A., et al. (2006). 5-Bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran. Acta Crystallographica Section E: Structure Reports Online, 62(4), o1534-o1535. [Link]
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
- Wikipedia. (2023).
- ResearchGate. (2015).
- Pearson Education. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br. [Link]
- Longdom Publishing. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Bromo-1,3-dihydroisobenzofuran.
- University of Ottawa. (n.d.). (Br) Bromine NMR. [Link]
- MDPI. (2021).
- PubMed. (2004).
- Doc Brown's Chemistry. (2024). 1H proton nmr spectrum of 1-bromobutane. [Link]
- Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. [Link]
- Chemistry LibreTexts. (2023, August 29).
- National Center for Biotechnology Information. (n.d.). 1,3-Dihydroisobenzofuran.
- YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. [Link]
Sources
- 1. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 2. welch-us.com [welch-us.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. usp.org [usp.org]
- 6. <621> CHROMATOGRAPHY [drugfuture.com]
- 7. agilent.com [agilent.com]
- 8. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-1,3-dihydroisobenzofuran
Navigating the lifecycle of specialized research chemicals extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-1,3-dihydroisobenzofuran (CAS No. 220513-49-5), a halogenated organic compound. Adherence to these protocols is paramount for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This document is crafted for researchers, scientists, and drug development professionals who handle such specialized reagents.
Foundational Principles: Understanding the Compound and Associated Hazards
Halogenated organic compounds can pose significant health and environmental risks.[2] They are often characterized by:
-
Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Irritation: Can cause skin, eye, and respiratory irritation.[3]
-
Environmental Persistence: Many halogenated compounds are persistent in the environment and can be toxic to aquatic life.[4]
-
Improper Disposal Risks: Combustion of halogenated compounds can release highly toxic gases such as hydrogen bromide.[5]
Given these potential hazards, a robust disposal plan is not merely a recommendation but a critical component of laboratory safety protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn. This is in accordance with OSHA's guidelines for handling hazardous chemicals.[6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn when there is a significant risk of splashing.[2] | Protects against accidental splashes that could cause serious eye irritation or damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned lab coat must be worn.[7] | Prevents skin contact, which can lead to irritation or absorption of the chemical. Always check glove compatibility charts for breakthrough times. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood.[5][8] | Minimizes the inhalation of any vapors or aerosols, which may cause respiratory irritation.[3] |
Spill Management: Immediate Response Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
For a Small Spill:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: Absorb the spill with an inert, dry material such as sand, silica gel, or a universal binder.[9] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4] Use non-sparking tools if the compound is in a flammable solvent.[10]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., acetone), followed by soap and water. Collect all cleaning materials as hazardous waste.[2]
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Secure the area to prevent entry.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
The Core Protocol: Disposal of this compound
The disposal of halogenated organic compounds is strictly regulated. The U.S. Environmental Protection Agency (EPA) lists many halogenated organic compounds as hazardous waste, requiring specific disposal methods.[11][12] The cardinal rule is to never dispose of halogenated compounds down the drain or in regular trash.[13]
Step 1: Waste Segregation
Proper segregation is the most critical step in chemical waste management. Halogenated organic waste must be collected separately from non-halogenated waste.[2] Co-mingling can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs.
Step 2: Container Selection and Labeling
-
Container Choice: Use a designated, leak-proof, and chemically compatible container. Glass or polyethylene containers are generally suitable. Avoid metal cans, as some halogenated solvents can degrade to form acids that corrode metal.[7]
-
Labeling: The waste container must be clearly labeled with:
-
The words "Hazardous Waste"[2]
-
The full chemical name: "this compound"
-
Any other components in the waste stream (e.g., solvents)
-
The approximate concentration of each component
-
The relevant hazard characteristics (e.g., "Toxic," "Irritant")
-
Step 3: Disposal Procedure
-
Unused or Surplus Chemical:
-
If the chemical is in its original container, ensure the container is in good condition and tightly sealed.
-
Place the original container in a secondary containment bin.
-
Label the material for disposal according to your institution's EHS guidelines.
-
-
Contaminated Materials (e.g., gloves, absorbent pads, glassware):
-
Collect all solid waste contaminated with this compound in a designated, lined hazardous waste container.
-
Rinse contaminated glassware with a minimal amount of a suitable solvent (e.g., acetone) inside a chemical fume hood. This rinsate must be collected as halogenated liquid waste.[2]
-
Do not overfill waste containers. Leave adequate headspace (at least 10%) to allow for vapor expansion.
-
-
Liquid Waste Solutions:
-
Collect all liquid waste containing this compound in a designated halogenated liquid waste container.
-
Keep the container tightly sealed when not in use.
-
Step 4: Storage and Final Disposal
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area. This area should be well-ventilated and away from incompatible materials.[7]
-
Arrange for pickup and disposal through your institution's EHS department. They will work with a licensed hazardous waste disposal facility to ensure the material is managed and disposed of in compliance with all local, state, and federal regulations.[4][9] Common disposal methods for halogenated organic waste include high-temperature incineration.[14]
Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- Fisher Scientific. (2025, December 24). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Fisher Scientific. (2023, September 5). Safety Data Sheet.
- Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
- TCI Chemicals. (2025, March 10). Safety Data Sheet.
- eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet.
- Law.Cornell.Edu. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- BLD Pharm. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 220513-49-5 | Product Name : 5-Bromo-1,3-dihydro-2-benzofuran.
- Washington State University. (n.d.). Halogenated Solvents.
- University of Wyoming. (2022, October). Chemical Process SOP Example.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Benchchem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- ChemicalBook. (2025, July 16). ISOBENZOFURAN, 5-BROMO-1,3-DIHYDRO-.
- BFK Solutions LLC. (2021, December 9). Halogenated Solvent Exposure – How low will it go?.
- California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 5-Isobenzofurancarbonitrile, 3-bromo-1,3-dihydro-1-oxo.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- National Institutes of Health. (n.d.). 5-Bromophthalide.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromophthalide | C8H5BrO2 | CID 603144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 12. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
